Product packaging for Cligosiban(Cat. No.:CAS No. 900510-03-4)

Cligosiban

Número de catálogo: B1679696
Número CAS: 900510-03-4
Peso molecular: 419.8 g/mol
Clave InChI: HNIFCPBQMKPRCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

highly-affinity nonpeptide oxytocin receptor antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClFN5O3 B1679696 Cligosiban CAS No. 900510-03-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIFCPBQMKPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900510-03-4
Record name Cligosiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIGOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oxytocin Receptor Antagonism and its Effect on Ejaculatory Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxytocin, a neurohypophysial hormone, plays a pivotal role in the central and peripheral regulation of male ejaculatory function. It is implicated in stimulating contractions of the reproductive tract smooth muscle, thereby facilitating sperm emission and expulsion. Consequently, the antagonism of the oxytocin receptor (OTR) has emerged as a promising therapeutic strategy for the management of ejaculatory disorders, particularly premature ejaculation (PE). This technical guide provides a comprehensive overview of the current understanding of OTR antagonism's impact on ejaculatory function, detailing the underlying signaling pathways, preclinical experimental models, and clinical trial data for key OTR antagonists. Methodological details for critical experiments are provided to facilitate replication and further investigation in the field.

The Role of Oxytocin in Male Ejaculatory Function

Oxytocin exerts its effects on ejaculation through a multi-level mechanism involving both the central nervous system (CNS) and peripheral tissues.

Central Mechanisms:

  • A surge of oxytocin is released from the neurohypophysis into the systemic circulation at the time of ejaculation.[1]

  • Centrally, oxytocin acts on various brain regions, including the paraventricular nucleus (PVN) of the hypothalamus, to modulate sexual behavior and the ejaculatory reflex.[1][2]

Peripheral Mechanisms:

  • Oxytocin receptors are widely distributed throughout the male reproductive tract, including the testis, epididymis, vas deferens, and prostate.[3][4]

  • Activation of these receptors stimulates contractions of the smooth muscle in these tissues, which is essential for the propulsion of seminal fluid during emission and ejaculation. In the epididymis, for instance, OTRs are present on smooth muscle cells and mediate contractility.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Ligand binding initiates a conformational change, leading to the activation of a downstream signaling cascade critical for smooth muscle contraction.

Diagram: Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Contributes to

Caption: Oxytocin receptor signaling cascade leading to smooth muscle contraction.

The binding of oxytocin to its receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Preclinical Evaluation of Oxytocin Receptor Antagonists

Various animal models have been instrumental in elucidating the role of OTR antagonism in ejaculatory function.

Key Oxytocin Receptor Antagonists in Preclinical Research
  • Cligosiban (IX-01): A potent, selective, and centrally penetrant oxytocin receptor antagonist.

  • Epelsiban (GSK557296): A highly selective, non-peptide oxytocin receptor antagonist.

Experimental Models and Protocols

This model allows for the direct assessment of the physiological parameters of ejaculation, independent of sexual motivation and behavior.

Experimental Protocol:

  • Animal Preparation: Adult male Wistar rats are anesthetized with urethane. For central administration studies, a cannula is implanted into a cerebral ventricle (intracerebroventricular, i.c.v.) or a subdural catheter is placed for intrathecal (i.t.) injections.

  • Physiological Monitoring: Electrodes are placed in the bulbospongiosus muscle (BS) to record electromyographic (EMG) activity, a marker for the expulsion phase of ejaculation. A pressure transducer is inserted into the seminal vesicle to measure seminal vesicle pressure (SVP), which reflects the emission phase.

  • Induction of Ejaculation: Ejaculation is induced by the intravenous (i.v.) administration of a dopamine D2/D3 receptor agonist, such as apomorphine (typically 80 µg/kg, s.c.) or 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT).

  • Drug Administration: The oxytocin receptor antagonist (e.g., GSK557296) is administered via the desired route (i.v., i.c.v., or i.t.) prior to the administration of the ejaculatory-inducing agent.

  • Data Analysis: The occurrence of ejaculation is visually confirmed. SVP and BS-EMG recordings are analyzed to quantify the effects of the antagonist on the emission and expulsion phases.

Induced_Ejaculation_Workflow Start Anesthetized Rat (Wistar) Surgery Surgical Implantation: - i.c.v./i.t. Cannula - BS-EMG Electrodes - SVP Transducer Start->Surgery Antagonist Administer OTR Antagonist (e.g., GSK557296) (i.v., i.c.v., or i.t.) Surgery->Antagonist Inducer Administer Ejaculatory Inducer (e.g., 7-OH-DPAT, i.v.) Antagonist->Inducer Record Record Physiological Data: - Seminal Vesicle Pressure (SVP) - Bulbospongiosus EMG (BS-EMG) Inducer->Record Analysis Data Analysis: - Occurrence of Ejaculation - Quantify SVP and BS-EMG Record->Analysis

Caption: Workflow for assessing OTR antagonist effects in an induced ejaculation model.

This model evaluates the impact of OTR antagonists on copulatory behavior in a more naturalistic setting.

Experimental Protocol:

  • Animal Selection and Housing: Sexually experienced male rats (e.g., Wistar or Sprague-Dawley) are used. They are housed individually to prevent social influences on sexual behavior.

  • Stimulus Females: Ovariectomized female rats are brought into behavioral estrus through sequential administration of estradiol benzoate and progesterone.

  • Copulatory Behavior Testing:

    • Male rats are habituated to the testing arena.

    • A receptive female is introduced into the arena.

    • Copulatory behaviors are recorded for a set period (e.g., 30 minutes).

    • Key parameters measured include:

      • Mount Latency (ML): Time from the introduction of the female to the first mount.

      • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

      • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

      • Mount Frequency (MF): Number of mounts before ejaculation.

      • Intromission Frequency (IF): Number of intromissions before ejaculation.

      • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next copulatory series.

  • Drug Administration: The OTR antagonist is administered systemically (e.g., intraperitoneally or orally) at a specified time before the behavioral test.

  • Data Analysis: The copulatory parameters of the drug-treated group are compared to those of a vehicle-treated control group.

Summary of Preclinical Findings
AntagonistAnimal ModelRoute of AdministrationKey FindingsReference
This compound Anesthetized Rat (Electromyography)IV (0.9 mg/kg)Reduced bulbospongiosus burst pattern and contraction amplitude associated with ejaculation.
This compound Anesthetized Rat (Apomorphine-induced ejaculation)IVInhibited apomorphine-induced ejaculation.
GSK557296 (Epelsiban) Anesthetized Rat (7-OH-DPAT-induced ejaculation)IV (high dose)Reduced occurrence of ejaculation and increases in SVP; no effect on BS-EMG.
GSK557296 (Epelsiban) Anesthetized Rat (7-OH-DPAT-induced ejaculation)i.c.v.Dose-dependently inhibited ejaculation, increases in SVP, and BS contractions.
GSK557296 (Epelsiban) Anesthetized Rat (7-OH-DPAT-induced ejaculation)i.t. (thoracic)Dose-dependently inhibited ejaculation and increases in SVP; BS-EMG impaired only at the highest dose.
GSK557296 (Epelsiban) Anesthetized Rat (7-OH-DPAT-induced ejaculation)i.t. (lumbar)Dose-dependently inhibited ejaculation, increases in SVP, and BS contractions.

Clinical Evaluation of Oxytocin Receptor Antagonists for Premature Ejaculation

The promising preclinical data led to the clinical investigation of OTR antagonists for the treatment of premature ejaculation in men.

Clinical Trial Methodologies

General Protocol for Phase II/III Trials:

  • Patient Population: Men diagnosed with lifelong PE according to the International Society for Sexual Medicine (ISSM) criteria, typically including an Intravaginal Ejaculatory Latency Time (IELT) of ≤1 minute in a high percentage of intercourse attempts.

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Baseline Period: A run-in period of several weeks where patients record their IELT using a stopwatch during sexual intercourse to establish a baseline.

  • Treatment Period: Patients are randomized to receive the OTR antagonist or a placebo, to be taken "on-demand" a few hours before anticipated sexual activity.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in geometric mean IELT.

    • Secondary Endpoints: Patient-reported outcomes (PROs) such as control over ejaculation, ejaculation-related distress, and overall impression of change.

  • Data Collection: IELT and PROs are typically recorded by the patient in an electronic diary after each sexual event.

PE_Clinical_Trial_Flow Screening Patient Screening (Lifelong PE, IELT ≤1 min) Baseline 4-Week Baseline Period (Stopwatch IELT Measurement) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment 8-Week Treatment Period (On-demand Dosing) Randomization->Treatment Placebo Placebo Group Treatment->Placebo Drug OTR Antagonist Group (e.g., this compound) Treatment->Drug DataCollection Data Collection (e-Diary: IELT, PROs) Placebo->DataCollection Drug->DataCollection Analysis Statistical Analysis (Change from Baseline) DataCollection->Analysis

Caption: Logical flow of a typical randomized controlled trial for premature ejaculation.

Clinical Trial Results for Key OTR Antagonists
Trial NamePhaseNTreatment ArmsKey IELT ResultsKey PRO ResultsReference
PEPIX IIa88This compound (400-800 mg, flexible dose) vs. PlaceboMean increase in IELT from baseline: 61.0s (this compound) vs. 16.4s (Placebo); Fold change ratio: 1.9 (p=0.0079).Statistically significant improvements in ejaculation control and distress for this compound.
PEDRIX IIb239This compound (400, 800, 1200 mg, fixed doses) vs. PlaceboNo clinically or statistically significant differences in IELT change between any this compound dose and placebo.No significant differences in PROs.
Trial (NCT01021553)PhaseNTreatment ArmsKey IELT ResultsKey PRO ResultsReference
Phase 2II77Epelsiban (50 mg, 150 mg) vs. PlaceboNo clinically or statistically significant change in IELT compared to placebo. Baseline IELT (min): Placebo (0.52), 50mg (0.63), 150mg (0.59). On-treatment IELT (min): Placebo (0.62), 50mg (0.72), 150mg (0.69).Not specified as significantly different.

Conclusion and Future Directions

The antagonism of the oxytocin receptor presents a theoretically sound and compelling strategy for the treatment of premature ejaculation. Preclinical studies have consistently demonstrated that blocking oxytocin signaling can inhibit the physiological processes of ejaculation in animal models. However, the translation of these findings to the clinical setting has yielded mixed results.

The PEPIX trial for this compound showed promising efficacy, while the subsequent PEDRIX trial with a fixed-dose design failed to replicate these findings. Similarly, epelsiban did not demonstrate a significant effect on IELT in a Phase II trial. The discrepancy in the this compound trial outcomes highlights the complexities of clinical trial design for PE and may suggest that factors such as dosing flexibility could be important.

Future research should focus on:

  • Optimizing dosing strategies for OTR antagonists.

  • Investigating the potential for combination therapies.

  • Further elucidating the central versus peripheral sites of action of these antagonists in humans.

  • Developing more refined animal models that better predict clinical efficacy.

A deeper understanding of the nuanced role of the oxytocin system in human ejaculatory control will be crucial for the successful development of OTR antagonists as a mainstream treatment for premature ejaculation.

References

Cligosiban: An In-Depth Technical Guide to its Oxytocin Receptor Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cligosiban (formerly known as IX-01) is a novel, orally bioavailable, and centrally penetrant non-peptide antagonist of the oxytocin receptor. Developed initially by Pfizer and later by Ixchelsis Ltd., it has been investigated primarily for the treatment of premature ejaculation, a condition in which the oxytocin system is believed to play a significant role. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound for the human oxytocin receptor. The document details the quantitative pharmacological data, representative experimental methodologies for determining these parameters, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Selectivity Profile

The binding affinity of this compound for the human oxytocin receptor and its selectivity over the structurally related human vasopressin (V1a, V1b, and V2) receptors have been determined through in vitro functional assays. The data presented below is crucial for understanding the pharmacological specificity of this compound.

Target ReceptorLigandAssay TypepA2Kb (nmol/L)Selectivity (fold) vs. Oxytocin ReceptorReference
Human Oxytocin Receptor (native)This compoundFunctional Antagonism8.245.7-[1]
Human V1a Vasopressin ReceptorThis compoundFunctional Antagonism->570>100[1]
Human V1b Vasopressin ReceptorThis compoundFunctional Antagonism->570>100[1]
Human V2 Vasopressin ReceptorThis compoundFunctional Antagonism->570>100[1]
  • pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

  • Kb : The equilibrium dissociation constant for an antagonist, representing the concentration at which 50% of the receptors are occupied by the antagonist. A lower Kb value indicates a higher binding affinity.

Experimental Protocols

While the precise, proprietary protocols used for the development of this compound are not publicly available, this section provides detailed, representative methodologies for the key experiments typically employed to determine the binding affinity and selectivity of a compound for the oxytocin and vasopressin receptors. These protocols are based on standard practices in the field.

Representative Protocol: Oxytocin Receptor Competitive Binding Assay

This protocol describes a typical radioligand competitive binding assay to determine the affinity of a test compound like this compound for the human oxytocin receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human oxytocin receptor expressed in a recombinant cell line (e.g., CHO-K1 or HEK293 cells).

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

  • Radioligand: [3H]-Oxytocin or a selective high-affinity radio-labeled oxytocin receptor antagonist (e.g., [125I]-ornithine vasotocin analog).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum filtration manifold.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human oxytocin receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: Unlabeled oxytocin (1 µM final concentration).

      • Competition: Serial dilutions of this compound.

    • Add the radioligand to all wells at a final concentration at or below its Kd value.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filter plate using the vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Protocol: Vasopressin Receptor (V1a, V1b, V2) Selectivity Assays

To determine the selectivity of this compound, similar competitive binding assays are performed using cell lines expressing the human V1a, V1b, and V2 vasopressin receptors.

Key Differences from the Oxytocin Receptor Assay:

  • Cell Lines: Use cell lines stably expressing the respective human vasopressin receptor subtype (V1a, V1b, or V2).

  • Radioligands:

    • V1a Receptor: Typically [3H]-Arginine Vasopressin (AVP) or a selective V1a antagonist radioligand.

    • V1b Receptor: Typically [3H]-Arginine Vasopressin.

    • V2 Receptor: Typically [3H]-Arginine Vasopressin.

  • Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin.

The remainder of the protocol (membrane preparation, assay procedure, and data analysis) is analogous to the oxytocin receptor binding assay described above. The resulting Ki values for the vasopressin receptors are then compared to the Ki for the oxytocin receptor to determine the selectivity ratio.

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by oxytocin, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent physiological effects. This compound acts as a competitive antagonist, blocking the binding of oxytocin to the receptor and thereby inhibiting this signaling pathway.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Blocks Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Physiological_Effects Physiological Effects (e.g., Smooth Muscle Contraction) Ca2_release->Physiological_Effects PKC->Physiological_Effects

Caption: Oxytocin Receptor Gq Signaling Pathway and this compound's Point of Action.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Competitive_Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes with Target Receptor Start->Prepare_Membranes Prepare_Ligands Prepare Radioligand and Serial Dilutions of Test Compound (this compound) Start->Prepare_Ligands Assay_Setup Set up Assay Plate: Total, Non-specific, and Competition Wells Prepare_Membranes->Assay_Setup Prepare_Ligands->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand via Vacuum Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis: Generate Competition Curve, Calculate IC₅₀ and Kᵢ Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

References

Preclinical Evidence for Cligosiban in Premature Ejaculation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature ejaculation (PE) is a common male sexual dysfunction with limited treatment options. Emerging research has identified the oxytocin (OT) system as a key regulator of the ejaculatory process. Oxytocin, a neuropeptide produced in the hypothalamus, is known to have a stimulatory effect on ejaculation.[1] Consequently, antagonism of the oxytocin receptor (OTR) in the central nervous system (CNS) presents a promising therapeutic strategy for delaying ejaculation.[2][3] Cligosiban (formerly PF-3274167 and IX-01) is a novel, potent, and selective oxytocin receptor antagonist that has been investigated for the treatment of PE. This technical guide provides an in-depth overview of the preclinical evidence for this compound, focusing on its pharmacological profile, efficacy in animal models, and the underlying mechanisms of action.

Pharmacological Profile of this compound

In Vitro Potency and Selectivity

This compound has demonstrated high potency as an oxytocin receptor antagonist in various in vitro systems. Key quantitative data on its binding affinity and selectivity are summarized in Table 1. The compound exhibits a base dissociation constant (pKb) of 5.7 nmol/L against native human uterine smooth muscle cell OT receptors.[2] Notably, this compound shows similar antagonistic potency against human recombinant and rat native OT receptors, including those found on neuronal cells.[2]

A critical aspect of this compound's pharmacological profile is its high selectivity for the oxytocin receptor over the closely related vasopressin (AVP) receptors (V1a, V1b, and V2). This selectivity is crucial for minimizing potential off-target effects, as vasopressin receptors are involved in regulating blood pressure and fluid balance. This compound demonstrates over 100-fold selectivity for the human OTR compared to the human V1a, V1b, and V2 receptors.

Receptor/TissueAssay TypeSpeciesThis compound Potency (pKb/pA2)Selectivity vs. OTR
Native OTR (Uterine Smooth Muscle)Functional AntagonismHuman5.7 nmol/L-
Recombinant OTRFunctional AntagonismHumanHigh-
Native OTR (Neuronal)Functional AntagonismRatHigh-
Recombinant V1a ReceptorFunctional AntagonismHuman>100-fold lower than OTR>100-fold
Recombinant V1b ReceptorFunctional AntagonismHuman>100-fold lower than OTR>100-fold
Recombinant V2 ReceptorFunctional AntagonismHuman>100-fold lower than OTR>100-fold

Table 1: In Vitro Potency and Selectivity of this compound

Central Nervous System (CNS) Penetration

For an oxytocin antagonist to be effective in treating premature ejaculation, it must cross the blood-brain barrier to act on central neural pathways controlling ejaculation. Preclinical studies in rats have confirmed that this compound exhibits good CNS penetration. Following systemic administration, this compound was detected in the cerebrospinal fluid (CSF), indicating its ability to reach the brain and spinal cord.

Preclinical Efficacy in Animal Models

The in vivo efficacy of this compound has been evaluated in anesthetized rat models of ejaculatory physiology. These models allow for the direct assessment of the drug's effect on the physiological processes of ejaculation.

Electromyography (EMG) Model of Ejaculatory Physiology

This model measures the electrical activity of the bulbospongiosus muscle, which contracts rhythmically during ejaculation. In this model, a single intravenous (IV) bolus of this compound (0.9 mg/kg) was shown to reduce the characteristic bursting pattern and the amplitude of contractions of the bulbospongiosus muscle associated with ejaculation. This finding provides direct evidence that this compound can inhibit the peripheral expression of the ejaculatory response.

CNS Neuronal Firing Model

To confirm a central mechanism of action, the effect of this compound was assessed on oxytocin-mediated neuronal activity in the nucleus tractus solitarius (NTS), a brainstem region involved in processing sensory information and autonomic control. Using the same dosing regimen as in the EMG model (0.9 mg/kg IV bolus), this compound was found to modulate the neuronal firing response mediated by oxytocin in the NTS. This demonstrates that this compound can antagonize the effects of oxytocin on central neurons that are part of the ejaculatory control pathway.

Animal ModelKey Parameter MeasuredDose of this compoundObserved Effect
Electromyography Model of Ejaculatory PhysiologyBulbospongiosus muscle burst pattern and contraction amplitude0.9 mg/kg IVReduction in burst pattern and contraction amplitude
CNS Neuronal Firing ModelOxytocin-mediated neuronal firing in the Nucleus Tractus Solitarius0.9 mg/kg IVModulation of the oxytocin-mediated response

Table 2: In Vivo Efficacy of this compound in Rat Models

Mechanism of Action: Oxytocin Receptor Signaling

This compound exerts its effects by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to smooth muscle contraction, a key component of the ejaculatory process. The diagram below illustrates the hypothesized signaling pathway inhibited by this compound.

G cluster_0 Cell Membrane This compound This compound OTR OTR This compound->OTR Blocks Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction (Ejaculation) Ca_release->Contraction Stimulates PKC->Contraction Contributes to

Caption: Inhibition of the Oxytocin Receptor Signaling Pathway by this compound.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays
  • Receptor Source: Recombinant human oxytocin and vasopressin receptors expressed in cell lines (e.g., CHO or HEK293 cells) and native receptors from tissues such as human uterine smooth muscle and rat brain tissue.

  • Binding Assays: Radioligand binding assays are performed using a labeled ligand for the oxytocin and vasopressin receptors. Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined.

  • Functional Assays: The antagonistic activity of this compound is measured by its ability to inhibit the functional response induced by an agonist (e.g., oxytocin or vasopressin). This is often assessed by measuring changes in intracellular calcium levels using a fluorescent calcium indicator or by measuring the accumulation of second messengers like inositol phosphates. The pA2 or pKb value is calculated to quantify the antagonist potency.

G start Prepare cells expressing OTR or VRs radioligand Add radiolabeled agonist start->radioligand This compound Add increasing concentrations of this compound radioligand->this compound incubate Incubate This compound->incubate measure Measure bound radioactivity incubate->measure analyze Calculate IC₅₀ and Ki measure->analyze

Caption: Experimental Workflow for In Vitro Receptor Binding Assays.

Anesthetized Rat Electromyography (EMG) Model
  • Animal Preparation: Male rats are anesthetized (e.g., with urethane). Bipolar electrodes are inserted into the bulbospongiosus muscle to record EMG activity.

  • Induction of Ejaculation: Ejaculation is induced by a pro-ejaculatory agent such as apomorphine, a dopamine agonist.

  • Drug Administration: this compound or vehicle is administered intravenously prior to the administration of the pro-ejaculatory agent.

  • Data Acquisition and Analysis: The EMG signal is amplified, filtered, and recorded. The characteristic high-frequency bursting activity of the bulbospongiosus muscle during ejaculation is analyzed for parameters such as burst frequency, duration, and amplitude. The effect of this compound is quantified by comparing these parameters between the drug-treated and vehicle-treated groups.

G anesthetize Anesthetize Rat implant Implant EMG electrodes in Bulbospongiosus Muscle anesthetize->implant administer_drug Administer this compound (IV bolus) implant->administer_drug induce_ejaculation Induce ejaculation (e.g., with Apomorphine) administer_drug->induce_ejaculation record_emg Record EMG activity induce_ejaculation->record_emg analyze Analyze burst pattern and amplitude record_emg->analyze

Caption: Experimental Workflow for the Anesthetized Rat EMG Model.

Anesthetized Rat CNS Neuronal Firing Model
  • Animal Preparation: Male rats are anesthetized and placed in a stereotaxic frame. A recording microelectrode is lowered into the nucleus tractus solitarius (NTS).

  • Neuronal Firing Measurement: The spontaneous and evoked firing rate of individual NTS neurons is recorded.

  • Oxytocin Challenge: The response of NTS neurons to the local application of oxytocin or to a systemic stimulus known to release central oxytocin is established.

  • Drug Administration: this compound is administered intravenously, and the oxytocin challenge is repeated.

  • Data Analysis: The change in the neuronal firing rate in response to the oxytocin challenge before and after this compound administration is quantified to determine the antagonistic effect of this compound in the CNS.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a treatment for premature ejaculation. It is a potent and highly selective oxytocin receptor antagonist with good CNS penetration. In vivo studies in rodent models have demonstrated its ability to inhibit the physiological expression of ejaculation and to modulate the central neuronal pathways involved in ejaculatory control. While clinical trial results have been mixed, the preclinical evidence robustly supports the hypothesis that central oxytocin receptor antagonism is a viable mechanism for delaying ejaculation. Further research may focus on optimizing dosing regimens and patient selection to translate the preclinical promise of this compound into clinical benefit.

References

The Multifaceted Role of Oxytocin in Male Reproductive Physiology and Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traditionally viewed as a female-centric hormone, oxytocin (OT) is now recognized as a critical regulator of male reproductive function and behavior. This technical guide provides an in-depth analysis of the physiological and behavioral roles of oxytocin in males, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. Evidence conclusively demonstrates that oxytocin is synthesized locally in the male reproductive tract, including the testes, epididymis, and prostate, where it exerts paracrine effects in addition to its endocrine functions orchestrated by the hypothalamus.[1][2] Oxytocin is intricately involved in the mechanics of ejaculation, erectile function, testosterone synthesis, and spermatogenesis. Furthermore, it plays a significant role in modulating complex male sexual and social behaviors, including arousal, pair bonding, and social recognition. This guide aims to provide a comprehensive resource for researchers and professionals in drug development to facilitate a deeper understanding of oxytocin's potential as a therapeutic target for male reproductive and behavioral disorders.

Physiological Roles of Oxytocin in the Male Reproductive System

Ejaculation and Sperm Transport

Oxytocin plays a pivotal role in the ejaculatory process through its contractile effects on the smooth muscle of the reproductive tract. A burst of oxytocin is released from the neurohypophysis into the systemic circulation at the time of ejaculation, stimulating contractions of the vas deferens, epididymis, and prostate gland, which aids in the propulsion and release of sperm.[1][3][4] Oxytocin receptors (OTR) are present in the smooth muscle cells of the epididymis and mediate its contractility. In addition to its systemic effects, locally produced oxytocin within the male reproductive tract also contributes to these contractile functions in a paracrine manner.

Erectile Function

Oxytocin is a potent inducer of penile erection. Central administration of oxytocin, particularly into the paraventricular nucleus (PVN) of the hypothalamus, has been shown to elicit penile erections in male rats. This effect is mediated by oxytocinergic neurons projecting to extrahypothalamic areas of the brain and the spinal cord. The mechanism involves the activation of nitric oxide synthase (NOS) and the subsequent production of nitric oxide (NO), a key mediator of erectile function.

Testosterone Synthesis

The influence of oxytocin on testosterone production is complex, with studies showing both stimulatory and inhibitory effects depending on the context and duration of exposure. In vitro studies using isolated rat Leydig cells have demonstrated that oxytocin can directly stimulate basal testosterone production in a dose-dependent manner. This effect is mediated through specific oxytocin receptors on Leydig cells. Luteinizing hormone (LH) has been found to stimulate oxytocin production in Leydig cells, suggesting a potential regulatory loop. However, some research indicates that prolonged exposure to oxytocin might lead to a decrease in testosterone levels. Furthermore, oxytocin has been shown to modulate androgen metabolism by stimulating the conversion of testosterone to dihydrotestosterone (DHT) via the enzyme 5α-reductase. The relationship between oxytocin and testosterone is not unidirectional, as testosterone can also influence the sensitivity of oxytocin receptors in certain brain regions.

Spermatogenesis

Oxytocin is also implicated in the process of spermatogenesis. Oxytocin and its receptors have been identified in various testicular cells, including Leydig cells, Sertoli cells, and germ cells at different stages of development. Testicular oxytocin concentrations have been observed to increase with the onset of spermatogenesis. Studies in animal models suggest that oxytocin can influence sperm production and maturation. For instance, long-term oxytocin treatment in rabbits led to an increase in the proliferation of spermatogonia, spermatocytes, and spermatids, resulting in a higher sperm output. Oxytocin also appears to facilitate the release of mature sperm into the lumen of the seminiferous tubules by increasing their contractility.

Behavioral Roles of Oxytocin in Males

Sexual Behavior

Oxytocin significantly influences male sexual behavior, including arousal, motivation, and copulatory performance. Plasma oxytocin levels have been observed to increase during sexual arousal and are significantly higher at orgasm/ejaculation. Systemic or central administration of oxytocin in male rats has been shown to shorten the latency to the first mount, intromission, and ejaculation, indicating an increase in sexual activity and motivation. These effects are thought to be mediated by the action of oxytocin on the spinal ejaculation generator.

Social Behavior: Pair Bonding and Aggression

Oxytocin is a key modulator of social behaviors in males, including pair bonding and aggression. In monogamous species like the prairie vole, oxytocin plays a crucial role in the formation of partner preferences. Intranasal administration of oxytocin in men has been shown to increase trust and the ability to infer the emotions of others from facial expressions. It can also influence social dynamics by promoting a greater physical distance between men in a committed relationship and an attractive woman, suggesting a role in maintaining fidelity.

The role of oxytocin in aggression is context-dependent. While it generally promotes prosocial behaviors, it can also increase aggression towards outsiders or rivals, a phenomenon sometimes referred to as the "mama bear effect" extended to males. This suggests that oxytocin's primary role is to facilitate in-group cohesion and defense. Vasopressin, a structurally similar neuropeptide, also interacts with oxytocin systems to modulate social behaviors, with vasopressin being more predominantly linked to territoriality and aggression in males.

Quantitative Data on the Effects of Oxytocin in Males

The following tables summarize quantitative data from various studies on the effects of oxytocin on male reproductive physiology and behavior.

Table 1: Effects of Oxytocin on Male Sexual Behavior in Rats

ParameterTreatmentEffectReference
Mount LatencySystemic OxytocinSignificantly shortened
Intromission LatencySystemic OxytocinSignificantly shortened
Ejaculation LatencySystemic OxytocinSignificantly shortened
Mount FrequencyIntranasal Oxytocin (10 mM)Increased
Intromission FrequencyIntranasal Oxytocin (10 mM)Increased
Ejaculation FrequencyIntranasal Oxytocin (10 mM)Increased
Post-Ejaculatory IntervalIntracerebroventricular OxytocinLengthened

Table 2: Effects of Oxytocin on Sperm Parameters

ParameterSpeciesTreatmentEffectReference
Sperm CountRabbitIntravenous OxytocinIncreased in first ejaculates
Sperm CountHuman (oligospermic)Intravenous Oxytocin (single dose)No significant change
Sperm MotilityRatIntranasal Oxytocin (chronic)Significantly higher
Progressive MotilityRatIntranasal Oxytocin (chronic)Significantly higher
Sperm ConcentrationHuman (infertile)Correlated with serum oxytocinPositive correlation
Semen VolumeHuman (infertile)Correlated with serum oxytocinPositive correlation

Table 3: Effects of Oxytocin on Testosterone Levels

SpeciesExperimental ModelTreatmentEffect on TestosteroneReference
RatIsolated Leydig CellsOxytocin (10⁻⁹ to 10⁻⁵ M)Increased basal production
RatIsolated Leydig CellsOxytocinNo effect on LH-stimulated production
Human--Relationship is complex and context-dependent

Key Signaling Pathways

The physiological and behavioral effects of oxytocin are mediated through its binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation is the Gq/11 protein-phospholipase C (PLC) pathway.

Oxytocin_Signaling_Pathway Oxytocin Receptor Signaling Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Responses (e.g., Smooth Muscle Contraction, Neurotransmitter Release) Ca2->CellularResponse Mediates PKC->CellularResponse Mediates

Caption: Oxytocin Receptor (OTR) Signaling Pathway.

Upon binding of oxytocin to its receptor, the Gαq/11 subunit is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses. These responses include smooth muscle contraction, which is crucial for ejaculation, and the release of neurotransmitters that modulate sexual and social behaviors.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of oxytocin in male reproductive physiology and behavior.

Assessment of Male Sexual Behavior in Rodents
  • Objective: To quantify the effects of oxytocin on male copulatory behavior.

  • Methodology:

    • Animals: Sexually experienced adult male rats are typically used. Female rats are brought into estrus through hormonal treatment (e.g., estradiol benzoate and progesterone).

    • Drug Administration: Oxytocin or a vehicle control is administered via various routes, such as intraperitoneally (IP), intracerebroventricularly (ICV), or intranasally, at a specified time before the behavioral test.

    • Behavioral Arena: The male rat is placed in a testing chamber and allowed to acclimatize. A sexually receptive female is then introduced.

    • Data Collection: The entire interaction is recorded for later analysis. The following parameters are scored:

      • Mount Latency: Time from the introduction of the female to the first mount.

      • Intromission Latency: Time to the first intromission.

      • Ejaculation Latency: Time to the first ejaculation.

      • Mount and Intromission Frequency: The number of mounts and intromissions preceding ejaculation.

      • Post-Ejaculatory Interval: The time from ejaculation to the resumption of copulatory behavior.

Measurement of Intracavernosal Pressure (ICP)
  • Objective: To assess erectile function in response to oxytocin.

  • Methodology:

    • Animal Preparation: Anesthetized male rats are used. The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).

    • ICP Cannulation: A needle connected to a pressure transducer is inserted into the corpus cavernosum of the penis to measure ICP.

    • Stimulation: The cavernous nerve is electrically stimulated to induce an erectile response. The voltage and frequency of stimulation are optimized to produce a submaximal response.

    • Drug Administration: Oxytocin or a vehicle is administered, and the erectile response to cavernous nerve stimulation is recorded.

    • Data Analysis: The key parameters measured are the maximal ICP and the total ICP (area under the curve). The ratio of ICP to MAP is often calculated to normalize for changes in systemic blood pressure.

In Vitro Leydig Cell Culture and Testosterone Measurement
  • Objective: To determine the direct effect of oxytocin on testosterone production by Leydig cells.

  • Methodology:

    • Leydig Cell Isolation: Leydig cells are isolated from the testes of adult rats using enzymatic digestion (e.g., collagenase) followed by purification on a density gradient (e.g., Percoll).

    • Cell Culture: The purified Leydig cells are cultured in a suitable medium.

    • Treatment: The cells are treated with varying concentrations of oxytocin, with or without LH, for a specified duration.

    • Sample Collection: The culture medium is collected at the end of the incubation period.

    • Testosterone Assay: The concentration of testosterone in the culture medium is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Quantification of Spermatogenesis
  • Objective: To evaluate the effect of oxytocin on sperm production.

  • Methodology:

    • Tissue Preparation: Following a period of oxytocin or vehicle treatment, animals are euthanized, and the testes are collected and fixed. The tissue is then embedded in paraffin and sectioned.

    • Histological Staining: The sections are stained (e.g., with hematoxylin and eosin) to visualize the cellular components of the seminiferous tubules.

    • Morphometric Analysis:

      • Seminiferous Tubule Diameter: The diameter of multiple circular cross-sections of seminiferous tubules is measured using calibrated imaging software.

      • Germ Cell Counts: The number of different types of germ cells (spermatogonia, spermatocytes, and spermatids) within the seminiferous tubules is counted.

    • Sperm Output: For some studies, sperm from the cauda epididymis is collected and analyzed for concentration and motility using a computer-assisted sperm analysis (CASA) system.

Oxytocin and Oxytocin Receptor Localization
  • Objective: To identify the location of oxytocin and its receptors in male reproductive tissues and the brain.

  • Methodologies:

    • Immunohistochemistry (IHC): This technique uses specific antibodies to detect the presence of oxytocin or OTR in tissue sections. The antibody binding is visualized using a chromogenic or fluorescent label.

    • In Situ Hybridization (ISH): This method uses labeled nucleic acid probes to detect the presence of mRNA for oxytocin or OTR, providing evidence of local synthesis.

    • Receptor Autoradiography: This technique involves incubating tissue sections with a radiolabeled ligand that specifically binds to the OTR. The distribution of the receptor is then visualized by exposing the sections to film or a phosphor imaging screen.

Conclusion and Future Directions

The body of evidence presented in this guide unequivocally establishes oxytocin as a key player in male reproductive physiology and behavior. Its roles extend from the fundamental mechanics of ejaculation and erection to the intricate processes of steroidogenesis and spermatogenesis, and further to the complex modulation of sexual and social behaviors. The localized production of oxytocin within the male reproductive tract underscores its importance as a paracrine signaling molecule, acting in concert with its systemic endocrine effects.

For drug development professionals, the oxytocin system presents a promising target for novel therapeutic interventions. The development of selective oxytocin receptor agonists and antagonists could offer new treatment modalities for a range of male reproductive disorders, including ejaculatory dysfunction, erectile dysfunction, and potentially even some forms of infertility. Furthermore, the profound influence of oxytocin on social and sexual behaviors suggests its potential therapeutic application in addressing psychosexual disorders and conditions characterized by social deficits.

Future research should focus on further elucidating the precise molecular mechanisms underlying the diverse actions of oxytocin in males. A deeper understanding of the crosstalk between the oxytocin and other signaling pathways, such as the androgen and vasopressin systems, is crucial. Moreover, well-designed clinical trials in humans are needed to translate the promising findings from preclinical studies into effective and safe therapeutic strategies. The continued exploration of the multifaceted role of oxytocin in males holds significant promise for advancing the field of reproductive and behavioral medicine.

References

Cligosiban: A Technical Guide to its Potential Therapeutic Applications Beyond Premature Ejaculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cligosiban, a potent and selective oxytocin receptor (OTR) antagonist, has been primarily investigated for the treatment of premature ejaculation (PE). However, the ubiquitous expression and diverse physiological roles of the oxytocin system throughout the body suggest a broader therapeutic potential for this compound. This technical guide provides an in-depth review of the preclinical and clinical data supporting the exploration of this compound for indications beyond PE. We delve into the molecular pharmacology of this compound, its mechanism of action, and the scientific rationale for its investigation in benign prostatic hyperplasia (BPH), erectile dysfunction (ED), and disorders related to social behavior, such as anxiety and autism spectrum disorder (ASD). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

Introduction: The Oxytocin System and this compound

The nonapeptide hormone oxytocin (OT) and its receptor (OTR) are integral to a wide array of physiological and psychological processes. While classically known for its role in parturition and lactation, the OT system is also a key modulator of social bonding, sexual behavior, and smooth muscle contractility in various tissues[1][2]. The OTR is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent cellular responses[3].

This compound is a selective, brain-penetrant, small molecule antagonist of the OTR[1]. Its development has primarily focused on its potential to delay ejaculation by centrally modulating the ejaculatory reflex[1]. However, the presence of OTRs in other tissues and the complex role of oxytocin in various pathologies present compelling opportunities for expanding the therapeutic applications of this compound.

Molecular Pharmacology and Pharmacokinetics of this compound

This compound has demonstrated high affinity and selectivity for the human oxytocin receptor. In vitro studies have characterized its binding properties and functional antagonism, while pharmacokinetic studies in both preclinical models and humans have established its profile as a potential therapeutic agent.

In Vitro Pharmacology

This compound is a potent antagonist of the oxytocin receptor, with a base dissociation constant of 5.7 nmol/L against native human uterine smooth muscle cell OT receptors. It exhibits over 100-fold selectivity for the OTR over the structurally related human vasopressin V1a, V1b, and V2 receptors.

ParameterValueCell Line/SystemReference
Kb (base dissociation constant) 5.7 nmol/LNative human uterine smooth muscle cells
Ki (inhibitor constant) 9.5 nMNot Specified
IC50 23.2 nMHEK293 cells (human OTR)
Selectivity >100-foldOver human V1a, V1b, and V2 receptors
Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and healthy human subjects, demonstrating good oral bioavailability and central nervous system (CNS) penetration.

Table 2.1: Preclinical Pharmacokinetics of this compound in Rats

ParameterRouteDoseValueReference
Oral Bioavailability p.o.Not Specified63.82%

Table 2.2: Clinical Pharmacokinetics of this compound in Healthy Male Subjects

ParameterConditionValueReference
Tmax (median) Fasted1-2 hours
Tmax (median) Fed3-6 hours
Terminal Half-life Multiple Doses~12 hours
CSF Penetration Single Dose~40% of unbound plasma concentrations

Potential Therapeutic Applications Beyond Premature Ejaculation

Benign Prostatic Hyperplasia (BPH)

Rationale: The prostate gland expresses oxytocin receptors, and oxytocin is known to induce contractions of prostatic smooth muscle, which can contribute to lower urinary tract symptoms (LUTS) in BPH. An OTR antagonist like this compound could potentially relax the prostate and improve urinary flow.

Preclinical Evidence: A study utilizing live-imaging of human prostate tissue from BPH patients demonstrated that oxytocin significantly increased spontaneous multidirectional contractions. This compound not only prevented and counteracted these oxytocin-induced contractions but also exhibited an intrinsic activity of relaxing the prostatic tissue. This suggests that this compound could be a promising therapeutic option for BPH by targeting the dynamic component of bladder outlet obstruction.

Erectile Dysfunction (ED)

Rationale: The role of oxytocin in erectile function is complex. Centrally, oxytocin is known to have a pro-erectile effect, and its release is associated with sexual arousal. However, the peripheral effects of oxytocin on the corpus cavernosum are less clear. The potential for an OTR antagonist in ED is therefore not as straightforward as for BPH. It has been hypothesized that by modulating the ejaculatory process, an OTR antagonist might indirectly impact erectile function, though this remains to be robustly tested. Preclinical data suggests that oxytocin receptor antagonists can attenuate sexual motivation in male rats.

Current Status: There is currently no direct clinical evidence to support the use of this compound for the treatment of ED. The conflicting results from the premature ejaculation trials (PEPIX and PEDRIX) highlight the complexity of targeting the oxytocin system for sexual dysfunction. Further preclinical research is required to elucidate the specific role of OTR antagonism in erectile physiology before clinical development in this indication can be justified.

Social and Behavioral Disorders (Anxiety, Autism Spectrum Disorder)

Rationale: The oxytocin system is a critical regulator of social cognition, social memory, and anxiety-related behaviors. Dysregulation of this system has been implicated in the pathophysiology of autism spectrum disorder and anxiety disorders. While many therapeutic strategies have focused on the agonism of the OTR to enhance prosocial behaviors, there is a theoretical basis for the use of an antagonist in certain contexts. For instance, in conditions characterized by social hypersensitivity or aversion, antagonizing the OTR might be beneficial.

Preclinical Evidence: A recent preclinical study in mice investigated the role of this compound in a social trust task. The study found that while oxytocin enhances the acquisition of social trust, both oxytocin and this compound blocked the learning from a trust violation. This suggests that this compound can modulate social learning and memory, providing the first direct evidence of its potential in modulating social behaviors relevant to psychiatric disorders.

Experimental Protocols

In Vitro Assessment of OTR Antagonism

Objective: To determine the potency and selectivity of this compound at the human oxytocin receptor.

Methodology (based on Wayman et al., 2018):

  • Cell Culture: Human uterine smooth muscle cells (hUTsmcs) endogenously expressing the OTR, and HEK293 cells recombinantly expressing human OTR, V1a, V1b, or V2 receptors are cultured under standard conditions.

  • Calcium Mobilization Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

    • This compound is added at varying concentrations and incubated for a specified period.

    • An agonist (oxytocin or vasopressin) is added to stimulate the receptor.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the agonist-induced calcium response. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation. The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity.

In Vivo Assessment of Ejaculatory Physiology in Anesthetized Rats

Objective: To evaluate the effect of this compound on the physiological parameters of ejaculation.

Methodology (based on Wayman et al., 2018):

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., urethane).

  • Electromyography (EMG) Electrode Implantation: Bipolar EMG electrodes are implanted into the bulbospongiosus muscle to record ejaculatory muscle contractions.

  • Drug Administration: this compound or vehicle is administered intravenously (IV) as a bolus dose.

  • Induction of Ejaculation: Ejaculation is induced by the administration of a pro-ejaculatory agent such as apomorphine.

  • Data Acquisition and Analysis: The EMG signals are recorded, amplified, and filtered. The number and amplitude of the bulbospongiosus muscle bursts, characteristic of the ejaculatory response, are quantified and compared between the this compound-treated and vehicle-treated groups.

Ex Vivo Assessment of Human Prostate Tissue Contractility

Objective: To determine the effect of this compound on the contractility of human prostate tissue.

Methodology (based on Koslowa et al., 2021):

  • Tissue Preparation: Fresh human prostate tissue is obtained from patients undergoing transurethral resection of the prostate (TURP) with ethical approval and patient consent. The tissue is dissected into small explants.

  • Live-Cell Imaging: The prostate explants are placed in a perfusion chamber on a microscope stage and maintained in a physiological buffer.

  • Drug Application: The tissue is perfused with buffer containing vehicle, oxytocin, and/or this compound in a sequential manner.

  • Image Acquisition and Analysis: Time-lapse images of the prostate tissue are captured to visualize and quantify tissue contractions. A custom image analysis algorithm (e.g., "Wiggle Index") is used to measure the frequency and amplitude of multidirectional contractions.

  • Data Analysis: The contractile activity in response to oxytocin in the presence and absence of this compound is compared to baseline and vehicle controls.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The canonical signaling pathway for the oxytocin receptor involves its coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

OTR_Signaling cluster_membrane Plasma Membrane OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Oxytocin Oxytocin Oxytocin->OTR Binds Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response This compound This compound This compound->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Preclinical Assessment of this compound in BPH

This diagram outlines the typical workflow for evaluating the potential of this compound in a preclinical model of BPH.

BPH_Workflow cluster_tissue Tissue Acquisition and Preparation cluster_imaging Live-Imaging and Drug Application cluster_analysis Data Analysis and Interpretation Tissue_Source Human Prostate Tissue (from TURP) Tissue_Prep Dissection into Explants Tissue_Source->Tissue_Prep Live_Imaging Mount in Perfusion Chamber on Microscope Tissue_Prep->Live_Imaging Baseline Record Baseline Contractions Live_Imaging->Baseline OT_Stim Perfuse with Oxytocin Baseline->OT_Stim Cligo_Ant Perfuse with this compound + Oxytocin OT_Stim->Cligo_Ant Image_Analysis Quantify Contraction Frequency and Amplitude Cligo_Ant->Image_Analysis Stats Statistical Analysis Image_Analysis->Stats Conclusion Determine Efficacy of This compound in Reducing Prostate Contractility Stats->Conclusion

Caption: Preclinical Workflow for BPH Assessment.

Conclusion and Future Directions

This compound is a well-characterized, selective oxytocin receptor antagonist with a pharmacokinetic profile suitable for clinical development. While its journey began with a focus on premature ejaculation, the wealth of preclinical data, particularly in benign prostatic hyperplasia, strongly supports the expansion of its therapeutic investigation. The emerging evidence for its role in modulating social behavior opens up exciting, albeit complex, new avenues in the fields of psychiatry and neurology.

Future research should focus on:

  • Clinical Trials in BPH: Given the strong preclinical rationale, well-designed clinical trials are warranted to evaluate the efficacy and safety of this compound in patients with LUTS secondary to BPH.

  • Preclinical Models of Social and Anxiety Disorders: Further investigation of this compound in a wider range of animal models of anxiety, social deficit, and repetitive behaviors is crucial to build a stronger case for its potential in these indications.

  • Elucidation of Peripheral vs. Central Mechanisms: Differentiating the peripheral and central effects of this compound in various physiological processes will be key to understanding its full therapeutic potential and side-effect profile.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the story of this compound continues to unfold beyond its initial application.

References

The Therapeutic Potential of Cligosiban: A Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cligosiban (formerly known as IX-01 and PF-3274167) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It was developed as a potential therapeutic agent for premature ejaculation (PE), a common male sexual dysfunction.[1][3] This technical guide provides a comprehensive overview of the history and development of this compound, detailing its mechanism of action, preclinical pharmacology, pharmacokinetics, and clinical trial outcomes. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of oxytocin receptor antagonism.

Introduction: The Rationale for Oxytocin Receptor Antagonism in Premature Ejaculation

Oxytocin (OT) is a neuropeptide hormone recognized for its role in social bonding, parturition, and lactation.[4] Emerging evidence has highlighted its significant involvement in the male reproductive system, particularly in the ejaculatory process. Both central and peripheral oxytocin receptors are implicated in mediating the complex physiological events leading to ejaculation. Centrally, oxytocinergic neurons originating in the paraventricular nucleus of the hypothalamus project to the spinal cord, where they modulate the spinal ejaculation generator. Peripherally, oxytocin contributes to smooth muscle contractions in the male reproductive tract.

This understanding of oxytocin's pro-ejaculatory effects provided the scientific rationale for investigating OTR antagonists as a potential treatment for premature ejaculation. The hypothesis was that by blocking the action of oxytocin, it would be possible to delay the ejaculatory reflex. This compound was designed as a brain-penetrant, selective OTR antagonist to test this hypothesis.

Preclinical Development

In Vitro Pharmacology: Potency and Selectivity

This compound's development was underpinned by its potent and selective antagonism of the human oxytocin receptor. In vitro studies demonstrated its high affinity for the receptor, with a base dissociation constant (pKi) of 5.7 nmol/L against native human uterine smooth muscle cell OT receptors. A key feature of this compound's pharmacological profile is its high selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2), which is crucial for minimizing potential off-target effects. This compound has demonstrated greater than 100-fold selectivity over these vasopressin receptor subtypes.

Receptor ProfileBinding Affinity (pKi/nmol/L)Selectivity vs. OTR
Oxytocin Receptor (OTR) 5.7-
Vasopressin V1a Receptor >100-fold lower than OTR>100x
Vasopressin V1b Receptor >100-fold lower than OTR>100x
Vasopressin V2 Receptor >100-fold lower than OTR>100x
Table 1: In Vitro Receptor Binding Profile of this compound
Preclinical Models of Ejaculation

The efficacy of this compound in modulating the ejaculatory process was evaluated in rodent models. These studies were critical in establishing the in vivo proof-of-concept for its therapeutic potential.

This model allows for the direct measurement of the physiological markers of ejaculation.

  • Animal Preparation: Male rats are anesthetized. Bipolar wire electrodes are chronically implanted into the bulbospongiosus (BS) and ischiocavernosus (IC) muscles to record electromyographic (EMG) activity.

  • Drug Administration: this compound (e.g., 0.9 mg/kg) or vehicle is administered intravenously (IV) as a bolus.

  • Induction of Ejaculation: Ejaculation is induced pharmacologically, for example, with the dopamine agonist apomorphine.

  • Data Acquisition and Analysis: EMG recordings are captured and analyzed to assess the burst pattern and contraction amplitude of the perineal muscles, which are characteristic of ejaculation.

In this model, this compound was shown to reduce the bulbospongiosus burst pattern and contraction amplitude associated with ejaculation, providing direct evidence of its inhibitory effect on the ejaculatory reflex.

This behavioral model assesses the ability of a compound to inhibit pharmacologically induced ejaculation.

  • Animal Acclimatization: Male rats are acclimated to the testing environment.

  • Drug Administration: this compound or vehicle is administered prior to the inducing agent.

  • Induction of Ejaculation: Apomorphine, a dopamine agonist known to induce ejaculation, is administered subcutaneously.

  • Behavioral Observation: The animals are observed for ejaculatory behaviors.

This compound demonstrated the ability to inhibit apomorphine-induced ejaculation in rats, further supporting its potential as a treatment for premature ejaculation.

Preclinical Pharmacokinetics and CNS Penetration

A critical requirement for a centrally acting agent targeting premature ejaculation is the ability to cross the blood-brain barrier. Preclinical studies in rats confirmed that this compound has good central nervous system (CNS) penetration. Following systemic administration, this compound was detected in the cerebrospinal fluid (CSF), indicating its ability to reach its target receptors in the brain and spinal cord. The oral bioavailability of this compound in rats was determined to be 63.82%.

ParameterValueSpecies
Oral Bioavailability 63.82%Rat
Table 2: Preclinical Pharmacokinetic Parameter of this compound

Clinical Development

This compound progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials in Healthy Volunteers

Phase I studies in healthy male subjects were conducted to assess the safety and pharmacokinetic profile of this compound over a range of single and multiple doses.

This compound was found to be rapidly absorbed after oral administration, with maximum plasma concentrations (Tmax) typically reached within 1-2 hours under fasting conditions. The terminal half-life was approximately 12 hours, supporting the potential for both on-demand and once-daily dosing regimens. The presence of food was found to decrease the rate of absorption but increase the overall extent of absorption. Importantly, these studies confirmed the CNS penetration of this compound in humans, with CSF concentrations reaching approximately 40% of the unbound plasma concentrations.

Pharmacokinetic ParameterValueCondition
Time to Maximum Concentration (Tmax) 1-2 hoursFasting
Terminal Half-life (t1/2) ~12 hours-
Effect of Food Decreased rate, increased extent of absorptionFed
CSF to Unbound Plasma Ratio ~40%-
Table 3: Summary of this compound Pharmacokinetics in Healthy Male Volunteers

This compound was generally well-tolerated in healthy volunteers at all doses tested. There was no evidence of significant safety concerns, and the side-effect profile was comparable to placebo.

Phase II Clinical Trials in Patients with Premature Ejaculation

Two key Phase II clinical trials, PEPIX and PEDRIX, were conducted to evaluate the efficacy of this compound in men with lifelong premature ejaculation. These trials, however, yielded conflicting results.

The PEPIX study was a randomized, double-blind, placebo-controlled, proof-of-concept trial designed to assess the efficacy and safety of flexibly dosed this compound (400-800 mg) taken on-demand before sexual activity.

Experimental Workflow: PEPIX Trial

PEPIX_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period (8 Weeks) cluster_outcomes Outcome Assessment Screening Patient Screening RunIn 4-Week Run-In Period (Baseline IELT Measurement) Screening->RunIn Randomization Randomization RunIn->Randomization CligosibanArm This compound (400-800 mg) On-demand Randomization->CligosibanArm PlaceboArm Placebo On-demand Randomization->PlaceboArm PrimaryEndpoint Change in IELT CligosibanArm->PrimaryEndpoint SecondaryEndpoints Patient-Reported Outcomes (Control, Distress, etc.) CligosibanArm->SecondaryEndpoints PlaceboArm->PrimaryEndpoint PlaceboArm->SecondaryEndpoints

A simplified workflow of the PEPIX clinical trial.

The results of the PEPIX trial were positive, showing that this compound significantly prolonged the Intravaginal Ejaculatory Latency Time (IELT) compared to placebo. The mean increase in IELT from baseline was 61.0 seconds for the this compound group, which was 3.6-fold greater than the 16.4-second increase observed in the placebo group. Statistically significant improvements were also seen in patient-reported outcomes, including ejaculatory control and personal distress.

Outcome MeasureThis compoundPlacebop-value
Mean Increase in IELT (seconds) 61.016.40.0086
Fold Change in IELT from Baseline 1.91.00.0079
Table 4: Key Efficacy Outcomes of the PEPIX Trial

The PEDRIX trial was a larger Phase IIb study with a similar design to PEPIX but evaluated three fixed doses of this compound (400 mg, 800 mg, and 1200 mg).

Experimental Workflow: PEDRIX Trial

PEDRIX_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period (8 Weeks) cluster_outcomes Outcome Assessment Screening Patient Screening RunIn 4-Week Run-In Period (Baseline IELT Measurement) Screening->RunIn Randomization Randomization RunIn->Randomization Cligosiban400 This compound 400 mg On-demand Randomization->Cligosiban400 Cligosiban800 This compound 800 mg On-demand Randomization->Cligosiban800 Cligosiban1200 This compound 1200 mg On-demand Randomization->Cligosiban1200 PlaceboArm Placebo On-demand Randomization->PlaceboArm PrimaryEndpoint Change in Geometric Mean IELT Cligosiban400->PrimaryEndpoint SecondaryEndpoints Patient-Reported Outcomes Cligosiban400->SecondaryEndpoints Cligosiban800->PrimaryEndpoint Cligosiban800->SecondaryEndpoints Cligosiban1200->PrimaryEndpoint Cligosiban1200->SecondaryEndpoints PlaceboArm->PrimaryEndpoint PlaceboArm->SecondaryEndpoints

A simplified workflow of the PEDRIX clinical trial.

In contrast to the PEPIX trial, the PEDRIX study did not meet its primary endpoint. There were no clinically or statistically significant differences in the change in geometric mean IELT between any of the this compound dose groups and placebo. Similarly, no significant improvements were observed in the secondary patient-reported outcome measures. This compound was well-tolerated in this study, with a side-effect profile similar to placebo. The reasons for the discrepant results between the PEPIX and PEDRIX trials are not fully understood but may be related to differences in study design, such as the flexible versus fixed-dosing regimens.

Treatment GroupNumber of Patients with at Least One TEAE (%)
Placebo 18 (29.5)
This compound 400 mg 19 (31.1)
This compound 800 mg 17 (27.9)
This compound 1200 mg 20 (32.8)
Table 5: Overview of Treatment-Emergent Adverse Events (TEAEs) in the PEDRIX Trial

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by competitively blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). In the context of ejaculation, the binding of oxytocin to its receptor in the central nervous system is believed to trigger a signaling cascade that ultimately leads to the activation of the spinal ejaculation generator. By preventing this initial binding, this compound inhibits the downstream signaling required for the ejaculatory reflex.

OTR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds and Activates This compound This compound This compound->OTR Binds and Blocks Gq_protein Gq Protein Activation OTR->Gq_protein Activates PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Ejaculatory_Response Spinal Ejaculation Generator Activation Ca_release->Ejaculatory_Response

Proposed signaling pathway of oxytocin receptor activation and its inhibition by this compound in the context of ejaculation.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist with demonstrated CNS penetration. Preclinical studies provided a strong rationale for its development as a treatment for premature ejaculation. While the initial Phase IIa (PEPIX) clinical trial showed promising efficacy, the subsequent Phase IIb (PEDRIX) trial failed to confirm these findings, leading to a halt in its development for this indication.

Despite the disappointing results in the treatment of premature ejaculation, the development of this compound has provided valuable insights into the role of the oxytocin system in male sexual function. The conflicting clinical trial outcomes highlight the complexities of translating preclinical findings to clinical efficacy and underscore the importance of trial design in evaluating treatments for subjective conditions like premature ejaculation.

Future research could explore the potential of this compound in other indications where oxytocin receptor antagonism may be beneficial. The well-defined pharmacological and pharmacokinetic profile of this compound makes it a valuable tool for further investigating the physiological roles of the oxytocin system.

References

The Pharmacodynamics of Cligosiban in Rodent Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cligosiban, a novel, potent, and selective oxytocin receptor (OTR) antagonist, has demonstrated significant central nervous system (CNS) penetration and pharmacological activity in rodent models.[1][2] This technical guide provides an in-depth summary of the pharmacodynamics of this compound, focusing on its activity in preclinical rodent studies. The information presented herein is intended to support further research and development of OTR antagonists for various therapeutic applications.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the pharmacodynamics of this compound in rodent models.

Table 1: In Vitro Receptor Binding and Selectivity

ParameterSpecies/SystemValueReference
Base Dissociation Constant (Kb)Native human uterine smooth muscle cell OT receptors5.7 nmol/L[1][2]
Antagonistic PotencyHuman recombinant and rat native OT receptors (including neuronal)Similar to human uterine OT receptors[1]
Selectivity over Vasopressin ReceptorsHuman V1A, V1B, and V2 receptors>100-fold

Table 2: In Vivo Efficacy in Anesthetized Rat Models

ModelDose and RouteKey FindingsReference
Electromyography of Ejaculatory Physiology0.9 mg/kg, IV bolusReduced bulbospongiosum burst pattern and contraction amplitude associated with ejaculation.
CNS Neuronal Firing0.9 mg/kg, IV bolusModulated the OT-mediated response in the nucleus tractus solitarius.
Apomorphine-Induced EjaculationSame dosing regimen as aboveInhibited apomorphine-induced ejaculation.

Table 3: Pharmacokinetic Properties in Rats

ParameterRoute of AdministrationFindingReference
CNS PenetrationIntravenous (IV) infusionGood CNS penetration, with cerebrospinal fluid concentrations approximately 40% of unbound plasma concentrations.
Oral BioavailabilityOral63.82%

Key Experimental Protocols

Detailed methodologies for the pivotal in vivo rodent studies are outlined below. All experiments were reported to comply with United Kingdom legislation and underwent local ethical review.

Anesthetized Rat Electromyography Model of Ejaculatory Physiology

This model assesses the physiological expression of ejaculation by monitoring the activity of the bulbospongiosum muscle.

  • Animal Model: Anesthetized male rats.

  • Procedure:

    • Rats are anesthetized.

    • Electromyography (EMG) electrodes are placed in the bulbospongiosum muscle to record electrical activity.

    • A pro-ejaculatory agent, such as apomorphine, is administered to induce ejaculation.

    • This compound (0.9 mg/kg) is administered as an intravenous bolus prior to the pro-ejaculatory challenge.

    • EMG recordings are analyzed to measure the burst pattern and contraction amplitude of the bulbospongiosum muscle during the ejaculatory response.

  • Outcome Measures: Functional measures of ejaculatory physiology, specifically the reduction in the characteristic EMG burst pattern and contraction amplitude associated with ejaculation.

Anesthetized Rat CNS Neuronal Firing Model

This model evaluates the ability of this compound to modulate oxytocin-mediated neuronal activity in a specific brain region.

  • Animal Model: Anesthetized male rats.

  • Procedure:

    • Rats are anesthetized.

    • An electrode is stereotactically implanted in the nucleus tractus solitarius (NTS), a brain region known to be responsive to oxytocin.

    • The firing rate of NTS neurons is recorded.

    • Oxytocin is administered to elicit a neuronal response.

    • This compound (0.9 mg/kg) is administered as an intravenous bolus to assess its ability to modulate the oxytocin-mediated neuronal firing.

  • Outcome Measures: Modulation of the oxytocin-mediated neuronal firing rate in the nucleus tractus solitarius.

CNS Penetration Assessment

This protocol determines the extent to which this compound crosses the blood-brain barrier.

  • Animal Model: Male rats.

  • Procedure:

    • This compound is administered via intravenous infusion.

    • Cerebrospinal fluid (CSF) and plasma samples are collected at specified time points.

    • The concentrations of this compound in both CSF and plasma are measured.

  • Outcome Measures: The ratio of CSF to plasma drug concentrations is calculated to determine the degree of CNS penetration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental models.

Cligosiban_Mechanism_of_Action cluster_post Postsynaptic Neuron Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Signaling_Cascade Downstream Signaling Cascade OTR->Signaling_Cascade Activates Physiological_Response Physiological Response Signaling_Cascade->Physiological_Response Leads to This compound This compound This compound->OTR Blocks

Caption: Mechanism of action of this compound as an oxytocin receptor antagonist.

EMG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthetize_Rat Anesthetize Rat Implant_EMG Implant EMG Electrodes in Bulbospongiosum Muscle Anesthetize_Rat->Implant_EMG Administer_this compound Administer this compound (0.9 mg/kg IV) Implant_EMG->Administer_this compound Induce_Ejaculation Induce Ejaculation (e.g., with Apomorphine) Administer_this compound->Induce_Ejaculation Record_EMG Record EMG Activity Induce_Ejaculation->Record_EMG Analyze_Data Analyze EMG Burst Pattern and Contraction Amplitude Record_EMG->Analyze_Data

Caption: Workflow for the anesthetized rat electromyography model.

CNS_Firing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthetize_Rat Anesthetize Rat Implant_Electrode Implant Electrode in Nucleus Tractus Solitarius Anesthetize_Rat->Implant_Electrode Record_Baseline Record Baseline Neuronal Firing Implant_Electrode->Record_Baseline Administer_OT Administer Oxytocin Record_Baseline->Administer_OT Record_OT_Response Record Neuronal Response to OT Administer_OT->Record_OT_Response Administer_this compound Administer this compound (0.9 mg/kg IV) Record_OT_Response->Administer_this compound Record_Modulation Record Modulated Neuronal Firing Administer_this compound->Record_Modulation Analyze_Data Analyze Changes in Neuronal Firing Rate Record_Modulation->Analyze_Data

Caption: Workflow for the anesthetized rat CNS neuronal firing model.

Conclusion

This compound is a potent and selective oxytocin receptor antagonist with demonstrated CNS penetration and pharmacological activity in rodent models of ejaculatory physiology. The data from these preclinical studies highlight its potential as a therapeutic agent targeting central oxytocinergic pathways. Further investigation into the broader pharmacodynamic profile of this compound in various rodent models of behavior and physiology is warranted to fully elucidate its therapeutic potential. The translation of findings from these animal models to human conditions, such as premature ejaculation, remains an area of active investigation.

References

Exploring the Potential Off-Target Effects of Cligosiban: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cligosiban is a selective, brain-penetrant oxytocin receptor (OTR) antagonist that has been investigated for the treatment of premature ejaculation. As with any therapeutic agent, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known and potential off-target pharmacology of this compound. It summarizes available quantitative data on its receptor selectivity, details relevant experimental methodologies, and utilizes visualizations to illustrate key concepts. Current data indicates that this compound is a highly selective antagonist of the oxytocin receptor with a favorable safety profile. Its selectivity for the OTR over the structurally related vasopressin receptors (V1A, V1B, and V2) is a key characteristic, minimizing the potential for off-target effects associated with these receptors.

Introduction

This compound is a non-peptide, orally bioavailable small molecule designed to antagonize the oxytocin receptor. The oxytocin system is implicated in a variety of physiological processes, including social bonding, reproductive functions, and ejaculatory control. By blocking the OTR, this compound aims to modulate these pathways for therapeutic benefit. Due to the high degree of homology between the oxytocin receptor and the vasopressin receptors (V1A, V1B, and V2), assessing the selectivity of this compound is of paramount importance to preclude undesirable cardiovascular, renal, or central nervous system side effects. This document explores the available data on the off-target profile of this compound.

On-Target Activity: Oxytocin Receptor Antagonism

This compound is a potent antagonist of the human oxytocin receptor. In vitro studies have demonstrated its high affinity for the OTR.

Quantitative Data: On-Target Binding Affinity
ReceptorLigandAssay TypeSpeciesKi (nmol/L)Reference
Oxytocin ReceptorThis compoundRadioligand BindingHuman5.7[1]

Ki: Dissociation constant for an unlabeled competitor.

Signaling Pathway

The binding of oxytocin to its G-protein coupled receptor (GPCR) activates the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, prevents this cascade.

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: this compound's mechanism of action on the oxytocin receptor signaling pathway.

Off-Target Selectivity Profile

The primary off-target candidates for this compound are the vasopressin receptors due to their structural similarity to the OTR.

Quantitative Data: Vasopressin Receptor Selectivity

While precise Ki values for this compound at vasopressin receptors are not publicly available, preclinical studies have consistently reported high selectivity.

TargetSelectivity vs. OTRReference
Vasopressin V1A Receptor>100-fold[1]
Vasopressin V1B Receptor>100-fold[1]
Vasopressin V2 Receptor>100-fold[1]

This high degree of selectivity suggests a low probability of this compound inducing off-target effects mediated by these receptors at therapeutic concentrations.

Broader Off-Target Screening

As of the latest available information, comprehensive data from a broad off-target screening panel (e.g., against a wide range of other GPCRs, ion channels, kinases, and enzymes) for this compound has not been published in the peer-reviewed literature. Such studies are a standard component of preclinical safety pharmacology assessments.

Potential for Pharmacokinetic Drug-Drug Interactions

In vitro and clinical studies have evaluated the potential for this compound to perpetrate drug-drug interactions through the inhibition or induction of cytochrome P450 (CYP) enzymes.

Quantitative Data: CYP450 Enzyme Interaction
EnzymeInteractionDoseResultReference
CYP3A4Inhibition/InductionUp to 2400 mgNo evidence of inhibition or induction[2]

These findings suggest that this compound has a low potential for causing drug-drug interactions via the CYP3A4 pathway.

Clinical Safety and Tolerability

Clinical trials in healthy male subjects have provided insights into the safety and tolerability profile of this compound across a range of doses.

Summary of Clinical Findings
  • Adverse Events: this compound has been generally well-tolerated in clinical trials, with an adverse event profile similar to placebo. No serious or severe adverse events have been reported in the context of these studies.

  • Cardiovascular Effects: No clinically significant effects on 12-lead electrocardiography have been observed.

  • Hormonal Effects: No meaningful differences in the urinary 6β-hydroxycortisol/cortisol ratio were observed after multiple dosing, suggesting no significant impact on cortisol metabolism.

Experimental Methodologies

The following sections describe the general principles of the experimental protocols used to assess the on- and off-target effects of compounds like this compound.

Receptor Binding Assays (Radioligand Displacement)

This method is used to determine the binding affinity of a test compound for a specific receptor.

cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes Expressing Receptor of Interest start->prepare_membranes incubate Incubate Membranes with Radiolabeled Ligand and Varying Concentrations of this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data to Determine IC50 and Calculate Ki measure->analyze end End analyze->end

Caption: Generalized workflow for a radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., OTR, V1A, V1B, V2) are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of specific CYP450 enzymes.

Protocol Outline:

  • Incubation: Human liver microsomes, which contain a mixture of CYP450 enzymes, are incubated with a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4) and varying concentrations of the test compound (this compound).

  • Metabolite Formation: The reaction is allowed to proceed, and the formation of a specific metabolite of the probe substrate is monitored.

  • Quantification: The reaction is stopped, and the concentration of the metabolite is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in its absence (vehicle control). The IC50 value is determined as the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Discussion and Conclusion

The available preclinical and clinical data indicate that this compound is a highly selective oxytocin receptor antagonist. Its ">100-fold selectivity" over the closely related vasopressin receptors is a critical feature that likely contributes to its favorable safety profile observed in clinical trials. The lack of significant interaction with the CYP3A4 enzyme system further reduces the risk of pharmacokinetic drug-drug interactions.

While the current data are reassuring, a complete off-target profile would ideally include data from a broad panel of in vitro safety pharmacology assays. The absence of this information in the public domain represents a data gap. However, the consistent findings from multiple clinical trials demonstrating a placebo-like side-effect profile suggest that this compound does not have significant off-target activities at clinically relevant doses.

References

Methodological & Application

Application Note: In Vitro Characterization of Cligosiban's Antagonist Activity at the Human Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cligosiban is a potent and highly selective, orally active, non-peptide antagonist of the human oxytocin receptor (OTR).[1][2][3] The oxytocin receptor, a class A G protein-coupled receptor (GPCR), is a well-established therapeutic target for various conditions. Upon activation by its endogenous ligand, oxytocin, the OTR primarily couples to Gαq/11 proteins.[4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in many physiological responses.[4]

This application note provides detailed protocols for the in vitro characterization of this compound's antagonist activity at the human oxytocin receptor. The described methods include a radioligand binding assay to determine the binding affinity (Ki) of this compound and a functional cell-based calcium mobilization assay to quantify its antagonist potency (IC₅₀). These protocols are designed for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of oxytocin receptor antagonists.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor triggers a conformational change, activating the associated Gαq/11 protein. The activated Gα subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium concentration activates various downstream cellular processes.

Oxytocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR Binds This compound This compound (Antagonist) This compound->OTR Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Leads to

Figure 1: Simplified Oxytocin Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for the human oxytocin receptor and its selectivity over related vasopressin receptors.

Table 1: Binding Affinity of this compound

ReceptorLigandKᵢ (nM)Source
Human Oxytocin ReceptorThis compound5.7
Human Oxytocin ReceptorThis compound9.5

Table 2: Functional Antagonist Activity and Selectivity of this compound

ReceptorAssay TypeParameterValueSelectivity vs. OTRSource
Human Oxytocin ReceptorFunctional AssaypA₂~8.25 (Kₑ ~5.7 nM)-
Human Vasopressin V₁ₐ ReceptorFunctional AssayIC₅₀ or Kᵢ>100-fold higher than OTR>100x
Human Vasopressin V₁ₑ ReceptorFunctional AssayIC₅₀ or Kᵢ>100-fold higher than OTR>100x
Human Vasopressin V₂ ReceptorFunctional AssayIC₅₀ or Kᵢ>100-fold higher than OTR>100x

Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the human oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes from hOXTR-expressing cells start->prep_membranes setup_assay Set up 96-well plate: - Membranes - [³H]-Oxytocin (constant) - this compound (serial dilution) prep_membranes->setup_assay incubate Incubate to reach equilibrium (e.g., 60-120 min) setup_assay->incubate filter_wash Separate Bound/Free Ligand (Rapid vacuum filtration) incubate->filter_wash scintillation Quantify Bound Radioactivity (Scintillation counting) filter_wash->scintillation analyze Data Analysis: - Plot competition curve - Determine IC₅₀ - Calculate Kᵢ scintillation->analyze end End analyze->end

Figure 2: Workflow for Radioligand Competition Binding Assay.

1.1. Materials and Reagents

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the recombinant human oxytocin receptor.

  • Radioligand: [³H]-Oxytocin (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 1 µM unlabeled oxytocin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well filter plates (GF/C), vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.

1.2. Membrane Preparation

  • Culture cells expressing the human oxytocin receptor to confluency.

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a BCA or Bradford protein assay.

  • Store membrane aliquots at -80°C until use.

1.3. Assay Procedure

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Oxytocin (at a final concentration near its Kₔ, e.g., 1-2 nM), and 150 µL of diluted membrane preparation (typically 10-30 µg protein/well).

    • Non-specific Binding (NSB): 50 µL of 1 µM unlabeled oxytocin, 50 µL [³H]-Oxytocin, and 150 µL of membrane preparation.

    • Competition: 50 µL of each this compound dilution, 50 µL [³H]-Oxytocin, and 150 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

1.4. Data Analysis

  • Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) Where:

    • [L] is the concentration of the radioligand used.

    • Kₔ is the dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of this compound to inhibit oxytocin-induced increases in intracellular calcium concentration.

Calcium_Mobilization_Workflow start Start seed_cells Seed hOXTR-expressing cells in a 96-well plate start->seed_cells load_dye Load cells with a calcium indicator dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate cells with This compound (serial dilution) or vehicle load_dye->pre_incubate add_agonist Stimulate cells with Oxytocin (at EC₈₀ concentration) pre_incubate->add_agonist measure_fluorescence Measure fluorescence intensity kinetically (e.g., FLIPR, plate reader) add_agonist->measure_fluorescence analyze Data Analysis: - Plot response vs. This compound conc. - Determine IC₅₀ measure_fluorescence->analyze end End analyze->end

References

Application Notes & Protocols: Establishing an Animal Model of Premature Ejaculation for Cligosiban Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature ejaculation (PE) is a prevalent male sexual dysfunction characterized by ejaculation with minimal sexual stimulation before, on, or shortly after penetration and before the person wishes it. Investigating the neurobiological basis of PE and developing effective pharmacotherapies requires robust and reliable animal models. Cligosiban is a selective oxytocin receptor antagonist that has been investigated for the treatment of PE.[1] Oxytocin is a neuropeptide implicated in the central control of ejaculation; its release is heightened during sexual activity and peaks at ejaculation.[2][3] By blocking oxytocin receptors, this compound is hypothesized to delay the ejaculatory reflex.

It is important to clarify that while the neurohypophysial hormones oxytocin and vasopressin are structurally similar, this compound is highly selective for the oxytocin receptor, demonstrating over 100-fold selectivity against vasopressin V1a, V1b, and V2 receptors.[1][4] Therefore, its mechanism of action in the context of PE is attributed to oxytocin antagonism.

This document provides detailed protocols for establishing and utilizing a naturally occurring rodent model of premature ejaculation—the "rapid ejaculator" rat—for the preclinical evaluation of compounds like this compound. An alternative, pharmacologically induced model is also described.

Principle of the Animal Model

The "Rapid Ejaculator" Phenotype Model

A subset of the male rat population naturally exhibits a shorter ejaculation latency, analogous to lifelong PE in humans. This model is based on the "ejaculation distribution theory," which posits that ejaculatory performance varies along a continuum within a given population. By screening a large cohort of sexually experienced male rats, individuals that consistently ejaculate faster than the population average can be identified and selected for pharmacological studies. This model offers high face validity as it represents a naturally occurring endophenotype.

Pharmacologically-Induced Model of Rapid Ejaculation

An alternative to the natural phenotype model is the pharmacological induction of a PE-like state. Administration of the serotonin 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), has been shown to significantly reduce ejaculation latency in male rats. This model is useful for acute studies and for screening compounds that may counteract the pro-ejaculatory effects of 5-HT1A receptor stimulation.

Experimental Protocols

Protocol for Selection of "Rapid Ejaculator" Rats

3.1.1 Animals and Housing

  • Species: Male Wistar or Sprague-Dawley rats (sexually naïve, 9-10 weeks old).

  • Females: Ovariectomized female rats of the same strain for sexual stimulation.

  • Housing: House males individually to prevent fighting and stress. Maintain a 12-hour light/dark cycle (lights off during testing) and provide ad libitum access to food and water.

3.1.2 Induction of Estrus in Female Rats

  • Administer estradiol benzoate (20 µg in 0.1 mL oil, subcutaneous) to ovariectomized female rats 36-48 hours prior to the mating test.

  • Administer progesterone (500 µg in 0.1 mL oil, subcutaneous) 4-6 hours before the test to ensure sexual receptivity.

  • Confirm receptivity (lordosis behavior) with a stud male before using in experiments.

3.1.3 Habituation and Sexual Experience Training

  • Handle all male rats for 5-10 minutes daily for one week before the start of experiments to acclimate them to the researchers.

  • For three weeks, once per week, place a male rat in the testing arena (a Plexiglas cylinder or rectangular cage) for a 5-minute habituation period.

  • After habituation, introduce a receptive female and allow them to copulate for 30 minutes. Record all copulatory behaviors. This phase allows the male rats to gain sexual experience.

3.1.4 Screening for Ejaculatory Phenotype

  • Following the training phase, conduct 4-6 weekly screening tests.

  • Place the male rat in the arena for 5 minutes, then introduce a receptive female.

  • Record the following copulatory parameters for 30 minutes using video recording and manual or automated scoring:

    • Mount Latency (ML): Time from the introduction of the female to the first mount.

    • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

    • Ejaculation Latency (EL): Time from the first intromission to the first ejaculation.

    • Mount Frequency (MF): Total number of mounts before the first ejaculation.

    • Intromission Frequency (IF): Total number of intromissions before the first ejaculation.

    • Post-Ejaculatory Interval (PEI): Time from an ejaculation to the next intromission.

  • Calculate the mean Ejaculation Latency for each rat across the screening sessions.

  • Categorize rats based on their stable EL. "Rapid ejaculators" are typically those in the lowest 10-20th percentile of the population distribution.

Protocol for Pharmacological Testing of this compound
  • Select "rapid ejaculator" rats identified in Protocol 3.1. Ensure a washout period of at least one week after the final screening session.

  • Randomly assign rats to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose). A minimum of 8-10 animals per group is recommended.

  • Prepare this compound formulation for oral gavage according to solubility and vehicle compatibility.

  • Administer the assigned treatment (Vehicle or this compound) at a predetermined time before the behavioral test (e.g., 1-2 hours, based on the compound's pharmacokinetics).

  • Conduct the copulatory behavior test as described in step 3.1.4.

  • Analyze the data for significant differences in Ejaculation Latency and other copulatory parameters between the treatment groups.

Data Presentation

The following tables provide representative quantitative data for the described animal model.

Table 1: Copulatory Behavior Parameters in Different Ejaculatory Phenotypes of Male Wistar Rats.

ParameterRapid EjaculatorsNormal EjaculatorsSluggish Ejaculators
Ejaculation Latency (s) 247 ± 45717 ± 1331697 ± 80
Intromission Frequency 10 ± 215 ± 325 ± 5
Mount Frequency 8.2 ± 1.823 ± 4.042 ± 4.0
Post-Ejaculatory Interval (s) 280 ± 30350 ± 40450 ± 50

Data are presented as Mean ± SEM. Data are compiled from literature values for illustrative purposes.

Table 2: Expected Outcome of this compound Treatment on Ejaculation Latency in "Rapid Ejaculator" Rats.

Treatment GroupDose (mg/kg, p.o.)NBaseline Ejaculation Latency (s)Post-Treatment Ejaculation Latency (s)% Increase from Baseline
Vehicle -10250 ± 25260 ± 304%
This compound 1010245 ± 28392 ± 45*60%
This compound 3010255 ± 30510 ± 55**100%

*Data are hypothetical, presented as Mean ± SEM, and illustrate an expected therapeutic effect. *p<0.05, *p<0.01 compared to Vehicle.

Visualizations

Signaling Pathway

Oxytocin_Signaling_Pathway cluster_CNS Central Nervous System (Hypothalamus/Spinal Cord) cluster_Spinal Spinal Ejaculation Generator (SEG) Sexual_Stimulation Sexual Stimulation Hypothalamus Hypothalamic PVN Neurons Sexual_Stimulation->Hypothalamus Activates Oxytocin_Release Oxytocin Release Hypothalamus->Oxytocin_Release Stimulates Oxytocin Oxytocin Oxytocin_Release->Oxytocin Acts on OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to SEG_Activation SEG Activation OTR->SEG_Activation Activates Ejaculation Ejaculatory Reflex SEG_Activation->Ejaculation Triggers This compound This compound This compound->OTR Blocks

Caption: Oxytocin signaling pathway in the control of ejaculation.

Experimental Workflow

Experimental_Workflow cluster_female_prep Female Preparation Start Start: Acquire Sexually Naïve Male Rats Training Sexual Experience Training (3 weekly sessions) Start->Training Screening Behavioral Screening (4-6 weekly sessions) Measure Ejaculation Latency Training->Screening Selection Select 'Rapid Ejaculators' (e.g., lowest 20th percentile) Screening->Selection Grouping Randomize into Treatment Groups (Vehicle, this compound Doses) Selection->Grouping Dosing Administer Drug/Vehicle (Oral Gavage) Grouping->Dosing Testing Copulatory Behavior Test (Record Latencies/Frequencies) Dosing->Testing Analysis Data Analysis (Compare EL between groups) Testing->Analysis End End: Determine Efficacy Analysis->End OVX Ovariectomized Female Rats Hormone Hormone Priming (Estradiol + Progesterone) OVX->Hormone Receptivity Confirm Sexual Receptivity Hormone->Receptivity Receptivity->Training Introduce to males Receptivity->Screening Receptivity->Testing

Caption: Workflow for testing this compound in a "rapid ejaculator" rat model.

References

Application Note: Quantitative Determination of Cligosiban in Plasma and Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cligosiban, a selective oxytocin receptor antagonist, in both plasma and brain tissue. The method utilizes a simple protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in the selected reaction monitoring (SRM) mode. The described method is suitable for pharmacokinetic studies and drug distribution assessments in preclinical research.

Introduction

This compound is a non-peptide oxytocin receptor antagonist that has been investigated for various therapeutic applications.[1] Understanding its concentration in systemic circulation (plasma) and its penetration into the central nervous system (brain tissue) is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship.[2][3] LC-MS/MS offers high sensitivity and selectivity for the quantitative analysis of small molecules in complex biological matrices.[4] This document provides a detailed protocol for the determination of this compound in plasma and a proposed adaptation for brain tissue, based on established bioanalytical methods.[1]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma and brain tissue from the relevant species

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterCondition
Column ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of this compound and IS
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
SRM Transition (this compound) m/z 420.1 → 248.1
SRM Transition (IS) To be optimized based on the selected IS (e.g., m/z 304.1 → 161.1 for a specific IS)
Collision Energy Optimized for each transition
Source Temperature 500 °C

Protocols

Plasma Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Brain Tissue Sample Preparation (Proposed Protocol)
  • Accurately weigh the frozen brain tissue sample.

  • Add ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline) to the tissue.

  • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout the process.

  • To 100 µL of the brain homogenate, add 20 µL of internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for injection.

Method Validation Summary

The method was validated for plasma according to FDA bioanalytical method validation guidelines. Representative data is presented below. A similar validation approach should be undertaken for the brain tissue method.

Quantitative Data for this compound in Plasma
Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.996
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Recovery Consistent and reproducible
Matrix Effect Minimal
Representative/Expected Quantitative Data for this compound in Brain Tissue
Validation ParameterExpected Result
Linearity Range To be determined (e.g., 1 - 1000 ng/g)
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) To be determined (e.g., 1 ng/g)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect To be assessed

Visualizations

experimental_workflow cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Collection Spiking Add Internal Standard Plasma->Spiking Brain Brain Tissue Collection Homogenization Brain Tissue Homogenization Brain->Homogenization Homogenization->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (SRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq Activates Oxytocin Oxytocin Oxytocin->OTR Binds and Activates This compound This compound This compound->OTR Competitively Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Oxytocin receptor signaling and inhibition by this compound.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plasma. The proposed adaptation for brain tissue offers a solid starting point for researchers needing to measure the central nervous system distribution of this compound. Proper validation of the method for each matrix is essential to ensure data quality and reliability in preclinical studies.

References

Application Notes and Protocols: In Vivo Electrophysiology to Measure Cligosiban's Effect on Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cligosiban is a selective, orally active antagonist of the oxytocin receptor, which has been investigated for its potential therapeutic effects.[1][2] Oxytocin, a neuropeptide produced in the hypothalamus, plays a crucial role in a variety of physiological processes, including social bonding, reproductive functions, and modulation of neuronal activity in the central nervous system (CNS).[3][4] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can trigger various intracellular signaling cascades.[5]

Understanding the in vivo effects of a drug like this compound on neuronal activity is paramount in its development and characterization. In vivo electrophysiology, specifically single-unit recording, provides a direct measure of how a compound modulates the firing rate and pattern of individual neurons in real-time within a living organism. This technique is invaluable for assessing target engagement and the functional consequences of receptor antagonism in specific brain regions.

Preclinical studies have utilized in vivo electrophysiology in anesthetized rats to demonstrate that this compound can modulate oxytocin-mediated responses in the nucleus tractus solitarius (NTS), a key brainstem region involved in processing visceral sensory information. These application notes provide a detailed protocol for conducting in vivo single-unit recordings in the rat NTS to assess the effect of this compound on neuronal firing.

Signaling Pathway of the Oxytocin Receptor and this compound's Mechanism of Action

The oxytocin receptor (OTR) is a class A G-protein coupled receptor that can couple to different G-proteins, primarily Gq and Gi/o, leading to the activation of distinct downstream signaling pathways.

  • Gq Pathway: Upon oxytocin binding, the OTR can activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately modulating neuronal excitability.

  • Gi/o Pathway: The OTR can also couple to the Gi/o alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

This compound acts as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents oxytocin from binding and initiating these downstream signaling cascades, thereby inhibiting the physiological and behavioral effects mediated by oxytocin.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates This compound This compound This compound->OTR Binds and Blocks Gq Gq OTR->Gq Activates Gi Gi/o OTR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Neuronal_Excitation Modulation of Neuronal Excitability PKC->Neuronal_Excitation Phosphorylates targets leading to cAMP cAMP AC->cAMP Produces

Caption: Oxytocin receptor signaling and the antagonistic action of this compound.

Data Presentation

Treatment GroupN (neurons)Baseline Firing Rate (spikes/sec)Firing Rate after Oxytocin (1 µM) (spikes/sec)Firing Rate after this compound (0.9 mg/kg, IV) + Oxytocin (1 µM) (spikes/sec)% Change from Baseline after Oxytocin% Change from Baseline after this compound + Oxytocin
Vehicle155.2 ± 0.812.5 ± 1.511.8 ± 1.7+140.4%+126.9%
This compound155.5 ± 0.913.1 ± 1.66.1 ± 1.1+138.2%+10.9%

*p < 0.05 compared to vehicle + oxytocin group. Data are presented as mean ± SEM.

Experimental Protocols

Animal Preparation and Anesthesia
  • Animals: Adult male Sprague-Dawley rats (250-350 g) are used for these experiments. Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Anesthesia: Anesthesia is induced with isoflurane (3-5% in oxygen) in an induction chamber. Once the animal is anesthetized, it is transferred to a stereotaxic frame and anesthesia is maintained with isoflurane (1-3% in oxygen) delivered via a nose cone. Alternatively, a combination of ketamine (75-100 mg/kg, IP) and xylazine (5-10 mg/kg, IP) can be used to achieve a stable plane of surgical anesthesia. Body temperature should be maintained at 37°C using a heating pad.

Surgical Procedure and Stereotaxic Targeting
  • The rat is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.

  • A small craniotomy is performed over the cerebellum to access the brainstem.

  • The stereotaxic coordinates for the nucleus tractus solitarius (NTS) are determined relative to the obex (the point where the fourth ventricle narrows to become the central canal of the spinal cord). The NTS is located approximately 0.5-1.5 mm rostral to the obex, 0.5-1.5 mm lateral to the midline, and at a depth of 0.5-1.5 mm from the dorsal surface of the brainstem. These coordinates may need to be adjusted based on the specific rat strain and age.

In Vivo Single-Unit Recording
  • A glass microelectrode (5-15 MΩ impedance) filled with 2% Pontamine Sky Blue in 0.5 M sodium acetate is lowered into the NTS using a microdrive.

  • Neuronal activity is amplified, filtered (band-pass 300-5000 Hz), and monitored audiovisually.

  • Single units are identified by their consistent spike amplitude and waveform.

  • Once a stable, spontaneously active neuron is isolated, a baseline firing rate is recorded for at least 5 minutes.

Drug Administration
  • A catheter is inserted into the femoral vein for intravenous (IV) drug administration.

  • A baseline response to oxytocin (e.g., 1 µM, IV) can be established to confirm the neuron is oxytocin-sensitive.

  • This compound (e.g., 0.9 mg/kg) is administered intravenously.

  • Following this compound administration, the response to a subsequent oxytocin challenge is recorded.

Data Acquisition and Analysis
  • Neuronal spikes are digitized and stored on a computer using a data acquisition system (e.g., Spike2, CED).

  • Spike sorting is performed offline to ensure that the activity of a single neuron is being analyzed.

  • The firing rate (in spikes per second) is calculated in bins (e.g., 1-second or 10-second bins) before and after drug administration.

  • Statistical analysis (e.g., paired t-test or ANOVA) is used to compare the firing rates across different conditions (baseline, after oxytocin, after this compound and oxytocin).

Histological Verification
  • At the end of the experiment, an electrolytic lesion is made at the recording site by passing a small current through the recording electrode.

  • The animal is then euthanized with an overdose of anesthetic and perfused transcardially with saline followed by 4% paraformaldehyde.

  • The brain is removed, sectioned, and stained to verify the location of the recording electrode within the NTS.

Experimental_Workflow A Animal Preparation (Anesthesia) B Stereotaxic Surgery (Craniotomy) A->B C Electrode Placement in Nucleus Tractus Solitarius B->C D Isolate Single Neuron & Record Baseline Firing C->D E IV Drug Administration (Vehicle/Cligosiban) D->E F Record Neuronal Firing Post-Drug Administration E->F G Data Acquisition & Spike Sorting F->G H Data Analysis (Firing Rate Comparison) G->H I Histological Verification of Electrode Placement H->I

Caption: Experimental workflow for in vivo electrophysiology.

References

Application Notes and Protocols for the Formulation of Cligosiban for Oral Gavage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cligosiban is a selective, non-peptide oxytocin receptor antagonist that has been investigated for various clinical applications. In the realm of preclinical research, oral gavage is a common and critical method for administering therapeutic agents to laboratory animals to study their pharmacokinetic and pharmacodynamic properties. Due to this compound's characteristics as a likely Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low aqueous solubility and high permeability, developing a stable and homogenous formulation for oral gavage is paramount for ensuring accurate and reproducible experimental outcomes.

These application notes provide a detailed protocol for the preparation of a this compound oral suspension suitable for gavage in preclinical rodent models, based on established formulation strategies for poorly soluble compounds. Additionally, this document outlines the necessary experimental procedures for administration and provides relevant pharmacokinetic data from human studies for contextual understanding.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
ParameterValueSpeciesNotes
Molecular FormulaC₁₉H₁₉ClFN₅O₃N/A[1]
Molecular Weight419.84 g/mol N/A[1]
ClassSelective Oxytocin Receptor AntagonistN/AA non-peptide antagonist with high selectivity for the oxytocin receptor over vasopressin receptors.[2]
SolubilityPoorly soluble in waterN/AIn clinical trials, administered as an aqueous dispersion, suggesting low solubility.
Time to Maximum Plasma Concentration (Tmax)1-3 hoursHumanFollowing single and multiple oral doses.[3]
Terminal Half-life (t½)Approximately 12 hoursHumanSupports once-daily or as-required dosing.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL oral suspension of this compound, a formulation strategy suitable for poorly water-soluble compounds.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Suspending vehicle (see composition below)

  • Purified water

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinders

  • Analytical balance

Suspending Vehicle Composition (0.5% w/v Hydroxypropyl Methylcellulose / 0.1% w/v Polysorbate 80):

  • Preparation of the Suspending Vehicle:

    • In a glass beaker, add approximately 80% of the final required volume of purified water.

    • While stirring, slowly add 0.5% (w/v) of Hydroxypropyl Methylcellulose (HPMC) to the vortex to prevent clumping.

    • Continue stirring until the HPMC is fully hydrated and the solution is clear.

    • Add 0.1% (w/v) of Polysorbate 80 to the HPMC solution.

    • Stir until the Polysorbate 80 is completely dissolved.

    • Add purified water to reach the final desired volume and stir until homogenous.

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound API to achieve a final concentration of 10 mg/mL.

    • In a separate container, add a small amount of the prepared suspending vehicle to the this compound powder to form a paste. This wetting step is crucial to prevent powder agglomeration.

    • Gradually add the remaining suspending vehicle to the paste while continuously stirring.

    • Continue stirring for at least 30 minutes to ensure a uniform and homogenous suspension.

    • Visually inspect the suspension for any clumps or undispersed particles.

    • Store the suspension in a tightly sealed container, protected from light, at 2-8°C. Shake well before each use.

Protocol 2: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for administering the prepared this compound suspension to rats via oral gavage.

Materials:

  • Prepared this compound oral suspension

  • Appropriately sized gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)

  • Syringes (volume appropriate for the calculated dose)

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh each rat accurately before dosing.

    • Calculate the required volume of the 10 mg/mL this compound suspension based on the desired dose (in mg/kg) and the animal's body weight. The maximum recommended gavage volume for rats is typically 10-20 mL/kg.

    • Draw the calculated volume of the well-shaken suspension into a syringe fitted with a gavage needle.

  • Restraint and Administration:

    • Gently but firmly restrain the rat to immobilize its head and straighten the neck and back, creating a direct path to the esophagus.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is correctly positioned in the esophagus (a slight swallowing reflex may be observed from the animal), slowly administer the suspension.

    • After administration, gently withdraw the gavage needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or choking.

    • Continue to monitor the animals periodically according to the study protocol.

Visualizations

G cluster_0 Oxytocin Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (Gq/11-protein coupled) Oxytocin->OTR Binds to PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction This compound This compound This compound->OTR Antagonizes/Blocks

Caption: Signaling pathway of oxytocin and the antagonistic action of this compound.

G cluster_workflow Experimental Workflow for Oral Gavage Study prep_vehicle 1. Prepare Suspending Vehicle (e.g., 0.5% HPMC, 0.1% Polysorbate 80 in water) prep_suspension 2. Prepare this compound Suspension (e.g., 10 mg/mL) prep_vehicle->prep_suspension animal_prep 3. Animal Preparation (Weighing and Dose Calculation) prep_suspension->animal_prep administration 4. Oral Gavage Administration animal_prep->administration monitoring 5. Post-Dosing Monitoring administration->monitoring sampling 6. Sample Collection (e.g., Blood, Tissues) monitoring->sampling analysis 7. Bioanalysis (e.g., LC-MS/MS for PK) sampling->analysis data_analysis 8. Data Analysis and Interpretation analysis->data_analysis

Caption: Workflow for a preclinical oral gavage study with this compound.

References

Immunohistochemistry protocol for visualizing oxytocin receptors in target tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing immunohistochemistry (IHC) for the visualization of oxytocin receptors (OXTR) in target tissues. Included are detailed experimental protocols, a summary of quantitative parameters for various antibodies, and a troubleshooting guide. Additionally, diagrams of the OXTR signaling pathway and the IHC workflow are provided for enhanced clarity.

Application Notes

Immunohistochemistry is a powerful technique for identifying the cellular and subcellular localization of oxytocin receptors, providing critical insights into their roles in various physiological and pathological processes. The success of OXTR IHC hinges on several key factors, including tissue preparation, antibody selection and validation, antigen retrieval, and signal detection.

Antibody Selection and Validation: The specificity of the primary antibody is the most critical factor for accurate OXTR detection. A recent study highlighted that several commercially available OXTR antibodies may lack specificity in brain tissue, though some perform adequately in other tissues like the uterus.[1] It is imperative for researchers to rigorously validate their chosen antibody for the specific tissue and application. This can be achieved through Western blotting on tissue lysates from wild-type and OXTR knockout animals, peptide blocking competition assays, and comparison with in situ hybridization data.[1][2] Uterus tissue is often used as a positive control for OXTR expression.[1][3]

Antigen Retrieval: Formalin fixation, while excellent for preserving tissue morphology, can mask the antigenic epitope of the oxytocin receptor. Therefore, an antigen retrieval step is almost always necessary. Heat-Induced Epitope Retrieval (HIER) is the most common method, with citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) being widely used. The optimal buffer and heating conditions should be determined empirically.

Controls: The inclusion of appropriate controls is essential for the correct interpretation of IHC results.

  • Positive Control: A tissue known to express OXTR (e.g., uterus, ovary, or a validated region of the brain) should be included in every experiment to confirm that the protocol and reagents are working correctly.

  • Negative Control: A tissue known not to express OXTR, or a tissue section incubated with an isotype control antibody instead of the primary antibody, should be used to assess the level of non-specific background staining.

  • No Primary Antibody Control: A slide incubated with only the secondary antibody should be included to check for non-specific binding of the secondary antibody.

Oxytocin Receptor Signaling Pathway

Oxytocin binding to its G-protein coupled receptor (OXTR) can initiate several intracellular signaling cascades, depending on the cell type. The canonical pathway involves the activation of Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and changes in gene expression.

OXTR_Signaling_Pathway OXT Oxytocin OXTR Oxytocin Receptor (GPCR) OXT->OXTR G_protein Gαq/11 OXTR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Contraction, Gene Expression) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps in a typical IHC protocol for visualizing oxytocin receptors in paraffin-embedded tissue sections.

IHC_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (e.g., HIER with Citrate Buffer) deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Serum, BSA) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-OXTR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (e.g., Biotinylated Anti-IgG) primary_ab->secondary_ab detection Detection (e.g., HRP-Streptavidin & DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration visualization Visualization (Microscopy) dehydration->visualization

Caption: Immunohistochemistry Experimental Workflow.

Detailed Experimental Protocol

This protocol is a general guideline for paraffin-embedded tissues and may require optimization for specific tissues and antibodies.

1. Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Hydrate sections by sequential immersion in:

    • 100% ethanol, two changes for 3 minutes each.

    • 95% ethanol, two changes for 3 minutes each.

    • 70% ethanol for 3 minutes.

    • 50% ethanol for 3 minutes.

  • Rinse in distilled water for 5 minutes.

2. Antigen Retrieval (Heat-Induced)

  • Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat the solution to 95-100°C in a microwave, water bath, or pressure cooker for 10-20 minutes.

  • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

  • Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) for 5 minutes.

3. Peroxidase Blocking (if using HRP-based detection)

  • Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

  • Rinse slides twice with TBS or PBS for 5 minutes each.

4. Blocking

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

5. Primary Antibody Incubation

  • Dilute the primary anti-OXTR antibody to its optimal concentration in the blocking solution.

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation

  • Rinse slides three times with TBS or PBS for 5 minutes each.

  • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions for 1-2 hours at room temperature.

7. Detection

  • Rinse slides three times with TBS or PBS for 5 minutes each.

  • Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30-60 minutes at room temperature.

  • Rinse slides three times with TBS or PBS for 5 minutes each.

  • Visualize the signal by incubating sections with a chromogen substrate solution, such as 3,3'-diaminobenzidine (DAB), until the desired staining intensity is reached (typically 2-10 minutes). Monitor the color development under a microscope.

  • Stop the reaction by immersing the slides in distilled water.

8. Counterstaining

  • Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • "Blue" the sections by rinsing in running tap water for 5 minutes.

9. Dehydration and Mounting

  • Dehydrate the sections by sequential immersion in:

    • 70% ethanol for 1 minute.

    • 95% ethanol for 1 minute.

    • 100% ethanol, two changes for 1 minute each.

    • Xylene, two changes for 2 minutes each.

  • Mount the coverslip using a permanent mounting medium.

Quantitative Data Summary

The following table summarizes recommended starting dilutions and conditions for several commercially available oxytocin receptor antibodies. Note: These are starting points, and optimal conditions must be determined by the end-user.

Antibody (Catalog #)HostClonalityRecommended Dilution (IHC)Incubation TimeAntigen Retrieval
Boster Bio (M01566) RabbitMonoclonal1:50 - 1:200Overnight at 4°CHIER (EDTA buffer, pH 8.0)
Abcam (ab87312) GoatPolyclonal2 µg/ml (IHC-P), 1:150 (IHC-Fr)Overnight at 4°CNot specified
ImmunoStar (24218) RabbitPolyclonal1:4,000 - 1:8,00048 hoursNot specified
Santa Cruz (sc-515809) MouseMonoclonalNot specifiedNot specifiedNot specified
Antibodies-online (ABIN1737740) RabbitPolyclonal40 µg/mLNot specifiedNot specified

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining or Weak Signal Primary antibody not effective in the application.Verify antibody validation for IHC on the target tissue. Run a positive control.
Suboptimal primary antibody concentration.Perform an antibody titration to determine the optimal concentration.
Inadequate antigen retrieval.Optimize antigen retrieval method (buffer, pH, heating time, and temperature).
Primary antibody incubation time is too short.Increase incubation time (e.g., overnight at 4°C).
High Background Staining Non-specific binding of primary or secondary antibodies.Increase blocking time and/or use a different blocking reagent. Ensure the secondary antibody is appropriate for the primary.
Endogenous peroxidase activity.Ensure the peroxidase blocking step is performed correctly.
Primary antibody concentration is too high.Decrease the primary antibody concentration.
Non-specific Staining Cross-reactivity of the primary antibody.Perform a peptide blocking experiment. Use a more specific antibody.
Presence of endogenous biotin (if using biotin-based detection).Use an avidin/biotin blocking kit.

References

Application Notes and Protocols for Evaluating the Efficacy of Cligosiban in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cligosiban

This compound is a potent, selective, and orally administered oxytocin receptor (OTR) antagonist.[1][2] Developed with the ability to penetrate the central nervous system (CNS), it has been a compound of interest for testing the clinical hypothesis that antagonizing central oxytocin receptors may be a therapeutic strategy for conditions influenced by the oxytocin system, most notably premature ejaculation (PE).[1][2][3] this compound demonstrates high selectivity for the oxytocin receptor, with over 100-fold greater selectivity compared to vasopressin receptors (V1A, V1B, and V2), which are structurally similar. Its efficacy has been evaluated in various animal models to understand its physiological and behavioral effects before moving to human clinical trials.

Mechanism of Action: Oxytocin Receptor Antagonism

Oxytocin is a neuropeptide primarily synthesized in the hypothalamus that plays a crucial role in regulating a wide range of social and reproductive behaviors, including social recognition, pair bonding, maternal behavior, and ejaculation. It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor. In the context of ejaculation, central oxytocin signaling is believed to be a key excitatory pathway.

This compound functions as a competitive antagonist at the OTR. By binding to the receptor without activating it, this compound prevents endogenous oxytocin from binding and initiating the downstream signaling cascade. This blockade of central oxytocin signaling is the proposed mechanism through which this compound modulates ejaculatory processes and potentially other oxytocin-mediated behaviors.

cluster_0 Normal Oxytocin Signaling cluster_1 Action of this compound OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Ejaculation) Ca->Response PKC->Response This compound This compound OTR2 Oxytocin Receptor (OTR) This compound->OTR2 Blocks Blocked Signaling Blocked OTR2->Blocked

Caption: Oxytocin signaling pathway and its inhibition by this compound.

Behavioral Assays for Efficacy Evaluation

To assess the efficacy of this compound in animal models, a series of behavioral assays targeting reproductive and social behaviors are employed.

Assay 1: Mating Behavior Test for Ejaculatory Function

This assay is the primary method for evaluating the potential of this compound to treat premature ejaculation by measuring its effect on key copulatory parameters in male rodents.

Experimental Workflow

start Start acclimate Acclimate Male Rats to Test Arena start->acclimate dosing Administer this compound or Vehicle Control (e.g., i.p.) acclimate->dosing wait Waiting Period (e.g., 30-60 min) dosing->wait introduce Introduce Sexually Receptive Female wait->introduce record Record Mating Behavior (e.g., 30 min session) introduce->record params Measure Parameters: - Mount Latency (ML) - Intromission Latency (IL) - Ejaculation Latency (EL) - Mount Frequency (MF) - Intromission Frequency (IF) - Post-Ejaculatory Interval (PEI) record->params analyze Data Analysis and Statistical Comparison record->analyze end End analyze->end

Caption: Workflow for the Mating Behavior Test.

Protocol: Mating Behavior in Male Rats

  • Objective: To determine the effect of this compound on ejaculation latency and other copulatory parameters.

  • Materials:

    • Adult male rats (e.g., Sprague-Dawley or Wistar).

    • Ovariectomized female rats, brought into behavioral estrus with hormonal injections (e.g., estradiol benzoate and progesterone).

    • Plexiglas testing arenas (e.g., 20x40x40 cm) with fresh bedding.

    • Video recording equipment.

    • Behavioral scoring software (e.g., The Observer) or manual stopwatches.

    • This compound and vehicle control solution.

  • Procedure:

    • Animal Preparation: House male rats individually for at least one week before testing. Screen males for normal sexual behavior to ensure they are sexually active.

    • Habituation: Place the male rat in the testing arena for a 10-minute habituation period before introducing the female.

    • Dosing: Administer the predetermined dose of this compound or vehicle control via the appropriate route (e.g., intraperitoneal, oral gavage) at a set time before the test (e.g., 30-60 minutes).

    • Testing: After the drug absorption period, introduce a sexually receptive female into the arena.

    • Recording: Record the entire session (typically 30 minutes or until the first post-ejaculatory interval is complete) for later analysis.

    • Behavioral Scoring: An observer, blind to the treatment conditions, should score the following parameters:

      • Mount Latency (ML): Time from the introduction of the female to the first mount.

      • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

      • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

      • Mount Frequency (MF): Total number of mounts before ejaculation.

      • Intromission Frequency (IF): Total number of intromissions before ejaculation.

      • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

  • Data Presentation:

Treatment GroupDose (mg/kg)Ejaculation Latency (s)Intromission FrequencyMount FrequencyPost-Ejaculatory Interval (s)
Vehicle Control0Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundXMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundYMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundZMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Assay 2: Three-Chamber Social Approach Task

This assay assesses general sociability and the preference for social novelty, behaviors known to be modulated by the oxytocin system. It can reveal if this compound produces broader social deficits beyond its effects on reproductive behavior.

Experimental Workflow

start Start dosing Administer this compound or Vehicle Control start->dosing wait Waiting Period dosing->wait phase1 Phase 1: Habituation (10 min) Subject mouse explores empty 3-chamber apparatus wait->phase1 phase2 Phase 2: Sociability Test (10 min) Choice: Stranger 1 vs. Novel Object phase1->phase2 phase3 Phase 3: Social Novelty Test (Optional, 10 min) Choice: Stranger 1 (Familiar) vs. Stranger 2 (Novel) phase2->phase3 Immediately follows analyze Analyze Time in Chambers and Sniffing Duration phase2->analyze phase3->analyze end End analyze->end

Caption: Workflow for the Three-Chamber Social Approach Task.

Protocol: Three-Chamber Test in Mice

  • Objective: To measure sociability (preference for a conspecific over a novel object) and preference for social novelty.

  • Materials:

    • A three-chambered rectangular box, typically made of clear Plexiglas, with openings between chambers.

    • Small wire cages or cups to hold stimulus mice/objects.

    • Test mice and unfamiliar "stranger" mice of the same sex and age.

    • Novel, inanimate object.

    • Video tracking software (e.g., Anymaze) or manual scoring.

  • Procedure:

    • Habituation: Place the test mouse in the central chamber of the empty apparatus and allow it to explore all three chambers freely for 10 minutes.

    • Sociability Test: Confine an unfamiliar "Stranger 1" mouse within a wire cup in one of the side chambers. Place a novel, inanimate object inside an identical wire cup in the opposite side chamber. Place the test mouse back in the center chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cup.

    • Social Novelty Test (Optional): Immediately following the sociability test, remove the novel object and replace it with a new, unfamiliar "Stranger 2" mouse in its wire cup. The "Stranger 1" mouse remains in its cup, now representing the "familiar" social stimulus. Allow the test mouse to explore for another 10 minutes. Record the time spent in each chamber and sniffing each mouse.

    • Cleaning: Thoroughly clean the apparatus with 70% ethanol between trials to eliminate olfactory cues.

  • Data Presentation:

Sociability Test Data

Treatment Group Dose (mg/kg) Time with Stranger 1 (s) Time with Object (s) Sociability Index*
Vehicle Control 0 Mean ± SEM Mean ± SEM Mean ± SEM
This compound X Mean ± SEM Mean ± SEM Mean ± SEM

| this compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |

*Sociability Index = (Time with Stranger 1 - Time with Object) / (Total Time)

Social Novelty Test Data

Treatment Group Dose (mg/kg) Time with Stranger 1 (s) Time with Stranger 2 (s) Social Novelty Index**
Vehicle Control 0 Mean ± SEM Mean ± SEM Mean ± SEM
This compound X Mean ± SEM Mean ± SEM Mean ± SEM

| this compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |

**Social Novelty Index = (Time with Stranger 2 - Time with Stranger 1) / (Total Time)

Assay 3: Scent Marking and Preference Tests

These assays evaluate sexual motivation and reward-seeking behavior. A reduction in scent marking or investigation of female scents could indicate that this compound dampens the motivational aspects of sexual behavior.

Experimental Workflow

start Start dosing Administer this compound or Vehicle Control start->dosing wait Waiting Period dosing->wait prepare Prepare Arena with Stimulus Scent (e.g., female urine spot) wait->prepare introduce Place Male Mouse in Arena prepare->introduce record Record Behavior (e.g., 5-10 min) introduce->record analyze Analyze Scent Marks (number, area) and Investigation Time record->analyze end End analyze->end

References

Measuring Intravaginal Ejaculation Latency Time (IELT) in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Intravaginal Ejaculation Latency Time (IELT) is a critical parameter in the study of male sexual function and dysfunction. In rodent models, particularly rats and mice, IELT is defined as the time from the first intromission to the first ejaculation.[1] The precise measurement of IELT is fundamental for screening potential therapeutic agents for ejaculatory disorders such as premature and delayed ejaculation.[2] Rodent models offer a valuable preclinical platform to investigate the neurobiological and pharmacological mechanisms governing ejaculation. This document provides detailed protocols for the standardized measurement of IELT in rodents, guidelines for data presentation, and an overview of the key signaling pathways involved.

Experimental Apparatus

The primary apparatus for assessing rodent sexual behavior is a dedicated testing arena. While various custom and commercial options exist, a standard setup includes:

  • Testing Arena: A rectangular or circular arena, typically made of clear Plexiglas, allows for unobstructed observation and video recording. Common dimensions for rats are approximately 50 cm x 50 cm x 50 cm.[3]

  • Flooring: The floor should be covered with a thin layer of clean bedding material (e.g., wood shavings) that is replaced between each test to eliminate olfactory cues from previous subjects.

  • Lighting: The testing room should be dimly lit, often with a red light, as rodents are nocturnal and more active in low-light conditions.[3]

  • Video Recording Equipment: A camera positioned above or to the side of the arena is essential for accurate and unbiased scoring of sexual behaviors. The recordings can be analyzed later in detail.

Experimental Protocols

Animal Preparation and Habituation
  • Animals: Sexually experienced male rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.[4] Animals should be housed under a reverse 12-hour light/dark cycle to ensure testing occurs during their active (dark) phase.

  • Female Stimulus Animals: Ovariectomized female rats are brought into behavioral estrus through sequential administration of estradiol benzoate and progesterone. This ensures consistent receptivity.

  • Habituation: To minimize novelty-induced stress and anxiety, male rats should be habituated to the testing arena for several sessions (e.g., 10-30 minutes per day for 2-3 days) prior to the actual test.

Mating Procedure
  • Acclimation: Place the male rat in the testing arena for a 5-10 minute acclimation period before introducing the female.

  • Introduction of Female: Gently introduce a sexually receptive female into the arena.

  • Observation Period: The observation period typically lasts for 30 minutes or until the male reaches sexual satiety (defined as a lack of sexual behavior for a set period, e.g., 30 minutes following the last ejaculation).

  • Behavioral Scoring: An experienced observer, either live or via video playback, should score the following copulatory behaviors:

    • Mount Latency (ML): Time from the introduction of the female to the first mount.

    • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

    • Mount Frequency (MF): The number of mounts without penile insertion before the first ejaculation.

    • Intromission Frequency (IF): The number of intromissions before the first ejaculation.

    • Ejaculation Latency (EL) / Intravaginal Ejaculation Latency Time (IELT): The time from the first intromission to the ejaculation. Ejaculation is characterized by a deep pelvic thrust and a slow, prolonged dismount, often followed by genital grooming.

    • Post-Ejaculatory Interval (PEI): The time from an ejaculation to the next intromission.

Confirmation of Ejaculation

While behavioral observation is the primary method, the presence of a vaginal plug in the female's vagina after the test can confirm that ejaculation occurred.

Data Presentation

Quantitative data from IELT studies should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Copulatory Behavior Parameters in Male Rats

ParameterSluggish Ejaculators (Mean ± SEM)Normal Ejaculators (Mean ± SEM)Rapid Ejaculators (Mean ± SEM)
Mount Latency (s)150 ± 30120 ± 25100 ± 20
Intromission Latency (s)200 ± 40160 ± 30130 ± 25
Mount Frequency5 ± 14 ± 13 ± 1
Intromission Frequency10 ± 212 ± 28 ± 2
IELT (s) 1180 ± 312 600 ± 150 300 ± 90
Post-Ejaculatory Interval (s)450 ± 60300 ± 45280 ± 40

Data are hypothetical and for illustrative purposes, based on typical findings in studies categorizing rats by ejaculatory performance.

Table 2: Effects of Pharmacological Agents on IELT in Male Rats

Treatment GroupDose (mg/kg)IELT (s) (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)-450 ± 50-
Fluoxetine (SSRI)10750 ± 60+66.7%
Apomorphine (Dopamine Agonist)0.5300 ± 40-33.3%

Data are hypothetical and for illustrative purposes, based on the known effects of these drug classes on ejaculation. Acute administration of SSRIs like fluoxetine is known to delay ejaculation, while dopamine agonists can facilitate it.

Signaling Pathways and Experimental Workflow

Signaling Pathways Controlling Ejaculation

Ejaculation is a complex reflex controlled by a spinal ejaculation generator located in the lumbosacral spinal cord. This generator integrates sensory inputs and is modulated by descending pathways from the brain. Key neurotransmitter systems involved include serotonin (5-HT) and dopamine (DA).

  • Serotonergic Pathways: Serotonin generally has an inhibitory role in ejaculation. Activation of 5-HT2C receptors and, to some extent, 5-HT1B receptors, delays ejaculation. Conversely, activation of 5-HT1A autoreceptors can facilitate ejaculation by reducing serotonin release.

  • Dopaminergic Pathways: Dopamine, particularly acting on D2-like receptors in brain regions like the medial preoptic area (MPOA) and the nucleus accumbens, has a facilitatory role in male sexual behavior and ejaculation.

G Brainstem Brainstem (e.g., Raphe Nuclei, NPGi) SpinalGen Spinal Ejaculation Generator (L3-L4) Brainstem->SpinalGen - (Serotonin) MPOA MPOA MPOA->SpinalGen + (Dopamine) NAcc Nucleus Accumbens NAcc->MPOA Sympathetic Sympathetic Outflow (Emission) SpinalGen->Sympathetic Somatic Somatic Outflow (Expulsion) SpinalGen->Somatic Sensory Genital Sensory Input Sensory->SpinalGen +

Caption: Key neural pathways modulating the spinal ejaculation generator.

Experimental Workflow for IELT Measurement

The following diagram outlines the standard workflow for a typical IELT measurement experiment.

G A Animal Habituation (3 days, 10 min/day) B Drug/Vehicle Administration A->B C Male Acclimation in Arena (5-10 min) B->C D Introduction of Receptive Female C->D E Video Recording of Copulatory Behavior (30 min) D->E H Vaginal Plug Confirmation (Optional) D->H F Behavioral Scoring (ML, IL, MF, IF, IELT, PEI) E->F G Data Analysis (Statistical Comparison) F->G

References

Troubleshooting & Optimization

Cligosiban Clinical Trials: A Technical Support Guide to Understanding Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information and troubleshooting guidance for researchers working with Cligosiban, a selective oxytocin receptor antagonist. The inconsistent outcomes observed in clinical trials for premature ejaculation (PE) have raised several questions. This guide directly addresses these issues in a comprehensive question-and-answer format to support ongoing and future research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reported inconsistencies in this compound clinical trial results for premature ejaculation (PE)?

A1: The main inconsistency arises from two key Phase II clinical trials: the PEPIX (proof-of-concept) study and the subsequent PEDRIX (Phase IIb) trial. The PEPIX study showed that this compound was effective in prolonging Intravaginal Ejaculatory Latency Time (IELT) and improving patient-reported outcomes.[1][2] In contrast, the larger PEDRIX trial failed to demonstrate a statistically significant difference between this compound and placebo for the primary endpoint of IELT or any secondary endpoints.[3][4][5]

Q2: What are the leading hypotheses for the conflicting outcomes between the PEPIX and PEDRIX trials?

A2: Several factors are believed to have contributed to the disparate results. The primary reasons cited are differences in study design and the psychological impact of the placebo effect.

  • Study Design Differences: The PEPIX trial utilized a flexible-dose design, where patients could adjust their dose of this compound (from 200 mg to 800 mg), allowing for personalized optimization. The PEDRIX trial, however, used a fixed-dose design, with participants assigned to specific doses (400 mg, 800 mg, or 1200 mg) without the option for adjustment. This lack of dose titration in the PEDRIX study may have prevented individuals from reaching their optimal therapeutic window.

  • Placebo Effect and Patient Expectation: A significant difference in the placebo response was observed between the two trials. The placebo group in the PEDRIX trial showed a greater improvement in IELT compared to the placebo group in the PEPIX study. This has been attributed to a lower proportion of patients receiving a placebo in the PEDRIX trial (1 in 5) compared to the PEPIX trial (1 in 3), which may have increased patient expectation of receiving the active drug, thereby enhancing the placebo effect.

Troubleshooting Inconsistent Results in Your Research

Q3: My preclinical or early-phase clinical study with an oxytocin antagonist is showing variable results. What are some potential factors to investigate?

A3: Based on the this compound experience, here are several areas to scrutinize:

  • Dose-Response Relationship: Ensure you have thoroughly characterized the dose-response curve. A fixed-dose design may not be optimal for all patient populations. Consider incorporating a dose-titration phase in your study design to allow for individualized dosing.

  • Placebo Control and Blinding: The placebo effect can be particularly pronounced in studies with subjective endpoints. Carefully consider the ratio of active to placebo arms and its potential psychological impact on participants. Robust blinding procedures are critical to minimize bias.

  • Patient Population Heterogeneity: Premature ejaculation can have varied underlying etiologies. Future research may benefit from more stringent patient selection criteria to identify subpopulations that are more likely to respond to oxytocin antagonism.

  • Central Nervous System (CNS) Penetration: The efficacy of this compound is believed to be dependent on its ability to penetrate the CNS and antagonize oxytocin receptors in the brain and spinal cord. Ensure that your compound has adequate CNS penetration. Another selective oxytocin receptor antagonist, epelsiban, failed to show efficacy in a proof-of-concept trial, which was attributed to its lack of CNS penetration.

Data Summary

Table 1: Comparison of PEPIX and PEDRIX Clinical Trial Designs and Outcomes
FeaturePEPIX (Proof-of-Concept)PEDRIX (Phase IIb)
Study Phase Phase IIaPhase IIb
Number of Participants ~88239
Dosage Design Flexible-dose (200 mg, 400 mg, 800 mg)Fixed-dose (400 mg, 800 mg, 1200 mg)
Primary Endpoint Change in Intravaginal Ejaculatory Latency Time (IELT)Change in Intravaginal Ejaculatory Latency Time (IELT)
Key Efficacy Results Statistically significant increase in IELT (61 seconds vs 16.4 seconds for placebo) and improved patient-reported outcomes.No statistically significant difference in IELT or patient-reported outcomes compared to placebo.
Safety Profile Generally well-tolerated with no severe adverse events.Well-tolerated with a side-effect profile similar to placebo.

Experimental Protocols

Key Methodologies from this compound Clinical Trials

The following outlines the general experimental protocol employed in the PEPIX and PEDRIX trials, which can serve as a reference for designing similar studies.

  • Patient Screening and Run-in Period:

    • Participants underwent a 4-week, no-treatment run-in period.

    • They were required to record details of at least four sexual intercourse events.

    • Eligibility criteria included a stopwatch-assessed IELT of ≤1 minute in ≥75% of intercourse attempts and a diagnosis of lifelong PE.

  • Randomization and Blinding:

    • Eligible patients were randomized to receive either this compound or a matching placebo in a double-blind fashion.

  • Dosing Regimen:

    • The investigational product was administered orally 1 to 6 hours before anticipated sexual activity.

    • PEPIX: Started at 400 mg, with the option to adjust to 200 mg or 800 mg during the trial.

    • PEDRIX: Patients were assigned to fixed doses of 400 mg, 800 mg, or 1200 mg.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the geometric mean of IELT.

    • Secondary Efficacy Endpoints: Patient-reported outcomes including self-rating of ejaculation control, ejaculation-related distress, and the Premature Ejaculation Profile (PEP).

    • Data was collected via an electronic diary after each intercourse attempt.

  • Assessments:

    • Assessments were conducted at baseline and at weeks 2, 4, and 8 of the treatment period.

Visualizations

Signaling Pathway and Experimental Workflow

Cligosiban_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_PLC Gq/PLC Signaling Cascade OTR->Gq_PLC Activates Ca_release Increased Intracellular Ca2+ Gq_PLC->Ca_release Leads to Ejaculation Ejaculation Ca_release->Ejaculation Stimulates This compound This compound This compound->OTR Blocks

Caption: Mechanism of action of this compound as an oxytocin receptor antagonist.

Clinical_Trial_Workflow Screening Patient Screening & Inclusion/Exclusion Criteria RunIn 4-Week No-Treatment Run-in (Baseline IELT Measurement) Screening->RunIn Randomization Randomization (Double-Blind) RunIn->Randomization Treatment 8-Week Treatment Period (this compound or Placebo) Randomization->Treatment Assessments Assessments at Weeks 2, 4, 8 Treatment->Assessments DataAnalysis Primary & Secondary Endpoint Analysis Assessments->DataAnalysis

Caption: Generalized workflow of the this compound clinical trials for premature ejaculation.

Inconsistent_Results_Logic cluster_pepix PEPIX Trial (Positive Result) cluster_pedrix PEDRIX Trial (Negative Result) Inconsistency Inconsistent Clinical Trial Outcomes (PEPIX vs. PEDRIX) FlexibleDose Flexible Dosing (Dose Titration Allowed) Inconsistency->FlexibleDose Potential Explanation LowerPlacebo Higher Placebo Proportion (1/3) -> Lower Patient Expectation Inconsistency->LowerPlacebo Potential Explanation FixedDose Fixed Dosing (No Titration) Inconsistency->FixedDose Potential Explanation HigherPlacebo Lower Placebo Proportion (1/5) -> Higher Patient Expectation -> Enhanced Placebo Effect Inconsistency->HigherPlacebo Potential Explanation

Caption: Potential reasons for the inconsistent results observed in this compound clinical trials.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Cligosiban

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Cligosiban.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), and modification of the drug's solid state, such as creating amorphous solid dispersions or co-crystals.

  • Chemical Modifications: These strategies involve the use of excipients and include pH adjustment, co-solvency, complexation (e.g., with cyclodextrins), and micellar solubilization using surfactants.

Q3: How does pH adjustment affect this compound's solubility?

A3: The solubility of ionizable compounds is dependent on the pH of the solution. While the specific pKa of this compound is not detailed in the provided search results, as a molecule with basic nitrogen atoms, its solubility is expected to increase in acidic conditions where it can be protonated to form a more soluble salt. Conversely, in neutral or basic conditions, it is likely to be less soluble.

Q4: Can co-solvents be used to dissolve this compound?

A4: Yes, co-solvents are a common and effective method for solubilizing poorly soluble compounds for in vitro and in vivo studies. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar drugs. Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).

Q5: What is the role of cyclodextrins in enhancing this compound's solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility and stability. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin that has been used in formulations to improve drug solubility.

Q6: What are amorphous solid dispersions (ASDs) and how can they help with this compound?

A6: Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix. The amorphous form of a drug has higher free energy and, consequently, higher apparent solubility and a faster dissolution rate compared to its stable crystalline form. This technique can significantly improve the oral bioavailability of poorly soluble drugs.

Troubleshooting Guides

Issue: this compound precipitates out of my aqueous buffer.
  • Question: I dissolved this compound in DMSO and then diluted it into my aqueous buffer, but it immediately precipitated. What can I do?

    • Answer: This is a common issue when diluting a concentrated organic stock solution of a hydrophobic compound into an aqueous medium.

      • Decrease the final concentration: Your final concentration of this compound may be above its aqueous solubility limit. Try performing a serial dilution to determine the maximum achievable concentration in your buffer.

      • Increase the percentage of co-solvent: The amount of DMSO carried over into the final solution may be too low. While high concentrations of organic solvents can be toxic to cells, for some experiments, a small percentage (e.g., 0.1-1%) of DMSO is tolerable and can help maintain solubility.

      • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Polysorbate 80, to your buffer can help to form micelles that encapsulate this compound and prevent precipitation.

      • Try a different solubilization approach: For in vivo studies or cell-based assays sensitive to DMSO, consider formulating this compound with a cyclodextrin like SBE-β-CD.

Issue: Low or inconsistent results in cell-based assays.
  • Question: I'm seeing variable results in my cell-based assays. Could this be related to this compound's solubility?

    • Answer: Yes, poor solubility can lead to inconsistent dosing and variable results.

      • Verify solution clarity: Before adding the compound to your cells, visually inspect the solution for any signs of precipitation or cloudiness. If it is not perfectly clear, the actual concentration of dissolved drug is unknown.

      • Prepare fresh dilutions: Prepare your final dilutions of this compound immediately before each experiment. Poorly soluble compounds can sometimes precipitate out of solution over time, even at concentrations that were initially clear.

      • Consider a formulation with enhanced stability: An inclusion complex with a cyclodextrin can provide a more stable solution, ensuring a consistent concentration of available drug throughout your experiment.

Issue: Difficulty preparing a high-concentration stock solution.
  • Question: I need to prepare a concentrated stock of this compound for my experiments, but it's not dissolving well. What should I do?

    • Answer:

      • Use a strong organic solvent: DMSO is a good starting point, with known solubility of at least 50 mg/mL. Ensure you are using newly opened, anhydrous DMSO, as absorbed water can reduce its solvating power.

      • Apply gentle heating and/or sonication: For difficult-to-dissolve compounds, gentle warming (e.g., to 37°C) or brief periods of sonication can help to break up solid particles and facilitate dissolution. Always check the compound's stability at elevated temperatures.

      • Consider a co-solvent system: For in vivo dosing, a mixture of solvents is often used. For example, a system containing DMSO, PEG300, and Tween-80 has been documented for solubilizing compounds for injection.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound solubility and provide examples of common excipients used for solubility enhancement.

Table 1: Known Solubility of this compound

SolventConcentrationMolar EquivalentReference
DMSO≥ 50 mg/mL~119.09 mM

Note: "≥" indicates that the saturation solubility may be higher than the reported value.

Table 2: Common Excipients for Solubility Enhancement

TechniqueExcipient ClassExamples
Co-solvency Organic SolventsDMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG300/400)
Complexation CyclodextrinsHydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
Micellar Solubilization SurfactantsPolysorbate 80 (Tween-80), Polysorbate 20, Poloxamers, Sodium Dodecyl Sulfate (SDS)
Amorphous Solid Dispersion PolymersPolyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®, Eudragit® grades
Nanosuspension StabilizersLecithin, Poloxamers, PVP, HPMC, Polysorbates

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol is a general method for preparing a stock solution of this compound for in vitro or in vivo research.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Initial Solubilization: Add a minimal amount of DMSO to the powder. For example, to prepare a 10 mM stock, add 238.19 µL of DMSO per 1 mg of this compound. Vortex or sonicate until the solid is completely dissolved.

  • Addition of Co-solvents and Surfactants (for in vivo): For a formulation suitable for injection, slowly add other components while vortexing. A common formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

    • Always add the saline last and slowly to avoid precipitation.

  • Final Dilution: For cell-based assays, further dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

Protocol 2: General Method for Preparing an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a general workflow for creating an ASD of this compound. The specific drug-to-polymer ratio and process parameters will need to be optimized.

  • Solvent and Polymer Selection: Choose a suitable solvent that dissolves both this compound and the selected polymer (e.g., HPMC, Soluplus®). A common choice is an organic solvent like ethanol or acetone.

  • Solution Preparation:

    • Dissolve the chosen polymer in the solvent to create a polymer solution.

    • Dissolve this compound in the polymer solution. A typical drug loading might range from 10% to 40% (w/w).

  • Spray Drying:

    • Set the parameters on the spray dryer (e.g., a Nano Spray Dryer B-90). Key parameters to optimize include inlet temperature, spray rate, and drying gas flow rate.

    • Atomize the solution into the drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.

  • Secondary Drying: Collect the resulting powder and dry it further under a vacuum to remove any residual solvent.

  • Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for crystalline drug and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

Visualizations

G cluster_start Initial Assessment cluster_strategy Solubilization Strategy cluster_application Application start Poorly Soluble this compound cosolvency Co-solvency System (e.g., DMSO, PEG300) start->cosolvency Simple, for initial studies complexation Cyclodextrin Complexation (e.g., SBE-β-CD) start->complexation Improved stability & safety asd Amorphous Solid Dispersion (e.g., with HPMC) start->asd Enhance oral absorption nano Nanosuspension start->nano Higher drug loading invitro In Vitro / Screening cosolvency->invitro invivo In Vivo / Pre-clinical cosolvency->invivo complexation->invivo oral Oral Formulation Dev. complexation->oral asd->oral nano->invivo nano->oral

Caption: Decision workflow for selecting a this compound solubilization strategy.

G cluster_prep Solution Preparation cluster_process Spray Drying Process cluster_post Post-Processing & Analysis dissolve_drug 1. Dissolve this compound in Solvent (e.g., Ethanol) mix 3. Mix Drug and Polymer Solutions dissolve_drug->mix dissolve_poly 2. Dissolve Polymer in same Solvent dissolve_poly->mix spray 4. Atomize Solution into Drying Chamber mix->spray collect 5. Collect Dried ASD Powder spray->collect vac_dry 6. Vacuum Dry to Remove Residual Solvent collect->vac_dry char 7. Characterize (DSC, PXRD) vac_dry->char

Caption: Experimental workflow for preparing an Amorphous Solid Dispersion (ASD).

References

Technical Support Center: Optimizing Cligosiban Dosage for Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cligosiban, a selective oxytocin receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and experimental design for behavioral studies in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for behavioral studies in mice?

A1: Currently, there is no single established optimal dose of this compound for all behavioral studies in mice. However, based on effective doses used in rats and principles of interspecies dose scaling, a starting point can be rationally determined. A key study in rats identified an effective intravenous (IV) dose of 0.9 mg/kg for modulating central oxytocin receptor-mediated effects.[1] Extrapolating this dose to mice using allometric scaling suggests a starting dose in a similar range. It is crucial to perform a dose-response study within your specific behavioral paradigm to identify the optimal dose for your experimental conditions.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a potent and highly selective antagonist of the oxytocin receptor (OTR).[1] It functions by binding to the OTR and preventing the endogenous ligand, oxytocin, from activating it. This blockade inhibits the downstream signaling cascades normally initiated by oxytocin, which are involved in a variety of social and physiological processes.

Q3: What are the most common routes of administration for this compound in mice for behavioral studies?

A3: For behavioral studies in mice, common and effective routes of administration include intraperitoneal (IP) and intravenous (IV) injection. Oral gavage (PO) is also a potential route, as this compound has been shown to have good oral bioavailability in rats (approximately 63.8%).[2] The choice of administration route will depend on the desired pharmacokinetic profile (e.g., speed of onset, duration of action) for your specific experiment.

Q4: How soon before behavioral testing should this compound be administered?

A4: The timing of administration is critical and depends on the chosen route. Following a single oral dose in humans, this compound is rapidly absorbed, with peak plasma concentrations typically observed within 1-2 hours.[3] While specific pharmacokinetic data in mice is limited, a similar timeframe can be anticipated. For IP injections, a pre-treatment time of 30-60 minutes is a common starting point in behavioral pharmacology. It is highly recommended to conduct a time-course study to determine the peak effect of this compound in your specific behavioral assay.

Q5: Is this compound selective for the oxytocin receptor?

A5: Yes, this compound is highly selective for the oxytocin receptor. Studies have shown that it has over 100-fold greater selectivity for the human oxytocin receptor compared to the closely related vasopressin V1A, V1B, and V2 receptors.[1] This high selectivity minimizes off-target effects and allows for more precise investigation of the role of the oxytocin system in behavior.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No observable behavioral effect after this compound administration. 1. Insufficient Dose: The administered dose may be too low to achieve adequate receptor occupancy. 2. Inappropriate Administration Timing: The behavioral test may not have been conducted at the time of peak drug effect. 3. Poor Bioavailability (for oral administration): Issues with the vehicle or formulation may be limiting absorption. 4. Habituation: Mice may be habituated to the behavioral testing paradigm.1. Conduct a Dose-Response Study: Test a range of doses (e.g., 0.3, 1.0, 3.0 mg/kg) to determine the effective dose in your assay. 2. Perform a Time-Course Study: Administer a single, effective dose and test behavioral responses at different time points (e.g., 15, 30, 60, 120 minutes) post-administration. 3. Optimize Vehicle/Formulation: Ensure this compound is properly dissolved or suspended in a suitable vehicle. Consider switching to a parenteral route (IP or IV) for more consistent bioavailability. 4. Review Habituation Procedures: Ensure that the pre-test habituation period is appropriate and not excessive.
High variability in behavioral responses between mice. 1. Inconsistent Drug Administration: Variations in injection technique or gavage accuracy can lead to different effective doses. 2. Individual Differences: Biological variability in metabolism, receptor density, or stress response can contribute to varied outcomes. 3. Environmental Stressors: Inconsistent handling, noise, or lighting can impact behavior.1. Standardize Administration Technique: Ensure all experimenters are proficient in the chosen administration route. For IP injections, ensure consistent placement in the lower abdominal quadrant. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Maintain a Consistent Environment: Standardize all experimental conditions, including handling procedures, time of day for testing, and housing conditions.
Adverse effects observed (e.g., sedation, stereotypy). 1. Dose is too high: The administered dose may be causing off-target effects or excessive receptor blockade. 2. Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own behavioral effects.1. Reduce the Dose: Lower the administered dose to a level that produces the desired behavioral effect without adverse events. 2. Run a Vehicle Control Group: Always include a control group that receives only the vehicle to isolate the effects of the drug.

Data Presentation

Table 1: this compound Receptor Binding and Selectivity Profile

ReceptorBinding Affinity (Ki or Kd)Selectivity vs. OTRReference
Human Oxytocin Receptor (OTR)5.7 nmol/L (Kd)-
Human Vasopressin V1a Receptor>100-fold lower than OTR>100x
Human Vasopressin V1b Receptor>100-fold lower than OTR>100x
Human Vasopressin V2 Receptor>100-fold lower than OTR>100x

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationReference
Oral Bioavailability63.82%Oral (p.o.)
Time to Peak Plasma Concentration (Tmax)~1-3 hours (in humans)Oral (p.o.)
Terminal Half-life (t1/2)~12 hours (in humans)Oral (p.o.)

Experimental Protocols

Protocol 1: Social Interaction Test in Mice

This protocol is adapted from established methods for assessing social behavior in mice and can be used to evaluate the effects of this compound.

1. Animals:

  • Male C57BL/6J mice, 8-12 weeks old.

  • Group-housed (4-5 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Habituate mice to the testing room for at least 60 minutes before the experiment.

2. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., sterile saline with 5% DMSO and 5% Tween 80).

  • Administer this compound or vehicle control via intraperitoneal (IP) injection at a volume of 10 ml/kg.

  • A suggested starting dose range for a dose-response study is 0.3, 1.0, and 3.0 mg/kg.

  • Administer the injection 30-60 minutes prior to the behavioral test.

3. Behavioral Apparatus:

  • A clean, novel open-field arena (e.g., 40 cm x 40 cm x 40 cm) with dim, even illumination.

4. Procedure:

  • Place a "stranger" mouse (an unfamiliar, age- and sex-matched mouse) in a small wire cage or under a wire pencil cup in one corner of the arena.

  • Place the experimental mouse (this compound or vehicle-treated) in the center of the arena.

  • Allow the experimental mouse to freely explore the arena for 10 minutes.

  • Record the session using a video camera mounted above the arena.

5. Data Analysis:

  • Use video tracking software to quantify the time the experimental mouse spends in a defined "interaction zone" around the stranger mouse.

  • Other parameters to measure include locomotor activity (total distance traveled) to control for general activity effects.

  • Compare the time spent in the interaction zone between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Three-Chamber Social Approach Test

This test assesses sociability and preference for social novelty.

1. Animals and Drug Administration:

  • As described in Protocol 1.

2. Behavioral Apparatus:

  • A three-chambered rectangular box. The two outer chambers are connected to a central chamber by small openings.

  • Small, transparent cylindrical cages with bars for containing "stranger" mice.

3. Procedure:

  • Habituation (10 minutes): Place the experimental mouse in the central chamber and allow it to freely explore all three empty chambers.

  • Sociability Test (10 minutes): Place an unfamiliar "Stranger 1" mouse in one of the cylindrical cages in a side chamber. Place an empty cylindrical cage in the other side chamber. Place the experimental mouse back in the central chamber and allow it to explore all three chambers.

  • Social Novelty Test (10 minutes): Keep "Stranger 1" in its cage. Place a new, unfamiliar "Stranger 2" mouse in the previously empty cage in the other side chamber. Place the experimental mouse back in the central chamber and allow it to explore.

4. Data Analysis:

  • For the sociability test, measure the time spent in the chamber with "Stranger 1" versus the chamber with the empty cage, and the time spent sniffing each cage.

  • For the social novelty test, measure the time spent in the chamber with "Stranger 1" versus the chamber with "Stranger 2", and the time spent sniffing each cage.

  • Analyze the data using appropriate statistical tests to determine preference.

Visualizations

G cluster_0 Oxytocin Receptor Signaling Pathway oxytocin Oxytocin otr Oxytocin Receptor (OTR) (Gq/11-coupled GPCR) oxytocin->otr Binds & Activates This compound This compound This compound->otr Binds & Blocks g_protein Gαq/11 otr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases cellular_response Cellular Responses (e.g., social bonding, uterine contraction) ca2->cellular_response pkc->cellular_response

Caption: Oxytocin signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow: Dose-Response Study start Start animal_prep Animal Acclimation & Habituation start->animal_prep drug_prep Prepare this compound Doses (e.g., Vehicle, 0.3, 1.0, 3.0 mg/kg) animal_prep->drug_prep administration Administer this compound/Vehicle (e.g., IP injection) drug_prep->administration pre_test_period Pre-Test Period (e.g., 30-60 min) administration->pre_test_period behavioral_test Conduct Behavioral Assay (e.g., Social Interaction Test) pre_test_period->behavioral_test data_collection Record & Quantify Behavior behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis end Determine Optimal Dose data_analysis->end

Caption: Workflow for a dose-response study of this compound in mice.

References

Cligosiban Technical Support Center: Troubleshooting Variability in IELT Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering variability in the effect of Cligosiban on Intravaginal Ejaculatory Latency Time (IELT). The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential sources of variability in your experiments investigating the effects of this compound on IELT.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
High inter-individual variability in IELT response to this compound Genetic Factors: Polymorphisms in the oxytocin receptor (OXTR) gene may alter receptor sensitivity and response to antagonists like this compound.[1][2]- Recommendation: If feasible, genotype subjects for known OXTR SNPs. Analyze data for correlations between genotype and drug response. - Consideration: While specific this compound-related OXTR SNP studies are limited, research on oxytocin response suggests genetic variations can be influential.[1][2]
Baseline IELT Differences: Subjects with different baseline IELT may respond differently to this compound.- Recommendation: Ensure a well-defined and narrow range for baseline IELT in your inclusion criteria. - Analysis: Stratify data analysis based on baseline IELT to identify potential subgroups of responders.
Underlying PE Etiology: The cause of premature ejaculation (e.g., lifelong vs. acquired) may influence treatment efficacy.- Recommendation: Clearly define the PE subtype in your study population. The pivotal clinical trials focused on lifelong PE.[3]
Inconsistent or weaker than expected IELT prolongation Dosing Regimen: The method of dosing (fixed vs. flexible) has been implicated in the conflicting results of major clinical trials. The successful PEPIX study used a flexible-dose design.- Recommendation: Consider implementing a flexible-dosing schedule, allowing for dose escalation based on individual response and tolerability, similar to the PEPIX trial design (e.g., starting at 400 mg and increasing to 800 mg).
Food Effect: The bioavailability of this compound can be affected by food.- Recommendation: Standardize the timing of drug administration relative to meals. This compound should be taken on an empty stomach (e.g., 1 hour before or after food).
Timing of Drug Administration: this compound is intended for on-demand use.- Recommendation: Administer this compound 1 to 6 hours prior to sexual activity, as was done in clinical trials.
Lack of dose-response relationship Narrow Dose Range: The therapeutic window for this compound may be narrow.- Recommendation: Test a wider range of doses in preclinical models to establish a clear dose-response curve. In clinical settings, the effective dose in the positive trial was in the 400-800 mg range.
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable plasma concentrations.- Recommendation: In preclinical studies, conduct pharmacokinetic analysis to correlate plasma drug levels with IELT changes. In clinical research, consider therapeutic drug monitoring if high variability is observed.
High placebo effect observed Subject Expectation: The psychological component of PE can contribute to a significant placebo response.- Recommendation: Ensure robust blinding procedures for both subjects and investigators. - Data Analysis: Carefully analyze the placebo arm data to understand the magnitude of the placebo effect in your study population.
Natural Variation in IELT: IELT can vary naturally between sexual encounters.- Recommendation: Collect multiple baseline IELT measurements to establish a stable baseline before initiating treatment. The PEPIX and PEDRIX trials required at least 4 sexual intercourse events during a 4-week run-in period.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a selective oxytocin receptor antagonist. It is designed to be centrally penetrant, meaning it can cross the blood-brain barrier to act on oxytocin receptors in the central nervous system (CNS). The proposed mechanism for prolonging IELT is the inhibition of the ejaculatory reflex, which is believed to be modulated by oxytocin at a supraspinal level.

Q2: Why did the Phase IIb (PEDRIX) trial fail to show efficacy after the positive Phase II (PEPIX) trial?

A2: The exact reasons for the conflicting outcomes are not definitively known. However, a key difference in the study designs was the dosing regimen. The PEPIX study, which showed a significant increase in IELT, utilized a flexible-dose approach where patients could increase their dose from 400 mg to 800 mg. In contrast, the PEDRIX study used fixed doses of 400 mg, 800 mg, and 1200 mg and failed to show a significant difference from placebo. This suggests that allowing for dose optimization based on individual patient response may be crucial for observing the therapeutic effect of this compound.

Q3: What are the key pharmacokinetic parameters of this compound to consider in experimental design?

A3: this compound is rapidly absorbed, with maximum plasma concentrations typically reached 1-3 hours after oral administration. It has a terminal half-life of approximately 12 hours. It is important to note that food can impact absorption. Therefore, it is recommended to administer this compound on an empty stomach.

Q4: Are there any known genetic factors that could influence the response to this compound?

A4: While there is no direct published evidence linking specific genetic variants of the oxytocin receptor (OXTR) to a variable response to this compound, it is a plausible area for investigation. Studies have shown that polymorphisms in the OXTR gene can be associated with premature ejaculation and can influence social behaviors mediated by oxytocin. Given that this compound's mechanism of action is the antagonism of this receptor, genetic variations in OXTR could theoretically contribute to the observed variability in treatment response.

Q5: What are the best practices for accurately measuring IELT in preclinical and clinical studies?

A5: Accurate and consistent measurement of IELT is critical. In clinical trials, a stopwatch method is used, with the female partner typically measuring the time from vaginal intromission to ejaculation. It is crucial to establish a stable baseline by recording IELT over several events before starting treatment. In preclinical rodent models, IELT can be measured by observing and timing the mating behavior with a receptive female. This often involves video recording for precise analysis.

Quantitative Data Summary

Table 1: Summary of IELT Changes in Key Clinical Trials

Study Treatment Group Mean Increase in IELT from Baseline (seconds) Fold Change in IELT vs. Baseline (Ratio) Statistical Significance (p-value)
PEPIX (Phase II) This compound (400-800 mg, flexible dose)61.01.90.0086
Placebo16.41.0-
PEDRIX (Phase IIb) This compound (400 mg, fixed dose)Not statistically significant vs. placeboNot reportedNot significant
This compound (800 mg, fixed dose)Not statistically significant vs. placeboNot reportedNot significant
This compound (1200 mg, fixed dose)Not statistically significant vs. placeboNot reportedNot significant
Placebo---

Experimental Protocols

Protocol: Measurement of IELT in a Rat Model

This protocol provides a general framework for assessing the efficacy of this compound in a preclinical rat model of ejaculation.

1. Animals:

  • Sexually experienced male rats (e.g., Sprague-Dawley or Wistar).

  • Ovariectomized female rats, brought into behavioral estrus with hormonal priming (e.g., estradiol benzoate and progesterone).

2. Acclimation and Baseline IELT Measurement:

  • Acclimate male rats to the testing environment.

  • Conduct baseline mating tests to determine IELT.

  • Place a male rat in the testing arena with a receptive female.

  • Record the time from the first intromission until ejaculation. Ejaculation is identified by a characteristic behavioral pattern.

  • Repeat baseline testing on multiple occasions to establish a stable baseline IELT for each animal.

3. Drug Administration:

  • Administer this compound or vehicle orally via gavage at the desired dose(s).

  • Administer the compound at a consistent time before the mating test (e.g., 1-2 hours).

4. IELT Measurement Post-Treatment:

  • At the designated time after drug administration, introduce a receptive female.

  • Record the IELT as described in the baseline measurement.

  • Other parameters such as mount latency, intromission latency, and number of intromissions can also be recorded.

5. Data Analysis:

  • Calculate the change in IELT from baseline for each animal.

  • Compare the IELT changes between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

G cluster_0 Central Nervous System cluster_1 Physiological Response Hypothalamus Hypothalamus Spinal Cord Ejaculatory Centers Spinal Cord Ejaculatory Centers Hypothalamus->Spinal Cord Ejaculatory Centers Releases Oxytocin Oxytocin Receptor Oxytocin Receptor Spinal Cord Ejaculatory Centers->Oxytocin Receptor Oxytocin binds to Smooth Muscle Contraction Smooth Muscle Contraction Oxytocin Receptor->Smooth Muscle Contraction Activates Ejaculation Ejaculation Smooth Muscle Contraction->Ejaculation Sexual Stimulation Sexual Stimulation Sexual Stimulation->Hypothalamus Activates This compound This compound This compound->Oxytocin Receptor Blocks

Figure 1. Simplified signaling pathway of oxytocin-mediated ejaculation and the antagonistic action of this compound.

G Subject Recruitment Subject Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Subject Recruitment->Inclusion/Exclusion Criteria Baseline IELT Measurement (Run-in Period) Baseline IELT Measurement (Run-in Period) Inclusion/Exclusion Criteria->Baseline IELT Measurement (Run-in Period) Randomization Randomization Baseline IELT Measurement (Run-in Period)->Randomization Treatment Period Treatment Period Randomization->Treatment Period This compound Administration This compound Administration Treatment Period->this compound Administration Placebo Administration Placebo Administration Treatment Period->Placebo Administration IELT Measurement (Treatment Phase) IELT Measurement (Treatment Phase) This compound Administration->IELT Measurement (Treatment Phase) Placebo Administration->IELT Measurement (Treatment Phase) Data Analysis Data Analysis IELT Measurement (Treatment Phase)->Data Analysis Results Results Data Analysis->Results

Figure 2. Generalized experimental workflow for a clinical trial investigating the effect of this compound on IELT.

G Inconsistent IELT Results Inconsistent IELT Results Patient-Related Factors Patient-Related Factors Inconsistent IELT Results->Patient-Related Factors Experimental Design Factors Experimental Design Factors Inconsistent IELT Results->Experimental Design Factors Procedural Factors Procedural Factors Inconsistent IELT Results->Procedural Factors Genetic Variability (OXTR) Genetic Variability (OXTR) Patient-Related Factors->Genetic Variability (OXTR) Baseline IELT Baseline IELT Patient-Related Factors->Baseline IELT PE Etiology PE Etiology Patient-Related Factors->PE Etiology Dosing Regimen (Fixed vs. Flexible) Dosing Regimen (Fixed vs. Flexible) Experimental Design Factors->Dosing Regimen (Fixed vs. Flexible) Food Effect Food Effect Experimental Design Factors->Food Effect Dose Range Dose Range Experimental Design Factors->Dose Range Timing of Administration Timing of Administration Procedural Factors->Timing of Administration IELT Measurement Consistency IELT Measurement Consistency Procedural Factors->IELT Measurement Consistency Placebo Effect Placebo Effect Procedural Factors->Placebo Effect

References

Technical Support Center: Cligosiban Administration and Potential Tachyphylaxis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with repeated administration of Cligosiban, a selective oxytocin receptor (OTR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern for a drug like this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. For a G-protein coupled receptor (GPCR) antagonist like this compound, this could manifest as a reduced ability to block the oxytocin receptor over time, potentially diminishing its therapeutic effect. This phenomenon is often linked to changes in the receptor at the cellular level, such as receptor desensitization or downregulation, which can be induced by prolonged exposure to a ligand.[1][2]

Q2: Is there direct clinical evidence of tachyphylaxis with this compound?

A2: Currently, published clinical trials on this compound, primarily for premature ejaculation, have not specifically reported tachyphylaxis as an adverse event. Studies involving repeated dosing, such as once daily for 10 days, have generally found this compound to be well-tolerated.[3][4][5] However, these studies were not specifically designed to measure tachyphylaxis at the molecular level. Therefore, dedicated preclinical or clinical investigations are necessary to definitively rule it out.

Q3: How does the mechanism of the oxytocin receptor (OTR) suggest that tachyphylaxis might be possible?

A3: The OTR, like many GPCRs, is known to undergo desensitization upon prolonged exposure to its natural agonist, oxytocin. This process can involve receptor phosphorylation, recruitment of β-arrestins, receptor internalization (removal from the cell surface), and downregulation of receptor mRNA. While this compound is an antagonist, some antagonists for other GPCRs have been shown to induce receptor internalization or act as "biased agonists," potentially triggering some of these desensitization pathways. One study noted that this compound may lead to the internalization of the OTR.

Q4: What is a "biased agonist" and could this apply to this compound?

A4: A biased agonist is a ligand that, upon binding to a receptor, preferentially activates one of several downstream signaling pathways. For example, the OTR antagonist atosiban has been shown to act as a biased agonist, antagonizing the Gq-mediated pathway while weakly activating Gi-mediated signaling. This study also found that atosiban did not cause significant OTR internalization or desensitization of the Gq pathway. It is plausible that this compound could exhibit similar complex pharmacology, and investigating this requires assessing multiple signaling outputs.

Troubleshooting Guides

Issue 1: Diminished in vitro antagonist effect of this compound after repeated or prolonged exposure.

Possible Cause: Receptor desensitization or downregulation in your cell-based assay.

Troubleshooting Steps:

  • Confirm Cellular Health: Ensure that the observed decrease in response is not due to cytotoxicity from repeated this compound treatment. Perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) on cells treated with the repeated dosing regimen alongside your control cells.

  • Assess Receptor Density: Quantify the number of oxytocin receptors on the cell surface. A decrease in receptor number is a hallmark of downregulation.

    • Method: Radioligand binding assay using a labeled OTR antagonist or agonist.

    • Protocol: See Experimental Protocol 1: Cell Surface Receptor Binding Assay.

  • Evaluate Receptor Internalization: Visualize and quantify the movement of the OTR from the plasma membrane into the cell interior.

    • Method: Immunofluorescence staining of tagged OTRs or using a fluorescently labeled OTR antagonist.

    • Protocol: See Experimental Protocol 2: Receptor Internalization Assay.

  • Analyze Downstream Signaling: Measure the functional response to an oxytocin challenge after pre-treatment with this compound.

    • Method: Calcium mobilization assay, as OTR activation typically leads to an increase in intracellular calcium via the Gq pathway.

    • Protocol: See Experimental Protocol 3: Calcium Mobilization Assay.

Hypothetical Data Illustrating Tachyphylaxis:

Treatment GroupBmax (fmol/mg protein) [Receptor Density]% Internalized ReceptorsEC50 of Oxytocin in Calcium Assay (nM)
Vehicle Control (24h)1500 ± 1205 ± 11.5 ± 0.2
This compound (1µM, 24h)850 ± 9545 ± 58.2 ± 1.1
This compound (1µM, 48h)600 ± 7060 ± 815.5 ± 2.3
Issue 2: Inconsistent results in functional assays when assessing tachyphylaxis.

Possible Cause: Assay variability, issues with agonist/antagonist concentrations, or complex signaling pathways.

Troubleshooting Steps:

  • Optimize Agonist Concentration: When challenging the cells with oxytocin after this compound pre-treatment, use a concentration of oxytocin that elicits a submaximal response (e.g., EC80). This will make it easier to detect a rightward shift in the dose-response curve, indicative of reduced sensitivity.

  • Verify G-protein Coupling: A change in the receptor's ability to activate G-proteins is a primary indicator of desensitization.

    • Method: GTPγS binding assay. This directly measures the activation of G-proteins.

    • Protocol: See Experimental Protocol 4: GTPγS Binding Assay.

  • Consider Biased Agonism: If you observe desensitization in one pathway (e.g., calcium mobilization) but not another, this compound may be acting as a biased agonist. It is recommended to probe multiple downstream pathways (e.g., cAMP levels for Gi/Gs coupling, or ERK phosphorylation).

  • Check Receptor mRNA Levels: A long-term decrease in receptor expression may be due to reduced transcription.

    • Method: Quantitative real-time PCR (qRT-PCR) for OTR mRNA.

    • Protocol: See Experimental Protocol 5: qRT-PCR for OTR mRNA Expression.

Hypothetical Data for GTPγS Binding Assay:

Pre-treatment (24h)Oxytocin-stimulated [³⁵S]GTPγS binding (% of control)
Vehicle100 ± 8
This compound (1µM)55 ± 6
This compound (10µM)30 ± 5

Key Experimental Protocols

Experimental Protocol 1: Cell Surface Receptor Binding Assay

  • Cell Culture: Culture cells expressing OTR (e.g., HEK293-OTR) to ~90% confluency.

  • Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle-only control.

  • Cell Harvest: Gently wash cells with ice-cold PBS and detach using a non-enzymatic cell dissociation buffer.

  • Incubation: Incubate intact cells with a saturating concentration of a radiolabeled OTR antagonist (e.g., [³H]-vasotocin) in a binding buffer on ice for 2-3 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

Experimental Protocol 2: Receptor Internalization Assay

  • Cell Culture: Plate cells expressing N-terminally tagged OTRs (e.g., HA-OTR or FLAG-OTR) on glass coverslips.

  • Treatment: Treat cells with this compound or vehicle for the desired duration.

  • Fixation and Staining: Fix cells with 4% paraformaldehyde. For surface receptor staining, incubate non-permeabilized cells with a primary antibody against the tag. For total receptor, permeabilize cells with Triton X-100 before primary antibody incubation.

  • Secondary Antibody: Incubate with a fluorescently labeled secondary antibody.

  • Imaging: Visualize using confocal microscopy. Quantify the ratio of internalized to surface receptors using image analysis software.

Experimental Protocol 3: Calcium Mobilization Assay

  • Cell Culture: Plate OTR-expressing cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Pre-treatment: Incubate cells with various concentrations of this compound or vehicle for the desired time.

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of oxytocin and measure the change in fluorescence over time.

  • Data Analysis: Calculate the EC50 of the oxytocin dose-response curve for each pre-treatment condition. A rightward shift indicates desensitization.

Experimental Protocol 4: GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from OTR-expressing cells that have been pre-treated with this compound or vehicle.

  • Assay Buffer: Use a buffer containing GDP to keep G-proteins in an inactive state.

  • Incubation: Incubate the membranes with [³⁵S]GTPγS, various concentrations of oxytocin, and the prepared membranes.

  • Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

Experimental Protocol 5: qRT-PCR for OTR mRNA Expression

  • Cell Treatment: Treat OTR-expressing cells with this compound or vehicle for extended time points (e.g., 12, 24, 48 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Real-time PCR: Perform real-time PCR using primers specific for the OTR and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative change in OTR mRNA expression using the ΔΔCt method.

Visualizations

OTR_Signaling_Pathway cluster_membrane Plasma Membrane OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activation PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Oxytocin Oxytocin (Agonist) Oxytocin->OTR Binds This compound This compound (Antagonist) This compound->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers

Caption: Oxytocin Receptor (OTR) Gq Signaling Pathway.

Tachyphylaxis_Workflow cluster_assays Parallel Assays start Start: Observe Diminished This compound Efficacy pretreatment Pre-treat OTR-expressing cells with this compound vs. Vehicle (e.g., 24h, 48h) start->pretreatment binding_assay Receptor Binding Assay (Quantify Bmax) pretreatment->binding_assay calcium_assay Calcium Mobilization (Measure Oxytocin EC50) pretreatment->calcium_assay internalization_assay Receptor Internalization (Microscopy) pretreatment->internalization_assay g_protein_assay GTPγS Assay (Functional Coupling) pretreatment->g_protein_assay analysis Analyze Data: - Decreased Bmax? - Right-shift in EC50? - Increased Internalization? - Decreased G-protein activation? binding_assay->analysis calcium_assay->analysis internalization_assay->analysis g_protein_assay->analysis conclusion Conclusion: Evidence of Tachyphylaxis analysis->conclusion Yes no_tachyphylaxis Conclusion: No Evidence of Tachyphylaxis analysis->no_tachyphylaxis No

Caption: Experimental workflow for investigating this compound tachyphylaxis.

Troubleshooting_Logic start Inconsistent Functional Assay Results q1 Is agonist (Oxytocin) concentration optimized (EC80)? start->q1 optimize Optimize agonist concentration and repeat assay q1->optimize No q2 Are results still inconsistent across different pathways (e.g., Ca²+ vs. cAMP)? q1->q2 Yes a1_yes YES a1_no NO optimize->q1 biased_agonism Investigate Biased Agonism: - Measure multiple endpoints (ERK, cAMP, etc.) q2->biased_agonism Yes q3 Is there a global loss of function over time? q2->q3 No a2_yes YES a2_no NO downregulation Check for Downregulation: - qRT-PCR for OTR mRNA - Total receptor protein levels q3->downregulation Yes other Consider other factors: - Cell line stability - Reagent quality q3->other No a3_yes YES a3_no NO

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: Minimizing Stress-Induced Variability in Animal Studies of Cligosiban

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress-induced variability in animal studies involving Cligosiban, a selective oxytocin receptor antagonist. By implementing the best practices outlined in our troubleshooting guides and frequently asked questions (FAQs), you can enhance the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing stress important in studies involving this compound?

Q2: What are the primary sources of stress for animals in a laboratory setting?

A2: Common stressors for laboratory animals include:

  • Transportation: The process of moving animals from a vendor to the research facility is a significant stressor.

  • Novel Environment: A new cage, room, or facility can induce anxiety and stress.

  • Handling and Restraint: Improper or excessive handling is a major source of acute stress.

  • Experimental Procedures: Injections, blood sampling, and behavioral testing can all be stressful for animals.[2]

  • Housing Conditions: Inadequate housing, such as social isolation for social species or lack of enrichment, can lead to chronic stress.

  • Environmental Factors: Noise, lighting, and temperature fluctuations can also contribute to stress.[3]

Q3: What is the recommended acclimation period for rodents before starting a this compound study?

A3: A proper acclimation period is crucial for the physiological and behavioral stabilization of animals. For rodents, a minimum acclimation period of three days (72 hours) is recommended before initiating any experimental procedures. This allows them to adapt to their new environment and reduces the acute stress response from transportation.

Troubleshooting Guides

Issue 1: High variability in baseline behavioral assays before this compound administration.

Possible Cause: Inadequate acclimation or inconsistent handling.

Troubleshooting Steps:

  • Verify Acclimation Period: Ensure all animals have undergone the minimum 72-hour acclimation period.

  • Standardize Handling:

    • Implement consistent, gentle handling techniques across all staff interacting with the animals.

    • Utilize refined handling methods such as tunnel handling or cupping the hands instead of tail lifting. Studies have shown that the method of handling can significantly impact stress levels.[4][5]

    • Habituate the animals to the experimenter's presence and the handling procedures for several days before starting the experiment.

  • Enrich the Environment: Provide nesting material and shelters to reduce anxiety and promote natural behaviors.

Issue 2: Inconsistent or unexpected results in the Elevated Plus Maze (EPM) after this compound administration.

Possible Cause: Stress-induced alterations in anxiety-like behavior are confounding the effects of this compound. The EPM is highly sensitive to an animal's stress state.

Troubleshooting Steps:

  • Review the EPM Protocol:

    • Ensure the testing room has consistent and appropriate lighting (dim light is often preferred).

    • Minimize noise and other disturbances during testing.

    • Habituate the animals to the testing room for at least 30-60 minutes before placing them on the maze.

    • Clean the maze thoroughly between each animal to eliminate olfactory cues.

  • Refine Drug Administration Technique:

    • If using oral gavage, ensure personnel are highly proficient to minimize stress and the risk of injury. Consider alternative, less stressful methods of administration if feasible.

  • Monitor for Experimenter Effects: The presence of the experimenter can be a stressor. Use a remote camera to observe the animals and ensure the experimenter is out of the animal's sight during the test.

  • Consider "One-Trial Tolerance": Repeated exposure to the EPM can alter behavior in subsequent trials. If your protocol involves re-testing, be aware of this phenomenon and consider experimental designs to mitigate it, such as using a different anxiety test.

Issue 3: Elevated and highly variable corticosterone levels in control and treated groups.

Possible Cause: Significant underlying stress in the colony or acute stress during sample collection.

Troubleshooting Steps:

  • Assess Housing and Husbandry:

    • Review cage density, ventilation, and sanitation schedules.

    • Ensure a consistent light-dark cycle and stable temperature and humidity.

  • Refine Blood Sampling Technique:

    • If collecting blood, use the least stressful method possible. For serial sampling in mice, tail vein incision is generally less stressful than retro-orbital sinus puncture.

    • Ensure personnel are proficient to minimize the duration of restraint and the number of attempts.

  • Utilize Non-Invasive Monitoring:

    • Measure fecal corticosterone metabolites (FCM) to assess chronic stress levels without the acute stress of blood collection. This method provides a more integrated measure of HPA axis activity over time.

Quantitative Data on Stress and Variability

The following tables summarize quantitative data on the impact of handling and other stressors on physiological and behavioral measures in rodents.

Table 1: Effect of Handling Method on Plasma Corticosterone Levels in Mice

Handling MethodPlasma Corticosterone (ng/mL) - Mean ± SDReference
Tail Handled126 ± 10
Tunnel Handled63 ± 8

This data indicates that tunnel handling can significantly reduce physiological stress responses compared to tail handling.

Table 2: Impact of Cage Transfer Method on Serum Corticosterone in Mice

Transfer MethodSerum Corticosterone (ng/mL) at 15 min post-transferReference
Forceps TransferSignificantly higher than control
Gloved Hand TransferSignificantly higher than control
Passive Transfer (no active handling)Not significantly different from control

This table highlights that the method of moving an animal from one cage to another can be a significant source of acute stress.

Experimental Protocols

Protocol 1: Oral Gavage in Rats for this compound Administration

Objective: To administer a precise oral dose of this compound to a rat with minimal stress.

Materials:

  • Appropriately sized, flexible gavage needle with a ball-tip.

  • Syringe with the calculated dose of this compound solution/suspension.

  • A soft towel for gentle restraint.

Procedure:

  • Animal Preparation:

    • Gently handle the rat for a few minutes to acclimate it.

    • Securely but gently restrain the rat using a towel or a one-handed grip that supports the body and prevents movement of the head. The head and body should be vertically aligned.

  • Needle Measurement:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

  • Gavage Administration:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without force.

    • Once at the predetermined depth, slowly administer the this compound solution.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Procedure Monitoring:

    • Return the rat to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents following this compound administration.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Acclimation:

    • Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.

  • Testing:

    • Gently place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze for later analysis.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms versus the closed arms.

      • Number of entries into the open and closed arms.

      • Total distance traveled.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations

Signaling Pathways and Workflows

Cligosiban_Mechanism cluster_pathway Oxytocin Signaling Pathway This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Antagonizes Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound acts as an antagonist to the Oxytocin Receptor, blocking the downstream signaling cascade.

Experimental_Workflow Start Start of Study Acclimation Acclimation (Minimum 72 hours) Start->Acclimation Habituation Handling Habituation (Daily, gentle handling) Acclimation->Habituation Baseline_Assessment Baseline Assessment (e.g., Fecal Corticosterone) Habituation->Baseline_Assessment Randomization Randomization to Groups (Vehicle vs. This compound) Drug_Administration This compound/Vehicle Administration (e.g., Oral Gavage) Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Elevated Plus Maze) Drug_Administration->Behavioral_Testing Physiological_Measurement Physiological Measurement (e.g., Blood/Fecal Corticosterone) Behavioral_Testing->Physiological_Measurement Data_Analysis Data Analysis Physiological_Measurement->Data_Analysis End End of Study Data_Analysis->End Baseline_assessment Baseline_assessment Baseline_assessment->Randomization

References

Technical Support Center: Interpreting Conflicting Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating and interpreting potentially conflicting data from clinical trials. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: I have encountered conflicting efficacy data between the PEPIX and PEDRIX trials. How can I begin to troubleshoot this?

To effectively troubleshoot, please first verify the correct names of the clinical trials you are comparing. Once the correct trial names are identified, you can proceed with a systematic comparison of their protocols, patient populations, and endpoint definitions.

Q2: What are the first steps to take when comparing data from two different clinical trials?

A2: When comparing data from two trials, it is crucial to start with a thorough review of their respective clinical trial protocols. Key areas to focus on include:

  • Patient Population: Analyze the inclusion and exclusion criteria for each trial. Differences in demographics, disease severity, and prior treatments can significantly impact outcomes.

  • Intervention: Compare the drug dosage, administration schedule, and duration of treatment in each trial.

  • Endpoints: Examine the primary and secondary endpoints. Ensure they are defined and measured identically across both trials.

  • Statistical Analysis Plan: Review the statistical methods used to analyze the data.

Q3: Where can I find the detailed experimental protocols for the PEPIX and PEDRIX trials?

A3: As "PEPIX" is a discovery platform and "PEDRIX" does not appear to be a registered clinical trial, detailed experimental protocols for these specific names are not available.

For any registered clinical trial, the detailed protocol is often available through clinical trial registries such as ClinicalTrials.gov, or as supplementary material to published study results in peer-reviewed journals.

Troubleshooting Guides

Issue: Discrepancy in Primary Endpoint Results

If you are observing conflicting results for the primary endpoint between two trials, a logical workflow can help identify the source of the discrepancy.

Troubleshooting workflow for conflicting primary endpoint data.

Data Summary

As we were unable to locate data for "PEPIX" and "PEDRIX" trials, we cannot provide a quantitative data summary. Should you identify the correct trials, we can populate the following tables for a comparative analysis.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicTrial ATrial B
Number of Patients
Age (Mean, SD)
Sex (% Female)
Key Baseline Metric 1
Key Baseline Metric 2

Table 2: Efficacy Endpoints

EndpointTrial ATrial Bp-value
Primary Endpoint
Secondary Endpoint 1
Secondary Endpoint 2

Table 3: Safety Profile

Adverse EventTrial A (% incidence)Trial B (% incidence)
Any Adverse Event
Serious Adverse Events
Discontinuation due to AEs

Signaling Pathways

Understanding the underlying biological mechanisms is key. If the conflicting data pertains to a specific signaling pathway, a visual representation can help clarify the potential points of divergence. Below is a generic example of a signaling pathway diagram that can be adapted once the relevant pathways are identified from the correct clinical trials.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression translocation Ligand Ligand Ligand->Receptor

References

Best practices for handling and storing Cligosiban to maintain stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on general best practices for handling research compounds. Specific stability data for Cligosiban is not publicly available. Researchers should consult the manufacturer's certificate of analysis and any accompanying documentation for specific storage and handling instructions.

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides a series of frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and integrity of the compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I store my stock of solid this compound?

A1: As a general precaution for investigational compounds, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is a good practice to protect it from moisture. For long-term storage, refer to the manufacturer's recommendations; however, storage at -20°C is a common practice for preserving the integrity of research compounds.

Q2: What is the recommended solvent for preparing this compound solutions?

A2: The scientific literature mentions the use of aqueous dispersions for oral administration in clinical trials.[1][2] For in vitro and other preclinical studies, the choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity solvents. Due to the lack of specific public data on this compound's solubility and stability in various solvents, it is recommended to perform small-scale solubility and stability tests in your chosen solvent before preparing large batches.

Q3: How should I store solutions of this compound?

A3: The stability of this compound in solution is not publicly documented. As a general best practice, it is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, aliquoting the solution into single-use vials and storing at -80°C can help minimize freeze-thaw cycles that may degrade the compound. Always perform a stability check if the solution has been stored for an extended period.

Q4: Is this compound sensitive to light or air?

A4: While specific data on the light and air sensitivity of this compound is not available, it is a standard precautionary measure to protect all research compounds from light and air. Use amber vials or wrap containers in aluminum foil. To minimize exposure to air, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures against the general best practices outlined above. 2. Prepare a fresh stock solution of this compound from solid material. 3. Perform a quality control check on your new stock solution using an appropriate analytical method (e.g., HPLC, LC-MS) to confirm its concentration and purity.
Precipitation observed in a stored solution The solution may be supersaturated, or the compound may be degrading.1. Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for future use. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded, and a fresh one prepared. 3. Re-evaluate the suitability of the solvent and storage conditions.
Change in color or appearance of solid this compound This could indicate degradation or contamination.Do not use the material. Contact the supplier for a replacement and to report the issue.

Experimental Protocols

Protocol: General Procedure for Preparing a this compound Stock Solution

  • Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing vessel.

  • Dissolution: Add the chosen solvent to the solid this compound. Use a calibrated pipette for accurate volume.

  • Mixing: Gently vortex or sonicate the solution until all the solid has dissolved. Visually inspect for any undissolved particles.

  • Storage: If not for immediate use, store the solution in an appropriate container, protected from light, at the recommended temperature.

Protocol: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is the standard for assessing the purity and degradation of a compound. While a specific method for this compound is not publicly available, a general workflow is provided below. Development of a specific method would be required.

Caption: Workflow for assessing this compound stability using HPLC.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound is as an antagonist of the oxytocin receptor. The following diagram illustrates this relationship.

This compound Mechanism of Action This compound This compound OTR Oxytocin Receptor This compound->OTR Binds to and blocks Signaling Downstream Signaling Pathways OTR->Signaling Activation leads to

Caption: this compound acts by blocking the oxytocin receptor.

This guide provides a starting point for the safe and effective handling of this compound in a research setting. Adherence to these general best practices can help to ensure the reliability and reproducibility of your experimental results.

References

Validation & Comparative

A Comparative Analysis of Cligosiban and Dapoxetine for the Treatment of Premature Ejaculation

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the current clinical evidence, experimental protocols, and mechanisms of action for two distinct pharmacological approaches to managing premature ejaculation.

This guide provides a comprehensive comparison of Cligosiban, an oxytocin receptor antagonist, and dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), for the treatment of premature ejaculation (PE). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the available efficacy data and the methodologies of key clinical trials.

Executive Summary

Dapoxetine is an established treatment for premature ejaculation, with a significant body of evidence from multiple Phase III clinical trials supporting its efficacy in prolonging intravaginal ejaculatory latency time (IELT) and improving patient-reported outcomes.[1][2][3][4][5] In contrast, the clinical development of this compound has yielded conflicting results. An initial proof-of-concept trial (PEPIX) demonstrated promising efficacy; however, a subsequent, larger Phase IIb trial (PEDRIX) failed to show a significant difference between this compound and placebo. This discrepancy raises questions about the therapeutic potential of oxytocin antagonism for PE.

Mechanism of Action

The two compounds address premature ejaculation through distinct physiological pathways.

Dapoxetine: As a short-acting SSRI, dapoxetine inhibits the neuronal reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft. This potentiation of serotonergic activity at pre- and postsynaptic receptors in the central nervous system is believed to exert an inhibitory effect on the ejaculatory reflex, thereby delaying ejaculation.

This compound: this compound is a centrally penetrant oxytocin receptor antagonist. Oxytocin is a hormone and neurotransmitter implicated in the ejaculatory process. By blocking oxytocin receptors in the brain and spinal cord, this compound is hypothesized to inhibit the signaling pathways that trigger ejaculation.

Signaling_Pathways cluster_Dapoxetine Dapoxetine (SSRI) cluster_this compound This compound (Oxytocin Antagonist) Serotonin_Neuron Presynaptic Serotonin Neuron Synaptic_Cleft_D Synaptic Cleft Serotonin_Neuron->Synaptic_Cleft_D Release of 5-HT SERT Serotonin Transporter (SERT) Synaptic_Cleft_D->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic_Cleft_D->5HT_Receptor Binding Postsynaptic_Neuron_D Postsynaptic Neuron SERT->Serotonin_Neuron Dapoxetine Dapoxetine Dapoxetine->SERT Inhibits Serotonin_D Serotonin (5-HT) 5HT_Receptor->Postsynaptic_Neuron_D Signal Oxytocin_Neuron Hypothalamic Neuron Synaptic_Cleft_C Synaptic Cleft Oxytocin_Neuron->Synaptic_Cleft_C Release of Oxytocin Oxytocin_Receptor Oxytocin Receptor Synaptic_Cleft_C->Oxytocin_Receptor Binding Postsynaptic_Neuron_C Ejaculatory Control Neuron Oxytocin_Receptor->Postsynaptic_Neuron_C Pro-ejaculatory Signal This compound This compound This compound->Oxytocin_Receptor Blocks Oxytocin Oxytocin Cligosiban_Trial_Workflow Screening Screening & Run-in Period (4 weeks) - Record ≥4 sexual intercourse events - Stopwatch-assessed IELT ≤1 min in ≥75% of attempts Randomization Randomization (Double-blind) Screening->Randomization Treatment_Period Treatment Period (8 weeks) Randomization->Treatment_Period Cligosiban_Arm This compound (Dose as per protocol) Taken 1-6 hours prior to sexual activity Treatment_Period->Cligosiban_Arm Group 1 Placebo_Arm Placebo Taken 1-6 hours prior to sexual activity Treatment_Period->Placebo_Arm Group 2 Assessments Assessments (Weeks 2, 4, and 8) Cligosiban_Arm->Assessments Placebo_Arm->Assessments Endpoints Primary & Secondary Endpoints - Change in geometric mean IELT - Patient-Reported Outcomes (e-diary) Assessments->Endpoints

References

Head-to-head comparison of Cligosiban and atosiban on oxytocin receptor binding

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review for researchers and drug development professionals on the binding characteristics of two prominent oxytocin receptor antagonists.

This guide provides an objective comparison of Cligosiban and Atosiban, focusing on their binding affinity to the oxytocin receptor (OTR). The information is compiled from published experimental data to assist researchers, scientists, and drug development professionals in understanding the pharmacological profiles of these two compounds.

Quantitative Analysis of Receptor Binding

CompoundParameterValue (nM)Receptor Source
This compound K_i_5.7Native human uterine smooth muscle cells[1]
Atosiban IC_50_5Myometrial cells (inhibition of OT-induced Ca²⁺ increase)
K_i_~10Human myometrial cell membranes
K_i_76.4Not specified

K_i_ (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. IC_50_ (Half maximal inhibitory concentration): A measure of the concentration of a substance that is required to inhibit a biological process by 50%.

Experimental Protocols

The following is a representative experimental protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of compounds like this compound and Atosiban to the oxytocin receptor. This protocol is based on standard methodologies for G-protein coupled receptor (GPCR) binding assays.

Objective:

To determine the inhibition constant (K_i_) of a test compound (this compound or Atosiban) for the human oxytocin receptor.

Materials:
  • Receptor Source: Membranes prepared from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) or from native tissue such as human uterine smooth muscle.

  • Radioligand: A radiolabeled oxytocin receptor antagonist, typically [³H]-Oxytocin or a selective radio-labeled antagonist.

  • Test Compounds: this compound and Atosiban of known concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:
  • Membrane Preparation:

    • Culture cells expressing the human oxytocin receptor.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Competitive Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (unlabeled oxytocin), and membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound or Atosiban), and membrane preparation.

    • Add a fixed concentration of the radioligand to all wells.

    • Add increasing concentrations of the test compound to the competitive binding wells.

    • Initiate the binding reaction by adding the membrane preparation to all wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC_50_ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualization

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Oxytocin_Receptor_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Antagonist This compound / Atosiban Antagonist->OTR Blocks

Oxytocin receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and varying concentrations of Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand & Test Compounds Ligand_Prep->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Counting Quantify bound radioligand via Scintillation Counting Filtration->Counting Analysis Determine IC50 and Ki values using non-linear regression Counting->Analysis

Competitive binding assay workflow.

Discussion

Both this compound and Atosiban are potent antagonists of the oxytocin receptor, with binding affinities in the low nanomolar range. This compound has been reported with a K_i_ of 5.7 nM against native human uterine smooth muscle cell OTRs[1]. The reported values for Atosiban vary, with an IC_50_ of 5 nM for the inhibition of oxytocin-induced calcium increase and a K_i_ of approximately 10 nM. It is important to consider that these values were obtained from different studies, potentially with variations in experimental conditions, which can influence the results.

The primary mechanism of action for both compounds is the competitive antagonism of the oxytocin receptor, which is predominantly coupled to the Gq protein. This coupling activates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. By blocking the binding of oxytocin to its receptor, this compound and Atosiban effectively inhibit this signaling cascade, leading to smooth muscle relaxation.

References

Validating the Selectivity of Cligosiban Against Vasopressin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cligosiban's selectivity for the oxytocin receptor (OTR) against its activity at vasopressin receptor subtypes (V1a, V1b, and V2). The information is compiled from publicly available experimental data to assist researchers in evaluating this compound for preclinical and clinical studies.

This compound is a potent and selective oxytocin receptor antagonist.[1][2][3][4] Its high affinity for the OTR, coupled with significantly lower affinity for the structurally related vasopressin receptors, makes it a valuable tool for investigating the physiological roles of the oxytocinergic system. This guide will delve into the quantitative data supporting this selectivity, outline the experimental methods used for its determination, and compare its profile to other known vasopressin receptor antagonists.

Comparative Selectivity Profile

The selectivity of a compound is a critical factor in its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. In the case of oxytocin receptor antagonists, cross-reactivity with vasopressin receptors is a key consideration due to the high degree of homology between these receptors and their ligands.

This compound has been shown to be highly selective for the human oxytocin receptor. Functional studies have determined its base dissociation constant (Kb) to be 5.7 nmol/L for the native human OTR.[1] Importantly, this compound demonstrates a selectivity of over 100-fold for the OTR when compared to the human V1a, V1b, and V2 vasopressin receptors.

While specific affinity values (Ki or pA2) for this compound at each vasopressin receptor subtype are not publicly available, a lower limit for these values can be inferred from the reported selectivity. Assuming a selectivity of >100-fold, the affinity of this compound for the vasopressin receptors would be greater than 570 nmol/L.

The following table summarizes the available quantitative data for this compound and compares it with other vasopressin receptor antagonists.

CompoundReceptorAffinity (Ki/Kb, nmol/L)Selectivity vs. OTRReference
This compound OTR 5.7 - ****
V1a>570>100-fold
V1b>570>100-fold
V2>570*>100-fold
Atosiban OTR76.4-
V1a5.10.07-fold
V1b--
V2--
Conivaptan OTR441.4-fold
V1a6.30.14-fold
V1b>60,000>1363-fold
V21.10.025-fold
Tolvaptan OTR--
V1a--
V1bNo inhibition-
V2--

Note: The affinity values for this compound at the vasopressin receptors are estimated based on the reported >100-fold selectivity relative to its affinity for the oxytocin receptor.

Experimental Protocols

The determination of receptor selectivity involves a combination of binding and functional assays. Below are detailed methodologies for the key experiments typically employed in these evaluations.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Protocol for Vasopressin/Oxytocin Receptor Binding Assay:

  • Membrane Preparation:

    • Cells stably expressing the human receptor of interest (V1a, V1b, V2, or OTR) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

    • The supernatant is then centrifuged at a higher speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • A constant concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [3H]-Oxytocin for OTR) is incubated with the prepared cell membranes.

    • A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand for the respective receptor.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with cold assay buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cells expressing receptor homogenization Homogenization cell_culture->homogenization centrifugation1 Low-speed centrifugation homogenization->centrifugation1 centrifugation2 High-speed centrifugation centrifugation1->centrifugation2 resuspension Resuspend membrane pellet centrifugation2->resuspension membranes Membrane preparation resuspension->membranes incubation Incubation membranes->incubation radioligand Radioligand radioligand->incubation competitor Test Compound (this compound) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting raw_data Radioactivity counts counting->raw_data ic50 Determine IC50 raw_data->ic50 ki Calculate Ki ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For G-protein coupled receptors like the vasopressin and oxytocin receptors, common functional assays include measuring changes in intracellular calcium levels or the accumulation of second messengers like inositol phosphates (for Gq-coupled receptors like V1a, V1b, and OTR) or cyclic AMP (for Gs-coupled receptors like V2).

Protocol for Calcium Mobilization Assay (for V1a, V1b, and OTR):

  • Cell Preparation:

    • Cells expressing the receptor of interest are seeded into 96-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

    • After loading, the cells are washed to remove excess dye.

  • Assay Procedure:

    • The plate is placed in a fluorescence imaging plate reader (FLIPR).

    • A baseline fluorescence reading is taken.

    • The test compound (antagonist, e.g., this compound) is added to the wells at various concentrations and incubated for a defined period.

    • The agonist (e.g., Arginine Vasopressin or Oxytocin) is then added to stimulate the receptor.

    • Fluorescence changes are monitored in real-time.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition corresponds to an increase in intracellular calcium.

    • The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.

    • The antagonist's potency is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist.

G cluster_prep Cell Preparation cluster_assay Assay in FLIPR cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate dye_loading Load with calcium-sensitive dye cell_seeding->dye_loading washing Wash to remove excess dye dye_loading->washing baseline Read baseline fluorescence washing->baseline add_antagonist Add Antagonist (this compound) baseline->add_antagonist add_agonist Add Agonist (AVP/OT) add_antagonist->add_agonist read_fluorescence Monitor fluorescence change add_agonist->read_fluorescence fluorescence_data Fluorescence intensity data read_fluorescence->fluorescence_data dose_response Generate dose-response curves fluorescence_data->dose_response pa2 Calculate pA2 value dose_response->pa2

Caption: Workflow for a calcium mobilization functional assay.

Signaling Pathways

The V1a, V1b, and oxytocin receptors are Gq/11-coupled receptors, while the V2 receptor is a Gs-coupled receptor. Their distinct signaling pathways are central to their different physiological effects.

G cluster_gq Gq/11 Signaling Pathway (V1a, V1b, OTR) cluster_gs Gs Signaling Pathway (V2R) Ligand_Gq AVP / OT Receptor_Gq V1a / V1b / OTR Ligand_Gq->Receptor_Gq Gq Gq/11 Receptor_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response_Gq Cellular Response (e.g., smooth muscle contraction) Ca_release->Response_Gq PKC->Response_Gq Ligand_Gs AVP Receptor_Gs V2R Ligand_Gs->Receptor_Gs Gs Gs Receptor_Gs->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Response_Gs Cellular Response (e.g., aquaporin insertion) PKA->Response_Gs

Caption: Signaling pathways of vasopressin and oxytocin receptors.

Conclusion

The available data strongly support the classification of this compound as a highly selective oxytocin receptor antagonist. Its more than 100-fold selectivity over the V1a, V1b, and V2 vasopressin receptors minimizes the potential for off-target effects related to the vasopressin system. This high degree of selectivity, as determined by rigorous in vitro binding and functional assays, makes this compound a precise pharmacological tool for elucidating the specific roles of the oxytocin system in various physiological and pathological processes. For researchers in drug development, this selectivity profile is a key attribute that warrants further investigation of this compound's therapeutic potential.

References

A Head-to-Head Battle in Premature Ejaculation Treatment: A Meta-Analysis of Cligosiban Versus Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of clinical trial data for the novel oxytocin antagonist, Cligosiban, in the context of existing treatments for premature ejaculation (PE). This document offers an objective comparison of its performance against selective serotonin reuptake inhibitors (SSRIs) and topical anesthetics, supported by experimental data and detailed methodologies.

Premature ejaculation is the most common male sexual dysfunction, impacting a significant portion of the male population. The quest for effective and well-tolerated treatments has led to the exploration of various pharmacological targets. This compound, a selective oxytocin receptor antagonist, represents a novel approach by targeting the oxytocinergic signaling pathway, which is implicated in the ejaculatory process. This guide synthesizes available clinical trial data for this compound and contrasts it with the established efficacy and safety profiles of commonly used alternatives.

Comparative Efficacy of Treatments for Premature Ejaculation

The primary efficacy endpoint in most PE clinical trials is the fold-change in Intravaginal Ejaculatory Latency Time (IELT). The following tables summarize the quantitative data from meta-analyses of clinical trials for this compound and its main competitors.

Table 1: Efficacy of this compound in Lifelong Premature Ejaculation

StudyTreatment GroupNBaseline IELT (Geometric Mean, min)End-of-Treatment IELT (Geometric Mean, min)Fold Change from Baselinep-value vs. Placebo
PEPIX (Phase II)[1]This compound (400-800 mg)44~0.55~1.051.90.0079
Placebo44~0.55~0.551.0
PEDRIX (Phase IIb)[2]This compound (400, 800, 1200 mg)179~0.55No significant change-Not Statistically Significant
Placebo60~0.55No significant change-

Table 2: Comparative Efficacy of Alternative Treatments for Premature Ejaculation (from Meta-Analyses)

TreatmentFold Increase in IELT (vs. Baseline)Key Findings from Meta-Analyses
Dapoxetine [1][3]2.5 to 3.0-fold (30 mg) 3.0 to 3.5-fold (60 mg)Consistently demonstrates a dose-dependent increase in IELT. Approved for on-demand use in many countries.[4]
Paroxetine ~8.8-fold (daily dosing)One of the most effective SSRIs for delaying ejaculation, though typically used off-label for PE.
Sertraline Variable, with significant increases reported.Effective in prolonging IELT with daily use. On-demand use is less effective but better tolerated.
Topical Anesthetics (Lidocaine/Prilocaine)3 to 8-foldHighly effective in increasing IELT by desensitizing the glans penis.

Safety and Tolerability Profile

The adverse event profiles of these treatments are a critical consideration for both patients and clinicians.

Table 3: Common Adverse Events Associated with Premature Ejaculation Treatments

TreatmentCommon Adverse Events (Incidence)
This compound Generally well-tolerated with a side-effect profile similar to placebo in clinical trials.
Dapoxetine Nausea (10-20%), dizziness (6-11%), headache (5-9%), diarrhea (3-7%).
SSRIs (Daily) Nausea, fatigue, somnolence, sweating, potential for sexual side effects (e.g., anorgasmia, decreased libido).
Topical Anesthetics Localized numbness of the penis, potential for vaginal numbness in the partner if not properly used.

Experimental Protocols

Understanding the methodologies of the cited clinical trials is crucial for a critical appraisal of the data.

This compound Clinical Trial Protocol (PEPIX Study - A Representative Example)
  • Study Design: Randomized, double-blind, placebo-controlled, proof-of-concept trial.

  • Participant Population: Men with lifelong premature ejaculation, defined as an IELT of ≤1 minute in ≥75% of sexual encounters.

  • Intervention: Patients were randomized to receive either this compound (starting dose of 400 mg, with the option to increase to 800 mg) or a matching placebo, taken orally 1 to 6 hours before anticipated sexual activity.

  • Duration: 8-week treatment period.

  • Primary Efficacy Endpoint: Change from baseline in geometric mean IELT, measured by a stopwatch.

  • Secondary Endpoints: Patient-reported outcomes (PROs) including the Premature Ejaculation Profile (PEP), which assesses perceived control over ejaculation, satisfaction with sexual intercourse, and personal distress related to ejaculation.

  • Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.

Dapoxetine Clinical Trial Protocol (Representative Phase 3 Trial)
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participant Population: Men with PE according to DSM-IV criteria, with an IELT of ≤2 minutes in ≥75% of intercourse episodes.

  • Intervention: Dapoxetine 30 mg, Dapoxetine 60 mg, or placebo taken on-demand 1-3 hours before intercourse.

  • Duration: 12 to 24 weeks.

  • Primary Efficacy Endpoint: Stopwatch-measured IELT.

  • Secondary Endpoints: PEP, Clinical Global Impression of Change (CGIC) in PE.

  • Safety Assessments: Recording of treatment-emergent adverse events.

Topical Anesthetic (Lidocaine/Prilocaine Spray) Clinical Trial Protocol (Representative Study)
  • Study Design: Randomized, single-blind or double-blind, placebo-controlled trial.

  • Participant Population: Men with lifelong PE.

  • Intervention: Application of a metered-dose spray containing lidocaine and prilocaine (or a placebo spray) to the glans penis 5-15 minutes before intercourse. The spray is then wiped off.

  • Duration: Typically 8-12 weeks.

  • Primary Efficacy Endpoint: IELT measured by a stopwatch.

  • Secondary Endpoints: AIPE (Arabic Index of Premature Ejaculation) scores, frequency of sexual intercourse, patient and partner satisfaction.

  • Safety Assessments: Monitoring for local and systemic adverse events.

Signaling Pathways and Mechanisms of Action

The therapeutic approaches for premature ejaculation target different neurobiological pathways.

Oxytocinergic Pathway and this compound's Mechanism of Action

Oxytocin, a neuropeptide synthesized in the hypothalamus, is known to play a pro-ejaculatory role. It is released during sexual activity and is believed to act on central and peripheral receptors to facilitate ejaculation. This compound acts as a selective antagonist at oxytocin receptors, thereby inhibiting the pro-ejaculatory effects of oxytocin and delaying ejaculation.

Oxytocin_Pathway cluster_cns Central Nervous System cluster_peripheral Peripheral Tissues Hypothalamus Hypothalamus Spinal Cord Ejaculatory Centers Spinal Cord Ejaculatory Centers Hypothalamus->Spinal Cord Ejaculatory Centers Releases Oxytocin to Vas Deferens / Seminal Vesicles Vas Deferens / Seminal Vesicles Hypothalamus->Vas Deferens / Seminal Vesicles Releases Oxytocin to Oxytocin Receptor (Central) Oxytocin Receptor (Central) Spinal Cord Ejaculatory Centers->Oxytocin Receptor (Central) Oxytocin binds to Ejaculation Ejaculation Oxytocin Receptor (Central)->Ejaculation Promotes Oxytocin Receptor (Peripheral) Oxytocin Receptor (Peripheral) Vas Deferens / Seminal Vesicles->Oxytocin Receptor (Peripheral) Oxytocin binds to Oxytocin Receptor (Peripheral)->Ejaculation Promotes Contraction for Sexual Stimulation Sexual Stimulation Sexual Stimulation->Hypothalamus Activates This compound This compound This compound->Oxytocin Receptor (Central) Blocks This compound->Oxytocin Receptor (Peripheral) Blocks

Mechanism of Action of this compound
Serotonergic Pathway and SSRI Mechanism of Action

Serotonin (5-HT) is a key inhibitory neurotransmitter in the central control of ejaculation. SSRIs, such as dapoxetine, paroxetine, and sertraline, block the reuptake of serotonin in the synaptic cleft, leading to increased serotonergic neurotransmission. This enhanced serotonergic activity at postsynaptic 5-HT2C receptors is thought to delay the ejaculatory reflex.

Serotonin_Pathway cluster_synapse Serotonergic Synapse Presynaptic Neuron Presynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) Presynaptic Neuron->Serotonin (5-HT) Releases Postsynaptic Neuron Postsynaptic Neuron 5-HT Reuptake Transporter (SERT) 5-HT Reuptake Transporter (SERT) Serotonin (5-HT)->5-HT Reuptake Transporter (SERT) Reuptake via 5-HT2C Receptor 5-HT2C Receptor Serotonin (5-HT)->5-HT2C Receptor Binds to 5-HT Reuptake Transporter (SERT)->Presynaptic Neuron Delayed Ejaculation Delayed Ejaculation 5-HT2C Receptor->Delayed Ejaculation Inhibits Ejaculatory Reflex Ejaculatory Signal Ejaculatory Signal SSRIs (e.g., Dapoxetine) SSRIs (e.g., Dapoxetine) SSRIs (e.g., Dapoxetine)->5-HT Reuptake Transporter (SERT) Blocks PE_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Baseline IELT Measurement Baseline IELT Measurement Inclusion/Exclusion Criteria->Baseline IELT Measurement PRO Questionnaires PRO Questionnaires Baseline IELT Measurement->PRO Questionnaires Randomization Randomization PRO Questionnaires->Randomization Treatment Arm (e.g., this compound) Treatment Arm (e.g., this compound) Randomization->Treatment Arm (e.g., this compound) Placebo Arm Placebo Arm Randomization->Placebo Arm On-demand Dosing On-demand Dosing Treatment Arm (e.g., this compound)->On-demand Dosing Placebo Arm->On-demand Dosing Follow-up Visits Follow-up Visits On-demand Dosing->Follow-up Visits IELT Measurement IELT Measurement Follow-up Visits->IELT Measurement PRO Assessment PRO Assessment Follow-up Visits->PRO Assessment Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Data Analysis Data Analysis IELT Measurement->Data Analysis PRO Assessment->Data Analysis Adverse Event Monitoring->Data Analysis Efficacy & Safety Outcomes Efficacy & Safety Outcomes Data Analysis->Efficacy & Safety Outcomes

References

A Comparative Analysis of CNS Penetration: Cligosiban Versus Other Oxytocin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Central Nervous System (CNS) Penetration Capabilities of Oxytocin Receptor Antagonists, Supported by Experimental Data.

The ability of a drug to penetrate the central nervous system (CNS) is a critical determinant of its efficacy in treating neurological and psychiatric disorders. For oxytocin receptor antagonists, CNS penetration is paramount for targeting central oxytocinergic pathways implicated in various conditions. This guide provides a comparative analysis of the CNS penetration of Cligosiban, a novel oxytocin antagonist, with other key antagonists in its class, including L-368,899, Retosiban, Epelsiban, Atosiban, and Barusiban.

Quantitative Comparison of CNS Penetration

The extent of CNS penetration is a key differentiator among oxytocin antagonists. The following table summarizes available quantitative data, providing a comparative overview of these compounds' abilities to cross the blood-brain barrier (BBB).

CompoundSpeciesAdministration RouteCNS Penetration MetricValueReference
This compound HumanOralCSF Concentration / Unbound Plasma Concentration~40%[1]
RatIntravenousQualitatively described as "good CNS penetration"-[2][3][4][5]
L-368,899 Rhesus MonkeyIntravenousPeak CSF Concentration~10 ng/mL
Rhesus MonkeyIntravenousPeak Plasma Concentration~350 ng/mL
CoyoteIntramuscularPeak CSF ConcentrationPeaked at 15-30 min post-injection
Retosiban Rat-Predicted CNS PenetrationLow
Epelsiban --Design FeatureDesigned to be peripherally selective with limited CNS penetration
Atosiban MouseIntraperitonealCNS EffectsModulated GABA levels in different brain regions, suggesting some CNS penetration
Barusiban Marmoset-Fetal Brain RadioactivityBelow limit of quantification
Cynomolgus Monkey-Fetal Plasma Concentration9.1% of maternal level

In-Depth Analysis of CNS Penetration Profiles

This compound has demonstrated significant penetration into the CNS in both preclinical and clinical studies. In a study involving healthy human subjects, this compound was detected in the cerebrospinal fluid (CSF) at concentrations approximately 40% of the unbound plasma concentrations, indicating substantial passage across the blood-brain barrier. Preclinical studies in rats further support this, describing "good CNS penetration" following intravenous administration. This property is crucial for its development in treating conditions where central oxytocin pathways are implicated.

L-368,899 is another oxytocin antagonist with well-documented CNS penetration. Studies in rhesus monkeys have shown that following intravenous administration, L-368,899 is readily detected in the CSF. Similarly, research in coyotes demonstrated that L-368,899 reaches peak concentrations in the CSF within 15 to 30 minutes after intramuscular injection. These findings establish L-368,899 as a valuable tool for investigating the central effects of oxytocin receptor blockade.

In contrast, other oxytocin antagonists exhibit limited CNS penetration. Retosiban is predicted to have low CNS penetration based on its physicochemical properties. Epelsiban was specifically designed to act peripherally, with minimal entry into the CNS, to avoid central side effects. This is highlighted in a clinical trial for premature ejaculation, where its lack of central action is a potential reason for its limited efficacy.

The CNS penetration of Atosiban is less clear. While primarily used for its peripheral effects on the uterus, some studies in mice suggest it may cross the blood-brain barrier and modulate neurotransmitter levels in the brain. However, direct quantitative data on its CNS penetration is lacking.

Barusiban has been studied for its placental transfer, and these studies provide indirect evidence of its potential CNS penetration. In marmosets, radioactivity in the fetal brain was below the limit of quantification, and in cynomolgus monkeys, the fetal plasma concentration was only 9.1% of the maternal level, suggesting low passage into the fetal central nervous system. While not a direct measure of adult CNS penetration, this suggests that Barusiban may have limited ability to cross the blood-brain barrier.

Experimental Protocols

A variety of experimental methods are employed to assess the CNS penetration of pharmaceutical compounds. Below are summaries of the key methodologies used in the cited studies.

Measurement of Drug Concentrations in Cerebrospinal Fluid (CSF) and Plasma

This is a common in vivo method to quantify the extent of a drug's entry into the CNS.

  • Animal Models: Studies on this compound and L-368,899 have utilized rats, rhesus monkeys, and coyotes.

  • Procedure:

    • The test compound is administered to the animal, typically via intravenous, intramuscular, or oral routes.

    • At specified time points, blood samples are collected to determine plasma drug concentrations.

    • Simultaneously, CSF is collected, often from the cisterna magna, to measure drug concentrations within the CNS.

    • Drug concentrations in both plasma and CSF are quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The ratio of the drug concentration in the CSF to that in the plasma (or unbound plasma) provides a quantitative measure of CNS penetration.

In Vitro Blood-Brain Barrier Models

These models are used for high-throughput screening of the potential of compounds to cross the BBB.

  • Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB: This assay uses a lipid-coated filter to mimic the BBB and assesses the passive diffusion of a compound.

  • Cell-Based Models: These models utilize cultured brain endothelial cells, often in co-culture with other cell types of the neurovascular unit like astrocytes and pericytes, to form a monolayer that simulates the BBB. The permeability of a test compound across this cell layer is then measured.

Signaling Pathways and Experimental Workflows

The central effects of oxytocin antagonists are mediated through their interaction with oxytocin receptors in the brain. Understanding the downstream signaling pathways is crucial for drug development.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds and Activates Antagonist Oxytocin Antagonist (e.g., this compound) Antagonist->OTR Binds and Blocks Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified Oxytocin Receptor Signaling Pathway.

This diagram illustrates the canonical Gq-coupled signaling pathway of the oxytocin receptor. Oxytocin binding activates the receptor, leading to the activation of Gq protein and subsequently phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, which trigger downstream events, including calcium release and protein kinase C (PKC) activation, ultimately leading to a cellular response. Oxytocin antagonists like this compound competitively block the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade.

CNS_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment PAMPA PAMPA-BBB Assay Initial_Screening Initial Screening for BBB Permeability PAMPA->Initial_Screening Cell_model Cell-based BBB Model Cell_model->Initial_Screening Animal_model Animal Model (Rat, Monkey, etc.) Initial_Screening->Animal_model Promising Candidates Drug_admin Drug Administration (IV, PO, IM) Animal_model->Drug_admin Sampling Blood and CSF Sampling Drug_admin->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Analysis->PK_PD

Figure 2. Experimental Workflow for Assessing CNS Penetration.

This workflow outlines the typical process for evaluating the CNS penetration of a drug candidate. It begins with high-throughput in vitro screening methods to assess basic permeability. Promising compounds then advance to more complex and physiologically relevant in vivo studies in animal models to quantify their concentration in the CNS and establish pharmacokinetic and pharmacodynamic relationships.

Conclusion

The available data clearly indicate that this compound possesses a favorable CNS penetration profile, distinguishing it from several other oxytocin antagonists that are either peripherally restricted by design or show limited ability to cross the blood-brain barrier. This characteristic makes this compound a promising candidate for the treatment of CNS disorders where the modulation of central oxytocin signaling is a therapeutic goal. Further head-to-head comparative studies with standardized methodologies would be invaluable for a more definitive ranking of the CNS penetration capabilities of these compounds.

References

Cligosiban in Premature Ejaculation: A Comparative Analysis of the PEPIX Study Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cligosiban's efficacy in treating premature ejaculation (PE), as demonstrated in the PEPIX study, with alternative therapeutic options. The guide includes a comprehensive review of experimental data, detailed methodologies of key clinical trials, and visual representations of the underlying signaling pathways.

The landscape of premature ejaculation treatment has been an area of active research, with various pharmacological agents targeting different neurochemical pathways. This compound, a selective oxytocin receptor antagonist, emerged as a promising candidate. The PEPIX (Premature Ejaculation Profile with Ixchelsis' Compound) study was a pivotal proof-of-concept trial designed to evaluate its efficacy. However, subsequent research has presented a more complex picture, necessitating a thorough comparison with established and alternative treatments.

Comparative Efficacy of Treatments for Premature Ejaculation

The following table summarizes the quantitative data from key clinical trials on this compound and other prevalent treatments for premature ejaculation. The primary efficacy endpoint is the fold change in Intravaginal Ejaculatory Latency Time (IELT) from baseline.

TreatmentStudyDosageBaseline IELT (Geometric Mean, min)End of Study IELT (Geometric Mean, min)Fold Change from Baseline
This compound PEPIX 400-800 mg (as needed)~0.55~1.051.9
PlaceboPEPIX-~0.55~0.551.0
This compound PEDRIX 400, 800, 1200 mg (fixed dose)Not ReportedNot ReportedNo significant difference from placebo
PlaceboPEDRIX-Not ReportedNot Reported-
Dapoxetine Phase 3 Pooled Data30 mg (as needed)0.82.02.5
Dapoxetine Phase 3 Pooled Data60 mg (as needed)0.82.33.0
PlaceboPhase 3 Pooled Data-0.81.31.6
Paroxetine Waldinger et al. (1998)20 mg (daily)~0.33~1.83~5.5
PlaceboWaldinger et al. (1998)-~0.33~0.331.0
Sertraline McMahon et al. (1998)50 mg (daily)0.33.210.7
PlaceboMcMahon et al. (1998)-0.30.51.7

Experimental Protocols of Key Clinical Trials

PEPIX Study (this compound)

Objective: To assess the efficacy, safety, and tolerability of this compound in men with lifelong premature ejaculation.

Study Design: A Phase IIa, randomized, double-blind, placebo-controlled, proof-of-concept study.

Participant Profile:

  • Inclusion Criteria: Men aged 18 years or older in a stable heterosexual relationship for at least 6 months, with lifelong PE diagnosed according to DSM-IV-TR criteria, and an IELT of ≤ 1 minute in ≥ 75% of intercourse events during a 4-week baseline period.

  • Exclusion Criteria: History of other sexual dysfunctions, significant medical or psychiatric conditions, and use of medications known to affect sexual function.

Methodology:

  • Baseline Phase (4 weeks): Participants engaged in sexual intercourse at least four times and recorded IELT using a stopwatch.

  • Randomization: Eligible participants were randomized to receive either this compound or a matching placebo.

  • Treatment Phase (8 weeks):

    • Participants were instructed to take one capsule of the assigned treatment (this compound 400 mg or placebo) 1 to 6 hours before anticipated sexual intercourse.

    • The dose of this compound could be uptitrated to 800 mg based on the investigator's discretion and patient's response and tolerability.

    • A minimum of 24 hours was required between doses.

  • Data Collection: IELT was recorded for each sexual intercourse event. Patient-reported outcomes (PROs), including control over ejaculation, satisfaction with intercourse, and personal distress, were collected using an electronic diary.

  • Primary Endpoint: The fold change in the geometric mean of IELT from baseline to the last 4 weeks of treatment.

PEDRIX Study (this compound)

Objective: To further evaluate the efficacy and safety of this compound in men with lifelong premature ejaculation.

Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Profile: Similar inclusion and exclusion criteria to the PEPIX study.

Methodology:

  • Baseline Phase: A 4-week non-treatment run-in period to establish baseline IELT.

  • Randomization: Participants were randomized to one of four treatment arms: placebo, this compound 400 mg, this compound 800 mg, or this compound 1200 mg.

  • Treatment Phase (12 weeks): Participants took a fixed dose of the assigned treatment as needed, 1 to 6 hours before sexual activity.

  • Primary Endpoint: Change from baseline in geometric mean IELT.

It is important to note that the PEDRIX study failed to show a statistically significant difference between any dose of this compound and placebo on the primary endpoint, contrasting with the findings of the PEPIX study.[1][2]

Dapoxetine Phase 3 Trials (Pooled Analysis)

Objective: To evaluate the efficacy and safety of on-demand Dapoxetine for the treatment of premature ejaculation.

Study Design: Integrated analysis of five randomized, double-blind, placebo-controlled, Phase 3 trials.

Participant Profile: Men aged 18 years or older with a diagnosis of PE according to DSM-IV-TR criteria and a baseline IELT of ≤ 2 minutes.

Methodology:

  • Baseline Phase: A screening period to confirm the diagnosis and establish baseline IELT.

  • Randomization: Participants were randomized to receive either Dapoxetine (30 mg or 60 mg) or placebo.

  • Treatment Phase (12 or 24 weeks): Participants self-administered the study medication 1-3 hours prior to planned sexual intercourse.

  • Data Collection: IELT was measured by the partner using a stopwatch. PROs were collected to assess control over ejaculation, satisfaction with sexual intercourse, and distress.

  • Primary Endpoint: Change in geometric mean IELT from baseline.

Paroxetine in Premature Ejaculation (Waldinger et al., 1998)

Objective: To investigate the efficacy of daily paroxetine in delaying ejaculation in men with lifelong premature ejaculation.

Study Design: A double-blind, placebo-controlled, crossover study.

Participant Profile: Men with lifelong premature ejaculation.

Methodology:

  • Treatment Periods: Participants received daily treatment with paroxetine (20 mg) and placebo for a specified period, with a washout period in between.

  • Data Collection: IELT was measured by the female partner using a stopwatch.

  • Primary Endpoint: Change in IELT from baseline.

Sertraline in Premature Ejaculation (McMahon et al., 1998)

Objective: To evaluate the efficacy of daily sertraline in the treatment of premature ejaculation.

Study Design: A single-blind, placebo-controlled, crossover study.

Participant Profile: Men with premature ejaculation.

Methodology:

  • Treatment Periods: Participants received daily treatment with sertraline (50 mg) and placebo for 4 weeks each, separated by a 2-week washout period.

  • Data Collection: IELT was measured by the partner with a stopwatch.

  • Primary Endpoint: Change in ejaculatory latency time.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Oxytocin Receptor Antagonism

This compound exerts its effect by blocking oxytocin receptors. Oxytocin is a neuropeptide implicated in the ejaculatory reflex. By antagonizing its receptor, this compound is thought to modulate the central and peripheral pathways that control ejaculation, thereby delaying it.

Cligosiban_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Smooth Muscle Oxytocin_Release Oxytocin Release Oxytocin_Receptor Oxytocin Receptor Oxytocin_Release->Oxytocin_Receptor Binds to Ejaculatory_Response Ejaculatory Response Oxytocin_Receptor->Ejaculatory_Response Activates This compound This compound Block X This compound->Block Block->Oxytocin_Receptor Blocks

Caption: this compound blocks oxytocin receptors, inhibiting the ejaculatory response.

Experimental Workflow of the PEPIX Study

The PEPIX study followed a structured workflow to assess the efficacy of this compound.

PEPIX_Workflow Screening Patient Screening (Lifelong PE, IELT ≤ 1 min) Baseline 4-Week Baseline (IELT Measurement) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_this compound This compound (400-800 mg as needed) Randomization->Treatment_this compound 1:1 Treatment_Placebo Placebo Randomization->Treatment_Placebo 1:1 Follow_Up 8-Week Treatment Period (IELT & PRO Monitoring) Treatment_this compound->Follow_Up Treatment_Placebo->Follow_Up Analysis Data Analysis (Fold change in IELT) Follow_Up->Analysis

Caption: Workflow of the randomized, placebo-controlled PEPIX clinical trial.

Mechanism of Action of SSRIs in Premature Ejaculation

Selective Serotonin Reuptake Inhibitors (SSRIs) are believed to delay ejaculation by increasing the levels of serotonin in the synaptic cleft. Serotonin is a key inhibitory neurotransmitter in the central nervous system pathways that control ejaculation.

SSRI_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Release Serotonin Release SERT Serotonin Transporter (SERT) Serotonin_Release->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Release->Serotonin_Receptor Binds to Inhibitory_Signal Inhibitory Signal to Ejaculatory Pathway Serotonin_Receptor->Inhibitory_Signal Activates SSRI SSRI (e.g., Dapoxetine) Block_SERT X SSRI->Block_SERT Block_SERT->SERT Blocks

Caption: SSRIs block serotonin reuptake, enhancing inhibitory signals to delay ejaculation.

References

Cligosiban in Premature Ejaculation: A Comparative Analysis of Efficacy in Lifelong and Acquired Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cligosiban's efficacy in treating premature ejaculation (PE), with a specific focus on its performance in different subtypes of the condition: lifelong and acquired PE. Drawing upon available clinical trial data, this document contrasts this compound with established alternative treatments, including selective serotonin reuptake inhibitors (SSRIs), topical anesthetics, and behavioral therapies. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and study designs.

Introduction to Premature Ejaculation and its Subtypes

Premature ejaculation is a common male sexual dysfunction characterized by ejaculation occurring with minimal sexual stimulation before, on, or shortly after penetration, and before the man wishes it, leading to distress.[1] The two primary subtypes are:

  • Lifelong PE: Present since the first sexual experiences.

  • Acquired PE: Develops after a period of normal ejaculatory control.

These subtypes may have different underlying etiologies and, therefore, may respond differently to various therapeutic interventions.

This compound: An Oxytocin Antagonist Approach

This compound is a novel, orally administered, centrally-penetrant oxytocin receptor antagonist.[2] Oxytocin is a hormone that plays a significant role in the ejaculatory process.[3] By blocking oxytocin receptors in the central nervous system, this compound aims to delay ejaculation.[4]

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the antagonism of oxytocin receptors, which are believed to be involved in the central control of ejaculation.

cluster_0 Central Nervous System cluster_1 Physiological Outcome Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds to Ejaculatory_Control Ejaculatory Control Pathways OTR->Ejaculatory_Control Activates Delayed_Ejaculation Delayed Ejaculation This compound This compound This compound->OTR Antagonizes

Caption: this compound's Mechanism of Action.

Clinical Efficacy of this compound in Premature Ejaculation Subtypes

Clinical trial data for this compound has primarily focused on its efficacy in men with lifelong premature ejaculation . There is a notable lack of data on its effectiveness in the acquired PE subtype.

The PEPIX Trial (Proof-of-Concept)

The PEPIX trial was a Phase II, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound in men with severe lifelong PE.[5]

The PEDRIX Trial (Phase IIb)

Following the PEPIX trial, the PEDRIX trial, a Phase IIb study, further evaluated the efficacy of three fixed-dose levels of this compound in men with lifelong PE.

The results from these two key trials have been conflicting, raising questions about the consistent efficacy of this compound. The PEPIX trial showed a statistically significant increase in Intravaginal Ejaculatory Latency Time (IELT) for the this compound group compared to placebo, while the PEDRIX trial did not demonstrate a significant difference.

Comparative Efficacy: this compound vs. Alternative Treatments

A comprehensive understanding of this compound's potential requires a comparison with currently available treatments for PE.

Quantitative Comparison of Treatment Efficacy

The following table summarizes the efficacy of this compound and its alternatives based on the mean increase in Intravaginal Ejaculatory Latency Time (IELT).

TreatmentPE Subtype(s) StudiedDosageMean IELT Increase (from baseline)Fold Increase in IELTCitation(s)
This compound (PEPIX) Lifelong400-800 mg (flexible)61.0 seconds3.6-fold
This compound (PEDRIX) Lifelong400, 800, 1200 mg (fixed)Not significantly different from placebo-
Placebo (PEPIX) Lifelong-16.4 seconds-
Dapoxetine Lifelong & Acquired30 mg~2.2 minutes~2.5-fold
Dapoxetine Lifelong & Acquired60 mg~2.4 minutes~3.0-fold
Paroxetine Lifelong20 mg/day-336%
Sertraline Lifelong50 mg/day196.7 seconds-
Fluoxetine Lifelong20 mg/day-181%
Topical Lidocaine Spray Lifelong5%Significant increase vs. placebo-
Behavioral Therapy General PE-7-9 minutes (in some studies)-

Note: Direct cross-trial comparisons should be made with caution due to differences in study populations, methodologies, and definitions of PE.

Patient-Reported Outcomes

Patient-reported outcomes (PROs), such as perceived control over ejaculation and satisfaction with sexual intercourse, are crucial for evaluating the overall benefit of a treatment.

TreatmentPE Subtype(s) StudiedKey Patient-Reported OutcomesCitation(s)
This compound (PEPIX) LifelongStatistically significant improvements in ejaculation control and personal distress.
This compound (PEDRIX) LifelongNo statistically significant differences in PROs compared to placebo.
Dapoxetine Lifelong & AcquiredSignificant improvements in perceived control over ejaculation, satisfaction with sexual intercourse, and reduced personal distress for both subtypes.
Other SSRIs General PEGenerally show improvements in sexual satisfaction and perceived control.
Topical Anesthetics Lifelong & AcquiredCan improve sexual satisfaction but may be associated with penile numbness.
Behavioral Therapy General PECan improve sexual satisfaction, desire, and self-confidence.

Experimental Protocols

Detailed methodologies are essential for the critical appraisal of clinical trial data.

This compound Clinical Trial Workflow

The general workflow for the this compound Phase II trials (PEPIX and PEDRIX) is outlined below.

start Patient Screening (Lifelong PE diagnosis, IELT ≤1 min) run_in 4-Week Run-in Period (Baseline IELT measurement via stopwatch) start->run_in randomization Randomization run_in->randomization treatment_this compound This compound Treatment (1-6 hours prior to intercourse) randomization->treatment_this compound This compound Group treatment_placebo Placebo Treatment randomization->treatment_placebo Placebo Group assessment Efficacy & Safety Assessments (Weeks 2, 4, 8) treatment_this compound->assessment treatment_placebo->assessment outcomes Primary & Secondary Outcomes (IELT, PROs) assessment->outcomes

References

Assessing the Long-Term Safety and Tolerability of Cligosiban: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety and tolerability of Cligosiban, an investigational oxytocin receptor antagonist for the treatment of premature ejaculation (PE), with current therapeutic alternatives. This document synthesizes available clinical trial data, details experimental methodologies, and presents signaling pathways and workflows to support further research and development in this area.

Executive Summary

This compound, a selective oxytocin receptor antagonist, has demonstrated a favorable safety and tolerability profile in early-stage clinical trials. Primarily, studies have been of short duration, and thus, a comprehensive long-term safety profile is yet to be established. Current first-line treatments for premature ejaculation include selective serotonin reuptake inhibitors (SSRIs), notably Dapoxetine, and topical anesthetics. While these alternatives have more extensive clinical history, they are associated with their own sets of long-term safety and tolerability considerations. This guide provides a comparative analysis of the available data to inform ongoing and future research.

Comparative Safety and Tolerability Analysis

The following tables summarize the quantitative safety and tolerability data for this compound and its main therapeutic alternatives for the treatment of premature ejaculation. It is important to note that the duration of the available studies for this compound is significantly shorter than for the established treatments, which limits direct long-term comparisons.

Table 1: Adverse Events Profile of this compound (Short-Term Data)
Adverse EventThis compound (400-800 mg)PlaceboStudy Duration
Any Adverse Event Similar to PlaceboSimilar to this compoundUp to 8 weeks
Serious Adverse Events None ReportedNone ReportedUp to 8 weeks
Severe Adverse Events None ReportedNone ReportedUp to 8 weeks

Data from Phase II clinical trials. In the PEDRIX study, this compound was well-tolerated with a side-effect profile similar to placebo.[1]

Table 2: Adverse Events Profile of Dapoxetine (On-Demand SSRI)
Adverse EventDapoxetine (30 mg)Dapoxetine (60 mg)PlaceboStudy Duration
Nausea 8.7% - 11.0%20.1% - 22.2%~2.2%12 - 24 weeks
Dizziness 3.0% - 5.8%6.2% - 10.9%~2.2%12 - 24 weeks
Headache 5.9%6.8%~3.7%12 weeks
Diarrhea 3.9%6.8%~1.7%12 weeks
Discontinuation due to AEs 3.5%8.8%1.0%24 weeks

Data from integrated analysis of two Phase III trials and another large Phase III trial.[2][3]

Table 3: Adverse Events Profile of Daily SSRIs (Off-Label Use)
Adverse Event ClassIncidenceNotes
Sexual Dysfunction VariableDecreased libido, anorgasmia, erectile dysfunction.
Gastrointestinal CommonNausea, diarrhea, dry mouth.
Neurological CommonDizziness, headache, somnolence.
Withdrawal Syndrome PossibleDizziness, nausea, anxiety upon abrupt discontinuation.

Daily use of SSRIs for PE is an off-label application. Long-term safety data specifically for this indication is less robust than for depression. Side effects are generally class-related.[4][5]

Table 4: Adverse Events Profile of Topical Anesthetics (Lidocaine/Prilocaine)
Adverse EventIncidenceNotes
Local Penile Numbness ReportedGenerally mild and transient.
Partner Numbness PossibleCan be minimized by wiping off the product before intercourse.
Erectile Dysfunction Occasionally ReportedDifficulty maintaining an erection reported in some cases.
Local Irritation ReportedMild and transient.

Topical anesthetics have minimal systemic absorption, and therefore, systemic side effects are rare. The primary adverse events are localized to the site of application.

Experimental Protocols

This compound Clinical Trial Methodology (PEPIX Study)
  • Study Design: Randomized, double-blind, placebo-controlled, proof-of-concept Phase II trial.

  • Participant Population: Men with lifelong severe premature ejaculation, defined as an intravaginal ejaculatory latency time (IELT) of ≤1 minute in ≥75% of intercourse attempts and self-rated poor or very poor control over ejaculation.

  • Intervention: Patients were randomized to receive either this compound (starting dose of 400 mg, with the option to increase to 800 mg) or a matching placebo, to be taken 1 to 6 hours before sexual activity.

  • Treatment Duration: 8 weeks.

  • Primary Outcome Measures: Change in IELT from baseline.

  • Safety Assessments: Monitoring of adverse events, serious adverse events, and other safety parameters throughout the study.

Dapoxetine Clinical Trial Methodology (Pivotal Phase III Trials)
  • Study Design: Two identical, randomized, double-blind, placebo-controlled, Phase III trials.

  • Participant Population: Men with moderate-to-severe premature ejaculation in stable, heterosexual relationships.

  • Intervention: Patients were randomized to receive placebo, Dapoxetine 30 mg, or Dapoxetine 60 mg, taken on-demand (1-3 hours before anticipated sexual activity).

  • Treatment Duration: 12 weeks.

  • Primary Outcome Measures: IELT measured by a stopwatch.

  • Safety Assessments: Assessment of adverse events, serious adverse events, and tolerability throughout the study.

Topical Anesthetic (Lidocaine/Prilocaine Spray) Clinical Trial Methodology
  • Study Design: Randomized, single-blind, placebo-controlled clinical trial.

  • Participant Population: Men with lifelong premature ejaculation and normal erectile function.

  • Intervention: Patients were randomized to receive either a lidocaine 5% spray or a placebo spray, applied to the glans penis 10-20 minutes before intercourse and then wiped off.

  • Treatment Duration: 8 weeks.

  • Primary Outcome Measures: Arabic Index of Premature Ejaculation (AIPE) scores and IELT.

  • Safety Assessments: Monitoring of local and systemic adverse effects.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway in Ejaculation

This compound is a selective antagonist of the oxytocin receptor. Oxytocin is a neuropeptide that plays a crucial role in the ejaculatory process. The binding of oxytocin to its G-protein coupled receptor (GPCR) in smooth muscle cells of the reproductive tract is believed to trigger a signaling cascade that leads to contractions and seminal emission. By blocking this receptor, this compound aims to delay ejaculation.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq_11 Gαq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction (Ejaculation) Ca2_release->Contraction Leads to PKC->Contraction Contributes to This compound This compound This compound->OTR Blocks

Caption: Oxytocin receptor signaling pathway in smooth muscle cells leading to contraction and ejaculation.

Typical Clinical Trial Workflow for a Premature Ejaculation Treatment

The following diagram illustrates a typical workflow for a clinical trial assessing a new treatment for premature ejaculation, based on the methodologies of the studies cited in this guide.

PE_Clinical_Trial_Workflow Screening Screening & Enrollment (IELT ≤ 1-2 min) Baseline Baseline Period (4 weeks) - Patient Diary (IELT, PROs) - Physical Exam Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Placebo) Randomization->GroupB Treatment Treatment Period (8-12 weeks) - On-demand or Daily Dosing - Continued Data Collection GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Treatment->FollowUp Endpoint End-of-Study Assessment - Primary & Secondary Endpoints - Safety & Tolerability FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial for a premature ejaculation therapy.

Conclusion

This compound presents a novel mechanism of action for the treatment of premature ejaculation and has demonstrated a promising short-term safety and tolerability profile. However, the absence of long-term data necessitates further investigation to fully characterize its safety in a chronic or long-term on-demand setting. In comparison, SSRIs, particularly Dapoxetine, have a more established, albeit not entirely benign, safety profile from larger and longer-term studies. Topical anesthetics offer a localized treatment with minimal systemic risk but can be associated with local adverse events for both the patient and their partner.

For drug development professionals, the key takeaway is the need for well-designed, long-term extension studies for this compound to provide a more comprehensive understanding of its safety and to allow for a more direct comparison with existing therapies. Researchers and scientists should continue to investigate the role of the oxytocin pathway in ejaculation to identify further novel targets for intervention. This comparative guide serves as a foundational resource for these future endeavors.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cligosiban

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Cligosiban (also known as PF-3274167), a selective oxytocin receptor antagonist used in research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.

I. Pre-Disposal Handling and Storage of this compound Waste

Proper segregation and containment of this compound waste from the point of generation are paramount to prevent accidental exposure and environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials, and contaminated paper), must be segregated from general laboratory waste.

  • Waste Containers: Use only designated, leak-proof, and chemically resistant containers for this compound waste. Containers should be clearly labeled as "Hazardous Waste: this compound" and kept securely sealed when not in use.

  • Storage: Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the required steps for the safe disposal of this compound. This procedure should be incorporated into your laboratory's standard operating procedures (SOPs).

  • Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must wear appropriate PPE.

    • Minimum PPE Requirements:

      • Safety goggles or face shield

      • Chemical-resistant gloves (nitrile or neoprene)

      • Laboratory coat

  • Disposal of Unused or Expired this compound (Solid):

    • Do not dispose of solid this compound down the drain or in the regular trash.

    • Place the original container with the unused or expired solid this compound into a larger, labeled hazardous waste container.

    • If the original container is compromised, carefully transfer the solid waste into a new, appropriate container using a chemical fume hood to avoid inhalation of dust.

  • Disposal of this compound Solutions:

    • Aqueous and solvent-based solutions of this compound must be collected as hazardous chemical waste.

    • Do not dispose of this compound solutions down the drain.

    • Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Indicate the solvent and estimated concentration of this compound on the label.

  • Disposal of Contaminated Labware and Debris:

    • All disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, bench paper) are considered contaminated and must be disposed of as hazardous waste.

    • Collect these items in a designated, lined container that is clearly labeled for "this compound Contaminated Solid Waste."

    • Non-disposable glassware or equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous liquid waste.

  • Final Disposal:

    • All collected this compound waste (solid, liquid, and contaminated debris) must be disposed of through your institution's licensed hazardous waste management service.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before collection.

III. Quantitative Data for Disposal

While specific regulatory disposal limits for this compound are not established, the following table provides general guidelines for characterizing the waste for your disposal vendor.

Waste StreamWaste Code (Example)Recommended Container TypeLabeling Requirements
Solid, Unused this compound(Consult EHS)HDPE or Glass, with screw cap"Hazardous Waste: this compound, Solid"
Liquid this compound Solutions(Consult EHS)HDPE or Glass, with screw cap"Hazardous Waste: this compound, Liquid (specify solvent)"
Contaminated Labware and Debris(Consult EHS)Lined, puncture-resistant solid waste bin"Hazardous Waste: this compound Contaminated Debris"

EHS: Environmental Health and Safety department at your institution.

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Cligosiban_Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start This compound Waste Generated is_solid Is the waste solid (unused product, contaminated debris)? start->is_solid is_liquid Is the waste liquid (solutions, rinsate)? start->is_liquid collect_solid Collect in labeled solid hazardous waste container is_solid->collect_solid Yes collect_liquid Collect in labeled liquid hazardous waste container is_liquid->collect_liquid Yes store_waste Store waste in designated secure area collect_solid->store_waste collect_liquid->store_waste request_pickup Request pickup by licensed hazardous waste vendor store_waste->request_pickup end Disposal Complete request_pickup->end

Caption: Workflow for the Segregation and Disposal of this compound Waste.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound for complete and detailed instructions. Always prioritize safety and compliance with local, state, and federal regulations.

Essential Safety and Operational Guide for Handling Cligosiban

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Cligosiban. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is critical to minimize exposure. The following PPE is recommended based on standard laboratory safety protocols for handling potent chemical compounds.

Core PPE Requirements:

  • Hand Protection: Double-gloving with nitrile gloves is recommended to provide a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize the spread of contamination.

  • Eye Protection: Chemical safety goggles must be worn at all times to protect the eyes from airborne powder particles and potential splashes of solutions containing the compound.

  • Body Protection: A dedicated laboratory coat should be worn to prevent contamination of personal clothing. It is advisable to use a disposable gown when handling larger quantities or when there is a higher risk of spillage. This protective clothing should be removed before leaving the designated work area.

  • Respiratory Protection: For weighing and handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 or higher-level respirator is recommended to minimize the risk of inhaling fine powder particles.

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory setting to protect the feet from potential spills and falling objects.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for the storage of this compound.

ParameterValue
Storage of Powder -20°C for 3 years
4°C for 2 years
Storage of Solution -80°C for 2 years
(in solvent)-20°C for 1 year

Experimental Protocol: Safe Handling and Disposal Workflow

The following protocol details the step-by-step procedure for safely handling this compound from receipt to disposal, ensuring minimal exposure and adherence to safety standards.

1. Preparation and Area Designation:

  • All handling of powdered this compound should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
  • Ensure the work surface is clean and uncluttered. A disposable bench liner can be used to contain any potential spills.
  • Assemble all necessary equipment and PPE before handling the compound.

2. Weighing and Reconstitution:

  • When weighing the powder, use an analytical balance inside a fume hood or a ventilated balance enclosure to minimize air currents and prevent dissemination of the powder.
  • Use appropriate, clean tools (e.g., spatulas, weighing paper) for transferring the powder.
  • For reconstitution, add the solvent to the vial containing the this compound powder slowly and carefully to avoid splashing. Cap the vial securely and mix gently until the solid is completely dissolved.

3. Experimental Use:

  • When using solutions of this compound, always handle them within a fume hood.
  • Use appropriate pipettes and tips for liquid transfers, and dispose of them as chemical waste immediately after use.
  • Avoid direct contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

4. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated. Consult the SDS for appropriate decontamination solutions.
  • Wipe down the work surface in the fume hood with a suitable cleaning agent after the work is completed.

5. Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and disposable lab coats, should be considered chemical waste. These items must be collected in a designated, labeled hazardous waste container.
  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
  • Disposal of all waste must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visualized Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Cligosiban_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Assemble PPE prep_area->gather_ppe weigh Weigh Powder gather_ppe->weigh Proceed to Handling reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Equipment & Work Surface experiment->decontaminate Complete Experiment solid_waste Collect Solid Waste decontaminate->solid_waste liquid_waste Collect Liquid Waste decontaminate->liquid_waste dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose

Caption: A workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cligosiban
Reactant of Route 2
Reactant of Route 2
Cligosiban

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.